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  • Product: 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid
  • CAS: 92437-43-9

Core Science & Biosynthesis

Foundational

Synthesis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid, a heterocy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid, a heterocyclic compound with potential applications in pharmaceutical and materials science. The synthesis involves a multi-step process, commencing with the preparation of a key intermediate, 3-amino-4-(phenylamino)benzoic acid, followed by a cyclization reaction to yield the final product. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the synthetic workflow.

Synthetic Strategy

The synthesis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid can be achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3-amino-4-(phenylamino)benzoic acid. This is followed by the cyclization of this intermediate with acetic acid to introduce the 2-methyl group and form the benzimidazole ring.

Experimental Protocols

Step 1: Synthesis of 3-amino-4-(phenylamino)benzoic acid

This intermediate can be prepared via a two-stage process involving an Ullman condensation followed by the reduction of a nitro group.

a) Synthesis of 4-anilino-3-nitrobenzoic acid:

This reaction involves the coupling of 4-chloro-3-nitrobenzoic acid with aniline.

  • Materials: 4-chloro-3-nitrobenzoic acid, aniline, potassium carbonate, copper (I) iodide, dimethylformamide (DMF).

  • Procedure: A mixture of 4-chloro-3-nitrobenzoic acid (1 equivalent), aniline (1.2 equivalents), potassium carbonate (2 equivalents), and copper (I) iodide (0.1 equivalents) in DMF is heated at reflux for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting mixture is acidified with hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield 4-anilino-3-nitrobenzoic acid.

b) Reduction of 4-anilino-3-nitrobenzoic acid:

The nitro group of 4-anilino-3-nitrobenzoic acid is reduced to an amino group.

  • Materials: 4-anilino-3-nitrobenzoic acid, stannous chloride dihydrate (SnCl₂·2H₂O), ethanol, concentrated hydrochloric acid.

  • Procedure: To a solution of 4-anilino-3-nitrobenzoic acid in ethanol, stannous chloride dihydrate (5 equivalents) and concentrated hydrochloric acid are added. The mixture is heated at reflux for 2-4 hours. After cooling, the reaction mixture is made alkaline with a sodium hydroxide solution to precipitate the product. The solid is filtered, washed with water, and dried to give 3-amino-4-(phenylamino)benzoic acid.

Step 2: Synthesis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid

The final product is synthesized by the cyclization of 3-amino-4-(phenylamino)benzoic acid with acetic acid. This is a common method for the formation of 2-methylbenzimidazoles.[1][2]

  • Materials: 3-amino-4-(phenylamino)benzoic acid, glacial acetic acid.

  • Procedure: A mixture of 3-amino-4-(phenylamino)benzoic acid and glacial acetic acid is heated at reflux for 4-6 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid. A research article suggests that the reductive cyclization of 3-nitro-4-(phenylamino)benzoic acid can also lead to the formation of 2-alkyl-1-phenylbenzimidazole-5-carboxylic acids.[3]

Data Presentation

The following table summarizes the expected quantitative data for the synthesis. Please note that these are representative values and may vary based on experimental conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
4-anilino-3-nitrobenzoic acidC₁₃H₁₀N₂O₄258.23>30070-80
3-amino-4-(phenylamino)benzoic acidC₁₃H₁₂N₂O₂228.25210-21280-90
2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acidC₁₅H₁₂N₂O₂252.27>30075-85

Visualization of the Synthetic Pathway

The following diagrams illustrate the logical workflow of the synthesis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid.

Synthesis_of_3_amino_4_phenylamino_benzoic_acid cluster_step1a Step 1a: Ullman Condensation cluster_step1b Step 1b: Nitro Reduction 4_chloro_3_nitrobenzoic_acid 4-chloro-3-nitrobenzoic acid reagents_1a K₂CO₃, CuI DMF, Reflux 4_chloro_3_nitrobenzoic_acid->reagents_1a aniline Aniline aniline->reagents_1a 4_anilino_3_nitrobenzoic_acid 4-anilino-3-nitrobenzoic acid reagents_1a->4_anilino_3_nitrobenzoic_acid input_1b 4-anilino-3-nitrobenzoic acid reagents_1b SnCl₂·2H₂O HCl, Ethanol, Reflux input_1b->reagents_1b 3_amino_4_phenylamino_benzoic_acid 3-amino-4-(phenylamino)benzoic acid reagents_1b->3_amino_4_phenylamino_benzoic_acid

Caption: Synthesis of the key intermediate, 3-amino-4-(phenylamino)benzoic acid.

Synthesis_of_2_Methyl_1_phenyl_1H_benzoimidazole_5_carboxylic_acid cluster_step2 Step 2: Cyclization 3_amino_4_phenylamino_benzoic_acid 3-amino-4-(phenylamino)benzoic acid reagents_2 Reflux 3_amino_4_phenylamino_benzoic_acid->reagents_2 acetic_acid Glacial Acetic Acid acetic_acid->reagents_2 final_product 2-Methyl-1-phenyl-1H-benzoimidazole- 5-carboxylic acid reagents_2->final_product

Caption: Cyclization to form the final product.

References

Exploratory

An In-depth Technical Guide on 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid is a versatile organic compound featuring a benzimidazole core. This heterocyclic aromati...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid is a versatile organic compound featuring a benzimidazole core. This heterocyclic aromatic compound consists of a benzene ring fused to an imidazole ring.[1] The benzimidazole structure is a significant pharmacophore in medicinal chemistry, forming the basis for a wide range of biologically active molecules.[2][3] Derivatives of benzimidazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, anticancer, and antihypertensive properties.[1][2] The specific compound, 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid, serves as a key intermediate in the synthesis of novel therapeutic agents and is a subject of interest in pharmaceutical development and biological research.[4]

Core Properties and Data

The structural and physicochemical properties of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid are fundamental to its application in research and development.

PropertyValueReference
Molecular Formula C₁₅H₁₂N₂O₂[4][5]
Molecular Weight 252.27 g/mol [4]
CAS Number 92437-43-9[4]
PubChem CID 619926[4][5]
MDL Number MFCD00218479[4]
Appearance Violet powder[4]
Purity ≥ 98% (NMR)[4]
Storage Conditions 0-8°C[4]

Synthesis and Experimental Protocols

The synthesis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid and its derivatives typically involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[3][6] This is a well-established method for forming the benzimidazole ring system.

General Synthetic Protocol

A common route for synthesizing 2-substituted benzimidazoles involves the reaction of an appropriately substituted o-phenylenediamine with a carboxylic acid.[6][7] For 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid, a plausible synthetic pathway would involve the reaction of a substituted o-phenylenediamine with acetic acid, followed by N-phenylation.

Proposed Synthetic Workflow:

Synthesis_Workflow reactant reactant intermediate intermediate product product reagent reagent condition condition A 4-Amino-3-nitrobenzoic acid B N-phenyl-4-amino-3-nitrobenzoic acid A->B Step 1 C 3,4-Diamino-N-phenylbenzoic acid B->C Step 2 D 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid C->D Step 3 R1 Aniline C1 Pd-catalyzed amination R2 Reducing agent (e.g., SnCl2/HCl) C2 Reduction R3 Acetic Anhydride C3 Cyclization

Caption: Proposed synthetic pathway for 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid.

Detailed Experimental Steps (General Procedure):
  • N-Phenylation: A substituted o-nitroaniline is reacted with an aryl halide in the presence of a palladium catalyst to introduce the phenyl group at the N1 position.

  • Reduction of the Nitro Group: The nitro group is then reduced to an amine using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This yields the corresponding o-phenylenediamine derivative.

  • Cyclization: The resulting diamine is cyclized by heating with a carboxylic acid or its derivative. For the 2-methyl derivative, acetic acid or acetic anhydride is commonly used. The reaction mixture is typically heated, and upon cooling, the product precipitates and can be purified by recrystallization.[8]

Potential Pharmacological Significance and Signaling Pathways

Benzimidazole derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects.[1][2] The presence of the carboxylic acid moiety at the 5-position can influence the compound's pharmacokinetic properties and potential biological activity.[9]

Anti-inflammatory Activity

Benzimidazole derivatives with a carboxylic acid substitution are being investigated for their anti-inflammatory properties.[1][9] The acidic nature of the carboxylic acid group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).[9] The proposed mechanism of action for some of these compounds is the inhibition of prostaglandin synthesis.[9]

Potential Anti-inflammatory Signaling Pathway:

Anti_Inflammatory_Pathway stimulus stimulus enzyme enzyme mediator mediator response response inhibitor inhibitor A Inflammatory Stimuli B Phospholipase A2 A->B C Arachidonic Acid B->C D Cyclooxygenase (COX) C->D E Prostaglandins D->E F Inflammation E->F G Benzimidazole Derivative G->D

Caption: Potential mechanism of anti-inflammatory action via COX inhibition.

Other Potential Activities

The benzimidazole scaffold is also found in compounds with activities such as:

  • Antimicrobial: Some derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2]

  • Antiviral: Certain benzimidazole nucleoside analogues are known for their antiviral effects.[3]

  • Anticancer: The benzimidazole core is a constituent of several compounds investigated for their anticancer properties.[4]

Conclusion

2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry and drug development. Its versatile benzimidazole core, combined with the carboxylic acid functionality, provides a scaffold for the synthesis of a wide array of potentially therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential in various therapeutic areas.

References

Foundational

An In-depth Technical Guide to 2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic Acid (CAS No. 92437-43-9)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid (CAS No. 92437-43-9), a heterocyclic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid (CAS No. 92437-43-9), a heterocyclic compound with significant potential in pharmaceutical research and development. This document consolidates available data on its physicochemical properties, synthesis, and putative biological activities, with a focus on its potential as an anti-cancer, anti-inflammatory, and monoacylglycerol lipase (MAGL) inhibiting agent. Detailed experimental protocols and conceptual signaling pathways are presented to facilitate further investigation and application of this molecule in drug discovery.

Introduction

Physicochemical Properties

A summary of the known physicochemical properties of 2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid is presented in Table 1. While a specific melting point is not consistently reported in publicly available literature, its appearance as a violet powder is noted by several suppliers.[1]

Table 1: Physicochemical Properties of 2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid

PropertyValueReference(s)
CAS Number 92437-43-9[1]
Molecular Formula C₁₅H₁₂N₂O₂[1]
Molecular Weight 252.27 g/mol [1]
Appearance Violet powder[1]
Purity ≥98% (by NMR)[1]
Storage Conditions 0-8°C[1]

Synthesis

The synthesis of 2-substituted benzimidazoles is commonly achieved through the condensation of o-phenylenediamines with carboxylic acids or their derivatives, a method known as the Phillips-Ladenburg synthesis.[3][4] A plausible synthetic route for 2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid is outlined below.

Conceptual Synthetic Workflow

The synthesis can be conceptualized as a multi-step process, beginning with the appropriate starting materials and proceeding through key intermediates to the final product.

G cluster_0 Starting Materials cluster_1 Reaction Steps A 4-Amino-3-nitrobenzoic acid C Reduction of Nitro Group A->C Reduction B N-Phenylacetamide D Phillips-Ladenburg Condensation B->D C->D Intermediate E 2-Methyl-1-phenyl-1H- benzimidazole-5-carboxylic acid D->E Cyclization

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol: Phillips-Ladenburg Benzimidazole Synthesis (General Procedure)

This protocol provides a general framework for the synthesis of benzimidazole derivatives and can be adapted for the target molecule.

Materials:

  • o-Phenylenediamine derivative (e.g., 3,4-diaminobenzoic acid)

  • Carboxylic acid (e.g., acetic acid) or its derivative

  • Dilute mineral acid (e.g., HCl) as a catalyst

  • Solvent (e.g., water, ethanol, or a higher boiling point solvent for aromatic acids)

  • Sodium hydroxide solution for neutralization

  • Decolorizing carbon

  • Filtration apparatus

  • Reaction flask with reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve the o-phenylenediamine derivative in the chosen solvent.[5][6]

  • Add the carboxylic acid and a catalytic amount of dilute mineral acid.[5][6]

  • Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7] For aromatic carboxylic acids, higher temperatures (above 180°C) in a sealed vessel may be necessary.[4]

  • After cooling, carefully neutralize the reaction mixture with a sodium hydroxide solution until it is alkaline to litmus paper.[5][6]

  • The crude product often precipitates and can be collected by suction filtration. Wash the solid with cold water.[5][6]

  • For purification, the crude product can be recrystallized from a suitable solvent (e.g., boiling water or ethanol). The use of decolorizing carbon can help remove colored impurities.[5][6]

  • Filter the hot solution and allow the filtrate to cool to induce crystallization.[5][6]

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry.[5][6]

Biological Activities and Potential Applications

The benzimidazole core is associated with a wide range of biological activities.[8] 2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid and its derivatives are of particular interest for their potential anti-cancer and anti-inflammatory properties.[1]

Anti-Cancer Activity

Benzimidazole derivatives have been investigated as potential anti-cancer agents, with some acting as topoisomerase II inhibitors.[9] The cytotoxic effects of these compounds are typically evaluated against various cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compound (2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-Inflammatory Activity

Benzimidazole derivatives have shown promise as anti-inflammatory agents.[10] The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for acute anti-inflammatory activity.

Materials:

  • Wistar rats or Swiss albino mice

  • Test compound

  • Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium)

  • Carrageenan solution (1% w/v in saline)

  • Plethysmometer

Procedure:

  • Fast the animals overnight before the experiment.

  • Administer the test compound, standard drug, or vehicle (control) orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Monoacylglycerol Lipase (MAGL) Inhibition

A patent application has identified derivatives of 2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid as potential inhibitors of monoacylglycerol lipase (MAGL). MAGL is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an increase in 2-AG levels, which can modulate pain, inflammation, and neuroprotection.

Inhibition of MAGL has pleiotropic effects, primarily through the potentiation of endocannabinoid signaling and the reduction of pro-inflammatory eicosanoids.

G cluster_0 MAGL Inhibition cluster_1 Upstream Effects cluster_2 Downstream Signaling cluster_3 Physiological Outcomes A 2-Methyl-1-phenyl-1H-benzimidazole- 5-carboxylic acid Derivative B MAGL A->B Inhibits C 2-Arachidonoylglycerol (2-AG) Degradation B->C Catalyzes F Reduced Arachidonic Acid Production B->F Reduces Production D Increased 2-AG Levels C->D Leads to E Cannabinoid Receptors (CB1/CB2) Activation D->E Activates G Analgesia, Neuroprotection E->G I Anti-tumor Effects E->I H Anti-inflammatory Effects F->H F->I

Caption: Proposed signaling pathway for MAGL inhibitors.

This assay determines the ability of a compound to inhibit the enzymatic activity of MAGL.

Materials:

  • Recombinant human MAGL enzyme

  • Assay buffer

  • Substrate (e.g., 4-nitrophenyl acetate or a fluorescent substrate)

  • Test compound

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • In a 96-well plate, add the MAGL enzyme solution.

  • Add various concentrations of the test compound and a vehicle control.

  • Pre-incubate to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate.

  • Monitor the formation of the product over time by measuring the change in absorbance or fluorescence.

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Conclusion

2-Methyl-1-phenyl-1H-benzimidazole-5-carboxylic acid is a promising scaffold for the development of novel therapeutic agents. Its potential roles as an anti-cancer, anti-inflammatory, and MAGL inhibitory compound warrant further detailed investigation. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of the full therapeutic potential of this and related benzimidazole derivatives. Further studies are required to elucidate the precise mechanisms of action and to establish a comprehensive safety and efficacy profile.

References

Exploratory

An In-depth Technical Guide on the Structure of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of 2-Methyl-1-phenyl-1H...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, organic synthesis, and drug development.

Chemical Structure and Properties

2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid is a heterocyclic compound featuring a benzimidazole core. The benzimidazole structure, a fusion of benzene and imidazole rings, is a well-known pharmacophore in medicinal chemistry. In this specific derivative, the benzimidazole nucleus is substituted with a methyl group at the 2-position, a phenyl group at the 1-position of the imidazole ring, and a carboxylic acid group at the 5-position of the benzene ring.

Chemical Structure:

Caption: Chemical structure of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₅H₁₂N₂O₂[1]
Molecular Weight252.27 g/mol [1]
AppearanceViolet powder[1]
Purity≥ 98% (NMR)[1]
Storage Conditions0-8°C[1]
CAS Number92437-43-9[1]

Experimental Protocols

Synthesis

The synthesis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid can be achieved through the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivative. A plausible synthetic route involves the reaction of 4-amino-3-(phenylamino)benzoic acid with acetic anhydride.

General Experimental Workflow for Synthesis:

G General Synthesis Workflow Reactants 4-Amino-3-(phenylamino)benzoic acid + Acetic Anhydride Solvent Solvent (e.g., Glacial Acetic Acid) Reactants->Solvent Reaction Reflux Solvent->Reaction Cooling Cooling to Room Temperature Reaction->Cooling Precipitation Precipitation of Crude Product Cooling->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying of Crude Product Filtration->Drying Purification Purification (Recrystallization/Column Chromatography) Drying->Purification FinalProduct 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid Purification->FinalProduct

Caption: A general workflow for the synthesis of the target molecule.

Detailed Methodology (Hypothetical Protocol based on similar syntheses):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-amino-3-(phenylamino)benzoic acid in a suitable solvent such as glacial acetic acid.

  • Reagent Addition: To this solution, add a molar excess of acetic anhydride.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The crude product may precipitate out of the solution. If not, the product can be precipitated by pouring the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove any remaining acid.

  • Drying: Dry the crude product in a vacuum oven.

Purification

Purification of the crude product is essential to obtain a high-purity compound for further studies. Recrystallization is a common method for purifying solid organic compounds.

Detailed Methodology for Recrystallization:

  • Solvent Selection: Select a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or an ethanol-water mixture is often a good choice for benzimidazole derivatives.

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent to form a saturated solution.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be heated for a short period.

  • Hot Filtration: If charcoal was used, perform a hot filtration to remove it.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR Aromatic protons (multiplets, δ 7.0-8.5 ppm), Methyl protons (singlet, δ ~2.5 ppm), Carboxylic acid proton (broad singlet, δ >10 ppm)
¹³C NMR Aromatic and imidazole carbons (δ 110-160 ppm), Methyl carbon (δ ~15-20 ppm), Carboxylic acid carbon (δ ~170 ppm)
FT-IR (cm⁻¹) O-H stretch (broad, ~2500-3300), C=O stretch (~1700), C=N stretch (~1620), C=C aromatic stretch (~1600, ~1450), N-H bend (if tautomerism occurs)
Mass Spec (m/z) Molecular ion peak [M]⁺ at 252.27.

Note: The exact chemical shifts and peak positions can vary depending on the solvent and other experimental conditions.

A mass spectrum of 2-methyl-1-phenyl-benzimidazole-5-carboxylic acid has been reported in the literature.

Biological Significance and Signaling Pathways

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[7] The structural features of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid make it a candidate for investigation in these therapeutic areas.

Anticancer Activity

The anticancer effects of benzimidazole derivatives are often attributed to their ability to interfere with key cellular processes in cancer cells.

Potential Anticancer Signaling Pathways:

G Potential Anticancer Mechanisms Benzimidazole 2-Methyl-1-phenyl-1H- benzoimidazole-5-carboxylic acid Tubulin Tubulin Polymerization Benzimidazole->Tubulin Inhibition PI3K_AKT PI3K/AKT Pathway Benzimidazole->PI3K_AKT Inhibition MAPK MAPK Pathway Benzimidazole->MAPK Inhibition Microtubules Microtubule Disruption CellCycle Cell Cycle Arrest Microtubules->CellCycle Proliferation Inhibition of Cell Proliferation Apoptosis Apoptosis Induction CellCycle->Apoptosis Proliferation->Apoptosis

Caption: Potential signaling pathways targeted by benzimidazole derivatives in cancer.

Several benzimidazoles exert their anticancer effects by inhibiting tubulin polymerization, which is crucial for microtubule formation and cell division. This disruption of the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death). Furthermore, some benzimidazole derivatives have been shown to inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT and MAPK pathways, which are critical for cell survival and proliferation.[7]

Anti-inflammatory Activity

The anti-inflammatory properties of benzimidazoles are linked to their ability to modulate inflammatory pathways.

Potential Anti-inflammatory Signaling Pathways:

G Potential Anti-inflammatory Mechanisms Benzimidazole 2-Methyl-1-phenyl-1H- benzoimidazole-5-carboxylic acid COX Cyclooxygenase (COX) Benzimidazole->COX Inhibition LOX Lipoxygenase (LOX) Benzimidazole->LOX Inhibition NFkB NF-κB Pathway Benzimidazole->NFkB Inhibition Prostaglandins Prostaglandins Leukotrienes Leukotrienes Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Inflammation Inflammation Reduction

Caption: Potential signaling pathways targeted by benzimidazoles in inflammation.

Benzimidazole derivatives can inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are responsible for the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Additionally, some benzimidazoles can suppress the activation of the NF-κB signaling pathway, a crucial regulator of the expression of various pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.

Conclusion

2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid is a versatile molecule with a promising chemical structure for applications in medicinal chemistry and organic synthesis. This guide has provided an in-depth overview of its structure, properties, a plausible synthetic route, and its potential biological significance. The information presented herein is intended to facilitate further research and development of this and related benzimidazole compounds as potential therapeutic agents.

References

Foundational

"2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid molecular weight"

An In-depth Technical Guide to 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid Abstract This technical guide provides a comprehensive overview of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid, a heterocycli...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides a general experimental protocol for its synthesis, and explores its applications in pharmaceutical research and development, particularly in the context of anti-cancer and anti-inflammatory activities. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid, also known as 5-carboxy-2-methyl-1-phenylbenzimidazole, is a versatile organic compound.[1] Its core structure features a benzimidazole ring, which is recognized for its bioactive properties.[1] A summary of its key quantitative data is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₅H₁₂N₂O₂[1][2]
Molecular Weight 252.27 g/mol [1]
PubChem CID 619926[1][2]
MDL Number MFCD00218479[1]
Appearance Violet powder[1]
Purity ≥ 98% (NMR)[1]
Storage Conditions 0-8°C[1]

Synthesis and Experimental Protocols

The synthesis of benzimidazole derivatives, such as 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid, typically involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its derivative.[3][4][5] This reaction often requires acidic conditions and can be carried out with or without heating.[4][5]

General Experimental Protocol for Benzimidazole Synthesis

This protocol outlines a general method for the synthesis of 2-substituted benzimidazoles, which can be adapted for the specific synthesis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid.

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate o-phenylenediamine derivative in a suitable solvent, such as dimethylformamide (DMF).[3]

  • Addition of Reagents: Add the corresponding carboxylic acid (in this case, a derivative of acetic acid would be used to introduce the 2-methyl group) to the solution.[3]

  • Reaction Conditions: The reaction mixture is typically refluxed at a temperature between 90°C and 100°C.[3] The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[3]

  • Work-up: Upon completion, the reaction mixture is cooled and diluted with water.[3]

  • Neutralization: A solution of sodium bicarbonate (NaHCO₃) is added to neutralize any remaining acid.[3]

  • Extraction: The product is then extracted from the aqueous solution using an organic solvent, such as ethyl acetate.[3]

  • Purification: The organic layer is collected, and the solvent is removed under reduced pressure using a rotary evaporator.[3] The resulting crude product can be further purified using column chromatography.[3]

G General Synthesis Workflow for Benzimidazoles cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification cluster_product Product A o-Phenylenediamine Derivative C Condensation Reaction (e.g., Reflux in DMF) A->C B Carboxylic Acid Derivative B->C D Neutralization & Extraction C->D E Purification (e.g., Column Chromatography) D->E F 2-Substituted Benzimidazole Derivative E->F

Caption: General workflow for the synthesis of benzimidazole derivatives.

Biological Activity and Applications

2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid is a compound of significant interest in pharmaceutical development due to the bioactive nature of its benzimidazole core.[1]

Intermediate in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals.[1] It is particularly valuable in the development of novel therapeutic agents targeting serious diseases, including cancer.[1] Its structure allows for the creation of diverse derivatives with tailored properties, making it an important building block in medicinal chemistry.[1]

Research Applications

In biological research, 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid and its derivatives are utilized in studies investigating enzyme inhibition and receptor interactions.[1] This provides valuable insights into biological pathways and helps identify potential therapeutic targets.[1] The benzimidazole scaffold is a known pharmacophore in many cyclooxygenase (COX) inhibitors, which are a class of anti-inflammatory drugs.

G Potential Mechanism of Action as a COX Inhibitor A Inflammatory Stimuli B Arachidonic Acid A->B C COX Enzymes (COX-1 & COX-2) B->C D Prostaglandins C->D E Inflammation & Pain D->E F 2-Methyl-1-phenyl-1H- benzoimidazole-5-carboxylic acid Derivative F->C Inhibition

Caption: Potential role as a COX enzyme inhibitor for anti-inflammatory effects.

Conclusion

2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid is a valuable compound for both synthetic and medicinal chemists. Its utility as a versatile building block for more complex molecules, combined with the inherent biological activity of the benzimidazole core, positions it as a significant asset in academic and industrial research, particularly in the pursuit of novel therapeutics.[1] Further investigation into the derivatives of this compound may lead to the development of more potent and specific therapeutic agents.

References

Exploratory

"physical and chemical properties of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid"

An In-depth Technical Guide to 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Abstract 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid is a ver...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid is a versatile heterocyclic compound with significant potential in pharmaceutical research and development. Its benzimidazole core is a well-established pharmacophore known for a wide range of biological activities, including anti-cancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance.

Chemical and Physical Properties

2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid, also known as 5-carboxy-2-methyl-1-phenylbenzimidazole, possesses a unique set of properties that make it a valuable intermediate in organic synthesis and drug discovery.

Table 1: Physical and Chemical Properties of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid

PropertyValueSource
Molecular Formula C₁₅H₁₂N₂O₂
Molecular Weight 252.27 g/mol
Appearance Violet powder
CAS Number 92437-43-9
PubChem CID 619926
Purity ≥ 98% (by NMR)
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available

Synthesis and Purification

A plausible synthetic route is the reaction of 4-amino-3-nitrobenzoic acid with N-phenylacetamide, followed by reduction of the nitro group and subsequent cyclization. Another approach involves the reaction of a substituted 4-(phenylamino)-3-nitrobenzoate with an aldehyde, followed by hydrolysis.

General Experimental Protocol for Synthesis

The following is a generalized experimental protocol for the synthesis of a similar benzimidazole carboxylic acid derivative, which can be adapted for the target molecule.

Step 1: Synthesis of the Benzimidazole Intermediate

A mixture of ethyl 4-(methylamino)-3-nitrobenzoate, a substituted benzaldehyde (in this case, a phenyl-containing aldehyde would be used), and sodium dithionite in a solvent like DMSO is refluxed with stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled and poured onto crushed ice to precipitate the intermediate product. The solid is then collected by filtration and dried.

Step 2: Hydrolysis to the Carboxylic Acid

The intermediate ester is then hydrolyzed using a base, such as sodium hydroxide in ethanol, under reflux to yield the final carboxylic acid product.

SynthesisWorkflow Reactants 4-Amino-3-nitrobenzoic acid derivative + N-Phenylacetamide derivative Step1 Condensation & Nitro Group Reduction Reactants->Step1 Intermediate Substituted Benzimidazole Ester Step1->Intermediate Step2 Base Hydrolysis Intermediate->Step2 Product 2-Methyl-1-phenyl-1H- benzoimidazole-5-carboxylic acid Step2->Product

Figure 1: Generalized synthesis workflow for benzimidazole carboxylic acids.

Purification

Purification of the crude product is typically achieved through recrystallization from a suitable solvent or by column chromatography. The choice of solvent for recrystallization depends on the solubility of the compound and impurities.

Spectral Data

While specific spectral data for 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid is not available in the searched literature, the following tables provide expected characteristic peaks based on the analysis of similar benzimidazole derivatives.

Table 2: Expected 1H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
~2.5s-CH₃
~7.2 - 8.5mAromatic protons
~12.0 - 13.0br s-COOH

Table 3: Expected 13C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~15-CH₃
~110 - 145Aromatic carbons
~150 - 160C=N (imidazole)
~165 - 175C=O (carboxylic acid)

Table 4: Expected FT-IR Spectral Data

Wavenumber (cm⁻¹)Assignment
2500-3300 (broad)O-H stretch (carboxylic acid)
~3050C-H stretch (aromatic)
~2950C-H stretch (aliphatic)
~1700C=O stretch (carboxylic acid)
~1620C=N stretch (imidazole)
~1450-1600C=C stretch (aromatic)

Biological Activity and Potential Signaling Pathways

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. The specific biological targets and mechanisms of action for 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid are not well-documented in the available literature. However, based on the activities of structurally related compounds, it is plausible that this molecule could interact with various cellular signaling pathways.

Potential as a Kinase Inhibitor

Many benzimidazole-containing compounds have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. It is hypothesized that 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid could potentially inhibit protein kinases involved in cell proliferation and survival.

KinaseInhibition cluster_0 Cell Signaling Cascade GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds KinaseCascade Downstream Kinase Cascade (e.g., MAPK/ERK) Receptor->KinaseCascade Activates TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates Inhibitor 2-Methyl-1-phenyl-1H- benzoimidazole-5-carboxylic acid Inhibitor->KinaseCascade Inhibits

Figure 2: Hypothetical inhibition of a kinase signaling pathway.

Potential Anti-inflammatory Action

The anti-inflammatory properties of some benzimidazole derivatives are attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. Inhibition of COX enzymes reduces the production of prostaglandins, which are key mediators of inflammation.

AntiInflammatoryAction ArachidonicAcid Arachidonic Acid COX_Enzyme COX Enzyme ArachidonicAcid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor 2-Methyl-1-phenyl-1H- benzoimidazole-5-carboxylic acid Inhibitor->COX_Enzyme Inhibits

Figure 3: Potential mechanism of anti-inflammatory action.

Applications in Research and Drug Development

2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with tailored biological activities. Its structural features make it an attractive scaffold for the development of novel therapeutic agents targeting a range of diseases, particularly cancer and inflammatory disorders. Researchers can utilize this compound to generate libraries of derivatives for high-throughput screening and lead optimization studies.

Conclusion

While there is a lack of comprehensive published data on the specific physical, chemical, and biological properties of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid, its structural similarity to other biologically active benzimidazoles suggests significant potential for its use in drug discovery and development. Further research is warranted to fully elucidate its properties, biological targets, and mechanisms of action. This guide provides a foundational understanding for researchers and scientists interested in exploring the therapeutic potential of this promising compound.

Foundational

The Pivotal Role of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic Acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid is a heterocyclic compound that has garnered significant att...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid is a heterocyclic compound that has garnered significant attention within the medicinal chemistry landscape. While direct and extensive reports on its intrinsic biological activity are limited, its primary role as a versatile synthetic intermediate is well-established. This technical guide elucidates the biological significance of this compound by examining the activities of its structural analogs and the therapeutic potential of the derivatives it helps to create. The benzimidazole core is a privileged scaffold in drug discovery, known to impart a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This document serves as a comprehensive resource, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways to underscore the importance of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid in the development of novel therapeutic agents.

The Benzimidazole Scaffold: A Foundation for Diverse Biological Activity

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a structural motif found in numerous biologically active compounds. Its ability to interact with various biological targets has made it a focal point for the design and synthesis of new drugs. 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid serves as a crucial building block in this context, offering multiple points for chemical modification to optimize pharmacological activity.[1]

Biological Activities of Structurally Related Benzimidazole Derivatives

While specific biological data for 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid is not extensively documented in publicly available literature, the biological activities of closely related analogs provide valuable insights into its potential.

Antioxidant and Cytotoxic Activities of 2-Methyl-1H-benzimidazole

Research into the simpler analog, 2-methyl-1H-benzimidazole, has demonstrated its potential as both an antioxidant and a cytotoxic agent. These findings suggest that the core benzimidazole structure with a methyl group at the 2-position possesses inherent biological activity that can be further modulated.

Table 1: In Vitro Activity of 2-Methyl-1H-benzimidazole

ActivityAssayTest Organism/Cell LineMetricResultStandard
AntioxidantDPPH Radical Scavenging-IC50144.84 µg/mLBHT (IC50: 51.56 µg/mL)
CytotoxicBrine Shrimp LethalityArtemia salinaLC500.42 µg/mLVincristine sulphate (LC50: 0.544 µg/mL)

Data extracted from a study on the synthesis and biological evaluation of 2-methyl-1H-benzimidazole.[2]

Anti-Breast Cancer Activity of 2-(Phenyl)-3H-benzo[d]imidazole-5-carboxylic Acid Derivatives

A series of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters have been synthesized and evaluated for their antiproliferative effects against various breast cancer cell lines. These studies highlight the potential of the benzimidazole-5-carboxylic acid scaffold in oncology drug development. The substitution pattern on the 2-phenyl ring was found to significantly influence the cytotoxic activity.

Table 2: Anti-proliferative Activity of Selected 2-(Phenyl)-3H-benzo[d]imidazole-5-carboxylic Acid Derivatives

CompoundSubstituent on Phenyl RingCell LineMetric (µM)
1h 3,4-dihydroxyMDA-MB-468GI50: 12.85
MDA-MB-231GI50: 11.85
MCF7GI50: 9.23
2e (methyl ester) 5-fluoro-2-hydroxyMDA-MB-468GI50: 6.23
MDA-MB-231GI50: 4.09
MCF7GI50: 0.18
Cisplatin (Reference) -MDA-MB-468GI50: 10.2
MDA-MB-231GI50: 8.7
MCF7GI50: 12.5

Data from a study on the synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters as potent anti-breast cancer agents.

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies for the key assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.004% w/v) is prepared in a suitable solvent like methanol.

  • Sample Preparation: The test compound is dissolved in a solvent to prepare various concentrations.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with the test sample solutions.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Brine Shrimp Lethality Bioassay

This is a simple, rapid, and low-cost bioassay for screening the cytotoxic and antitumor potential of compounds.

  • Hatching of Brine Shrimp Eggs: Artemia salina eggs are hatched in artificial seawater under constant aeration and illumination for 48 hours to obtain nauplii.

  • Sample Preparation: The test compound is dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made.

  • Exposure: A specific number of nauplii (e.g., 10-15) are transferred into vials containing the different concentrations of the test compound. The final volume is adjusted with artificial seawater.

  • Incubation: The vials are kept under illumination for 24 hours.

  • Counting: After 24 hours, the number of surviving nauplii in each vial is counted.

  • LC50 Determination: The percentage of mortality is calculated for each concentration, and the LC50 value, the concentration at which 50% of the nauplii are killed, is determined using probit analysis or a similar statistical method.

In Vitro Anti-proliferative Assay (e.g., MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF7, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • GI50 Calculation: The growth inhibition of 50% (GI50) is calculated by comparing the absorbance of treated cells with that of untreated control cells.

Visualizing Synthesis and Potential Mechanisms

The following diagrams, created using the DOT language, illustrate a general synthetic pathway for benzimidazole derivatives and a hypothetical signaling pathway that such compounds might modulate in the context of cancer therapy.

G cluster_start Starting Materials cluster_reaction Chemical Transformation cluster_product Bioactive Derivatives o-Phenylenediamine o-Phenylenediamine Coupling_Reaction Amide Coupling or Esterification Carboxylic_Acid 2-Methyl-1-phenyl-1H- benzoimidazole-5-carboxylic acid Carboxylic_Acid->Coupling_Reaction Amide_Derivative Amide Derivatives Coupling_Reaction->Amide_Derivative Ester_Derivative Ester Derivatives Coupling_Reaction->Ester_Derivative

Caption: Synthetic utility of the target compound.

G cluster_pathway Potential Anticancer Signaling Pathway Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor SignalingCascade Intracellular Signaling Cascade (e.g., MAPK/ERK) Receptor->SignalingCascade TranscriptionFactor Transcription Factor SignalingCascade->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression CellCycle Cell Cycle Progression GeneExpression->CellCycle Apoptosis Apoptosis GeneExpression->Apoptosis Benzimidazole Benzimidazole Derivative Benzimidazole->Receptor Inhibition Benzimidazole->SignalingCascade Inhibition

Caption: Hypothetical inhibition of a cancer signaling pathway.

Conclusion and Future Directions

2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid stands as a testament to the importance of foundational molecules in the intricate process of drug discovery. While it may not be the final active pharmaceutical ingredient, its role as a key intermediate is indispensable. The biological activities observed in its close analogs, particularly in the realms of antioxidant, cytotoxic, and anti-cancer applications, strongly suggest that derivatives of this compound hold significant therapeutic promise.

Future research should focus on leveraging the synthetic accessibility of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid to generate diverse libraries of novel compounds. Systematic modifications at the carboxylic acid moiety and other positions on the benzimidazole ring, followed by comprehensive biological screening, are likely to yield potent and selective drug candidates. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to embark on such endeavors, ultimately contributing to the advancement of therapeutic options for a range of diseases.

References

Exploratory

An In-depth Technical Guide to 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid, a notable member of the benzimidazole class of heterocyclic compounds, has garnered sign...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid, a notable member of the benzimidazole class of heterocyclic compounds, has garnered significant attention within the scientific community. Its robust chemical scaffold serves as a versatile intermediate in the synthesis of a wide array of derivatives with promising pharmacological activities.[1] This technical guide provides a comprehensive literature review of this compound, focusing on its synthesis, potential biological activities, and the experimental methodologies employed in its study. While specific quantitative data and detailed protocols for the title compound are limited in publicly available literature, this guide summarizes key findings for structurally related compounds to provide a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.

Chemical Properties and Synthesis

2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid, with the chemical formula C15H12N2O2, is recognized as a key building block in organic synthesis.[1] The benzimidazole core is a prevalent motif in many biologically active molecules, and the presence of the carboxylic acid group at the 5-position and the phenyl group at the 1-position offers multiple sites for chemical modification to develop novel therapeutic agents.[1]

General Synthesis of Benzimidazole-5-carboxylic Acids

The synthesis of benzimidazole derivatives, including those with a carboxylic acid moiety, typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[2][3] This reaction is often facilitated by a dehydrating agent or carried out under acidic conditions at elevated temperatures.

A common synthetic route is the Phillips-Ladenburg synthesis, which involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions, or with an aldehyde followed by oxidation.

Below is a generalized experimental workflow for the synthesis of a 2-substituted-1H-benzoimidazole-5-carboxylic acid, which can be adapted for the synthesis of the title compound.

cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up and Purification cluster_product Final Product 3,4-diaminobenzoic acid 3,4-diaminobenzoic acid Reflux in Acidic Medium (e.g., 4N HCl) Reflux in Acidic Medium (e.g., 4N HCl) 3,4-diaminobenzoic acid->Reflux in Acidic Medium (e.g., 4N HCl) Reacts with Acetic Anhydride/Phenylacetic Acid Acetic Anhydride/Phenylacetic Acid Acetic Anhydride/Phenylacetic Acid->Reflux in Acidic Medium (e.g., 4N HCl) Cooling and Neutralization Cooling and Neutralization Reflux in Acidic Medium (e.g., 4N HCl)->Cooling and Neutralization Yields crude product Filtration Filtration Cooling and Neutralization->Filtration Washing with Water Washing with Water Filtration->Washing with Water Recrystallization Recrystallization Washing with Water->Recrystallization 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid Recrystallization->2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid

Caption: Generalized workflow for the synthesis of 2-substituted-1H-benzoimidazole-5-carboxylic acids.

Potential Biological Activities

The benzimidazole scaffold is a well-established pharmacophore, and derivatives of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid are investigated for a range of therapeutic applications, most notably in oncology and inflammatory diseases.[1]

Anticancer Activity
Compound SeriesCell LineGI50 (µM)Reference
2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acidsMDA-MB46812.85 - >100[4]
MDA-MB23111.85 - >100[4]
MCF79.23 - >100[4]
2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acid methyl estersMDA-MB4686.23 - >100[4]
MDA-MB2314.09 - >100[4]
MCF70.18 - >100[4]

Table 1: Antiproliferative Activity of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic Acid Derivatives [4]

The data suggests that substitutions on the 2-phenyl ring and esterification of the carboxylic acid can significantly influence the anticancer potency.

Anti-inflammatory Activity

Benzimidazole derivatives have also been explored as anti-inflammatory agents. The mechanism of action is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Other Potential Activities

The versatile benzimidazole scaffold has been associated with a broad spectrum of biological activities, including antiviral, antifungal, and anthelmintic properties. Further research on 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid and its derivatives may uncover additional therapeutic applications.

Postulated Mechanism of Action in Cancer

Based on the known mechanisms of other anticancer benzimidazole derivatives, a potential signaling pathway involved in the cytotoxic effects of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid can be postulated. Many benzimidazole-based compounds are known to interfere with microtubule polymerization or act as kinase inhibitors.

cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid Kinase Inhibition Kinase Inhibition 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid->Kinase Inhibition Inhibits Microtubule Destabilization Microtubule Destabilization 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid->Microtubule Destabilization Induces Disruption of Cell Cycle Progression Disruption of Cell Cycle Progression Kinase Inhibition->Disruption of Cell Cycle Progression Microtubule Destabilization->Disruption of Cell Cycle Progression Induction of Apoptosis Induction of Apoptosis Disruption of Cell Cycle Progression->Induction of Apoptosis

Caption: Postulated mechanism of action for anticancer activity.

Experimental Protocols for Related Compounds

Detailed experimental protocols for the biological evaluation of the title compound are not available. However, the following methodologies for closely related benzimidazole derivatives can serve as a reference for future studies.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies on other benzimidazole derivatives and is a standard method for assessing the cytotoxic potential of a compound.

Cancer Cell Seeding Cancer Cell Seeding Compound Treatment Compound Treatment Cancer Cell Seeding->Compound Treatment 24h Incubation Incubation Compound Treatment->Incubation 48h MTT Reagent Addition MTT Reagent Addition Incubation->MTT Reagent Addition Formazan Solubilization Formazan Solubilization MTT Reagent Addition->Formazan Solubilization 4h incubation Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis (GI50 Calculation) Data Analysis (GI50 Calculation) Absorbance Measurement->Data Analysis (GI50 Calculation)

Caption: Workflow for a standard in vitro cytotoxicity (MTT) assay.

Protocol Details:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (typically in a logarithmic series) and a vehicle control.

  • Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours.

  • Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control, and the GI50 (concentration causing 50% growth inhibition) is determined.

Conclusion

2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid stands as a promising scaffold for the development of novel therapeutic agents. While direct biological data and detailed experimental protocols for this specific molecule are currently scarce in the literature, the information available for structurally similar compounds provides a strong rationale for its further investigation. The synthesis is achievable through established methods for benzimidazole formation, and its derivatives hold potential as anticancer and anti-inflammatory agents. Future research should focus on the targeted synthesis of derivatives of this compound, comprehensive in vitro and in vivo evaluation to determine its specific biological activities and mechanisms of action, and elucidation of its role in relevant signaling pathways. This will be crucial for unlocking the full therapeutic potential of this versatile chemical entity.

References

Foundational

The Genesis and Evolution of Benzimidazole-5-Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a cornerstone in m...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a cornerstone in medicinal chemistry. Its structural similarity to naturally occurring purines allows for interaction with a variety of biological targets, making it a "privileged scaffold" in drug discovery. The first benzimidazole was synthesized by Hoebrecker in 1872 through the reduction of 2-nitro-4-methylacetanilide.[1] A few years later, Ladenburg successfully synthesized a similar compound by refluxing 3,4-diaminotoluene with acetic acid.[1] The biological significance of the benzimidazole nucleus was highlighted in 1944 when Woolley proposed its purine-like structure could elicit biological activity.[2] This was further solidified with the discovery that 5,6-dimethylbenzimidazole is a key component of vitamin B12.[3]

This technical guide provides an in-depth exploration of the discovery, history, and synthesis of a particularly important class of these compounds: benzimidazole-5-carboxylic acids. We will delve into key synthetic methodologies, present quantitative data on their biological activities, and visualize critical pathways and workflows.

Historical Development of Synthesis

The primary and classical method for synthesizing benzimidazoles is the Phillips-Ladenburg reaction , which involves the condensation of an o-phenylenediamine with a carboxylic acid in the presence of a dilute mineral acid.[4] This method is broadly applicable for aliphatic carboxylic acids and can be adapted for aromatic acids under more strenuous conditions, such as heating above 180°C in a sealed vessel.[5]

The synthesis of benzimidazole-5-carboxylic acid itself is a direct application of this reaction, utilizing 3,4-diaminobenzoic acid as the o-phenylenediamine precursor. The development of synthetic routes has since evolved to include more efficient, higher-yielding, and environmentally benign "one-pot" methodologies. These modern approaches often involve the in-situ reduction of a nitro-group on one of the aniline amines followed by cyclization.[6]

Key Synthetic Strategies
  • Phillips-Ladenburg Reaction: The foundational method involving the condensation of 3,4-diaminobenzoic acid with various aldehydes or carboxylic acids.

  • One-Pot Reductive Cyclization: A more modern approach that often starts with a nitro-substituted aniline, which is reduced to an amine in the same reaction vessel where the cyclization to the benzimidazole ring occurs. This method is often preferred for its efficiency and reduced number of intermediate purification steps.[6]

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the reaction times for benzimidazole synthesis, often reducing them from hours to minutes while maintaining comparable yields to conventional heating methods.

Experimental Protocols

Protocol 1: General Synthesis of 2-Substituted Benzimidazole-5-carboxylic Acids via Oxidative Condensation

This protocol is adapted from the synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids.[7]

Materials:

  • Methyl 3,4-diaminobenzoate

  • Appropriate aryl- or heteroarylaldehyde

  • Dimethyl sulfoxide (DMSO)

  • 5% Aqueous sodium hydroxide

  • Toluene

  • Hexane

Procedure:

  • Ester Synthesis:

    • In a round-bottom flask, combine methyl 3,4-diaminobenzoate (1 equivalent) and the desired aldehyde (1.1 equivalents) in DMSO.

    • Heat the reaction mixture to 120-125°C and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the product, wash with toluene followed by hexane, and dry under vacuum at 45°C. If no precipitate forms, proceed to the hydrolysis step with the crude ester mixture.

  • Hydrolysis to Carboxylic Acid:

    • To the crude or purified ester, add a 5% aqueous solution of sodium hydroxide.

    • Reflux the mixture until the ester is fully hydrolyzed (monitor by TLC).

    • Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid product.

    • Filter the solid, wash with cold water, and dry to obtain the final 2-substituted benzimidazole-5-carboxylic acid.

Protocol 2: One-Pot Synthesis of a Benzimidazole-5-carboxylic Acid Derivative

This protocol is based on the synthesis of 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid.

Materials:

  • Ethyl 4-(methylamino)-3-nitrobenzoate

  • 3-bromo-4-hydroxy-5-methoxybenzaldehyde

  • Sodium dithionite (Na₂S₂O₄)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • 33% Sodium hydroxide solution

Procedure:

  • Reductive Cyclization:

    • In a round-bottom flask, combine ethyl 4-(methylamino)-3-nitrobenzoate (0.006 mol), 3-bromo-4-hydroxy-5-methoxybenzaldehyde (0.006 mol), and sodium dithionite (0.024 mol) in DMSO.

    • Reflux the mixture with stirring at 90°C for 3 hours.

    • Monitor the reaction completion using TLC.

    • After completion, cool the reaction mixture to room temperature and pour it over crushed ice.

    • Collect the resulting solid by filtration and dry to afford the ester intermediate.

  • Base Hydrolysis:

    • Hydrolyze the intermediate ester with 15 mL of 33% NaOH in ethanol to yield the final carboxylic acid product.

Data Presentation

The biological activity of benzimidazole-5-carboxylic acid derivatives has been extensively studied. Below are tables summarizing some of the quantitative data available in the literature.

Table 1: Antiproliferative Activity of Selected Benzimidazole-5-Carboxylic Acid Derivatives

CompoundTarget Cell LineIC50 (µM)Reference
Methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylateLeukemic cells3[8]
2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylateHCT-11616.82
2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylateHT-2920.11
Benzoyl substituted benzimidazole-5-carboxylateMCF-716.18 ± 0.07[9]
Benzoyl substituted benzimidazole-5-carboxylateHL-6015.15 ± 0.05[9]
Carboxyl substituted benzimidazole-5-carboxylateMCF-719.21 ± 0.08[9]
Carboxyl substituted benzimidazole-5-carboxylateHL-6018.29 ± 0.06[9]

Table 2: Yields of 2-Substituted Benzimidazole-5-Carboxylic Acid Synthesis

2-SubstituentYield of Ester (%)Yield of Acid (%)Reference
2-(4-Methoxyphenyl)8893[7]
2-(4-Nitrophenyl)7588[7]
2-(4-Chlorophenyl)8590[7]
2-(7-(diethylamino)-2H-coumarin-3-yl)4478[7]

Signaling Pathways and Mechanisms

Benzimidazole-5-carboxylic acid derivatives have been identified as potent inhibitors of several key enzymes involved in disease pathways. The following diagrams, generated using the DOT language, illustrate some of these mechanisms and synthetic workflows.

Phillips_Ladenburg_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product o-phenylenediamine o-phenylenediamine Nucleophilic_Attack Nucleophilic Attack by Amino Group o-phenylenediamine->Nucleophilic_Attack Carboxylic_Acid Carboxylic Acid (or Aldehyde) Protonation Protonation of Carbonyl Oxygen Carboxylic_Acid->Protonation Protonation->Nucleophilic_Attack Dehydration1 Dehydration Nucleophilic_Attack->Dehydration1 Schiff_Base Schiff Base/ Amide Intermediate Dehydration1->Schiff_Base Cyclization Intramolecular Nucleophilic Attack Schiff_Base->Cyclization Dehydration2 Dehydration/ Aromatization Cyclization->Dehydration2 Benzimidazole Benzimidazole Dehydration2->Benzimidazole

Caption: Mechanism of the Phillips-Ladenburg Benzimidazole Synthesis.

Experimental_Workflow Start Start: Combine Reactants (o-phenylenediamine derivative + aldehyde/carboxylic acid) Reaction Reaction (e.g., Reflux in DMSO at 120-125°C) Start->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Monitoring->Reaction incomplete Workup Reaction Work-up (Cooling, Precipitation/Extraction) Monitoring->Workup complete Isolation Isolation of Crude Product (Filtration) Workup->Isolation Purification Purification (Recrystallization or Chromatography) Isolation->Purification Analysis Characterization (NMR, MS, m.p.) Purification->Analysis Final_Product Final Product: Benzimidazole-5-carboxylic Acid Analysis->Final_Product

Caption: General Experimental Workflow for Benzimidazole Synthesis.

ITK_Signaling_Pathway TCR TCR Engagement (Antigen Recognition) Lck Lck (Src Kinase) Activation TCR->Lck ITAMs ITAM Phosphorylation (on CD3) Lck->ITAMs ZAP70 ZAP-70 Recruitment & Activation ITAMs->ZAP70 LAT_SLP76 LAT & SLP-76 Phosphorylation ZAP70->LAT_SLP76 ITK ITK Activation LAT_SLP76->ITK PLCg1 PLCγ1 Activation ITK->PLCg1 PIP2 PIP2 Hydrolysis PLCg1->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Calcium Ca²⁺ Release IP3->Calcium PKC_RASGRP PKC / RASGRP Activation DAG->PKC_RASGRP NFAT NFAT Activation Calcium->NFAT Gene_Expression Cytokine Gene Expression (e.g., IL-4, IL-17) NFAT->Gene_Expression NFkB_MAPK NF-κB & MAPK Pathways PKC_RASGRP->NFkB_MAPK NFkB_MAPK->Gene_Expression Inhibitor Benzimidazole-5-Carboxylic Acid Derivatives Inhibitor->ITK

Caption: Inhibition of the ITK Signaling Pathway by Benzimidazole Derivatives.

Topoisomerase_II_Mechanism Start Topoisomerase II binds to G-segment DNA T_Segment_Binding T-segment DNA binds Start->T_Segment_Binding ATP_Binding ATP Binding T_Segment_Binding->ATP_Binding G_Segment_Cleavage G-segment Cleavage (Double-Strand Break) ATP_Binding->G_Segment_Cleavage T_Segment_Passage T-segment passes through the break G_Segment_Cleavage->T_Segment_Passage Inhibitor Benzimidazole-5-Carboxylic Acid Derivatives Stabilize this Complex Inhibitor->G_Segment_Cleavage Prevents Religation G_Segment_Religation G-segment Religation T_Segment_Passage->G_Segment_Religation T_Segment_Release T-segment Release G_Segment_Religation->T_Segment_Release ATP_Hydrolysis ATP Hydrolysis T_Segment_Release->ATP_Hydrolysis End Enzyme Reset ATP_Hydrolysis->End

Caption: Inhibition of Topoisomerase II by Benzimidazole Derivatives.

Conclusion

Benzimidazole-5-carboxylic acids and their derivatives have a rich history rooted in the fundamental principles of heterocyclic chemistry and have evolved into a critical component of modern drug discovery. From the classical Phillips-Ladenburg reaction to sophisticated one-pot syntheses, the methods for creating these valuable scaffolds have continually improved in efficiency and scope. Their ability to potently and selectively inhibit key enzymes such as ITK and Topoisomerase II underscores their therapeutic potential, particularly in the fields of immunology and oncology. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further explore and exploit the pharmacological promise of this remarkable class of molecules.

References

Exploratory

The Potential Applications of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid is a versatile heterocyclic compound that has emerged as a significant scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid is a versatile heterocyclic compound that has emerged as a significant scaffold in medicinal chemistry and materials science. Its unique structural features, characterized by the fusion of a benzene ring with an imidazole nucleus, and further substituted with methyl, phenyl, and carboxylic acid groups, provide a template for the development of a diverse range of biologically active molecules. This technical guide consolidates the current understanding of the potential applications of this compound, with a primary focus on its utility as a key intermediate in the synthesis of novel therapeutic agents, particularly in the realms of oncology and anti-inflammatory research. This document will detail the synthesis, known biological activities of its derivatives, and relevant experimental protocols, providing a comprehensive resource for researchers in the field.

Introduction

The benzimidazole core is a privileged structure in drug discovery, present in numerous FDA-approved drugs. The specific compound, 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid, serves as a crucial building block for creating more complex molecules with tailored functionalities.[1] Its derivatives have shown promise in a variety of research areas, including as enzyme inhibitors and receptor antagonists, highlighting its importance in the development of new pharmaceuticals.[1] This guide will explore the potential applications of this compound, supported by available data on its derivatives.

Synthesis

The synthesis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid and its derivatives typically involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent. A general synthetic approach is outlined below.

General Synthesis of the Benzimidazole Core

The formation of the benzimidazole ring is commonly achieved through the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and heat. For N-substituted benzimidazoles, a substituted o-phenylenediamine is used as the starting material.

Synthesis o-phenylenediamine_derivative Substituted o-phenylenediamine intermediate Intermediate o-phenylenediamine_derivative->intermediate Condensation carboxylic_acid Carboxylic Acid (e.g., Acetic Acid) carboxylic_acid->intermediate benzimidazole 2-Methyl-1-phenyl-1H- benzoimidazole-5-carboxylic acid intermediate->benzimidazole Cyclization (Heat, Acid)

Caption: General synthesis of the benzimidazole core.

Potential Applications in Oncology

Derivatives of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid have demonstrated significant potential as anticancer agents. The benzimidazole scaffold is structurally similar to purine, a key component of DNA, which allows some derivatives to act as antimetabolites and interfere with DNA replication in cancer cells.

Anticancer Activity of Phenyl-Substituted Benzimidazole Carboxylic Acids

A study on a series of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids, which are structurally analogous to the core topic of this guide, revealed potent anti-breast cancer activity. The antiproliferative effects were evaluated against three human breast cancer cell lines: MDA-MB-231, MDA-MB-468, and MCF7.

Compound IDSubstituent on Phenyl RingMDA-MB-468 GI₅₀ (µM)MDA-MB-231 GI₅₀ (µM)MCF7 GI₅₀ (µM)
1a 2-Hydroxy>100>100>100
1b 2,3-Dihydroxy30.245.715.8
1c 2,4-Dihydroxy11.515.88.9
Cisplatin -12.610.59.8
Data extracted from a study on related 2-phenyl-benzimidazole-5-carboxylic acids.
Potential Mechanisms of Action in Cancer

The anticancer activity of benzimidazole derivatives is often attributed to their ability to inhibit key enzymes involved in cancer progression, such as Topoisomerase II and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Topoisomerase II is a crucial enzyme that alters DNA topology and is essential for DNA replication and chromosome segregation. Its inhibition leads to DNA damage and apoptosis in cancer cells.

Topoisomerase_II_Inhibition Benzimidazole 2-Phenyl-benzoimidazole Derivative TopoII Topoisomerase II Benzimidazole->TopoII Binds to DNA_Cleavage DNA Double-Strand Break TopoII->DNA_Cleavage Induces Religation DNA Religation TopoII->Religation Inhibits Apoptosis Apoptosis DNA_Cleavage->Apoptosis Leads to VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Benzimidazole 2-Phenyl-benzoimidazole Derivative Benzimidazole->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Anti_Inflammatory_Workflow cluster_0 Pre-treatment cluster_1 Induction of Inflammation cluster_2 Measurement & Analysis Animal_Grouping Group Animals (Control, Standard, Test) Compound_Admin Administer Compound/Vehicle Animal_Grouping->Compound_Admin Carrageenan_Injection Inject Carrageenan into Paw Compound_Admin->Carrageenan_Injection Measure_Paw_Volume Measure Paw Volume (0, 1, 2, 3, 4 hr) Carrageenan_Injection->Measure_Paw_Volume Calculate_Inhibition Calculate % Inhibition of Edema Measure_Paw_Volume->Calculate_Inhibition

References

Foundational

An In-depth Technical Guide on the Solubility of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid is a versatile molecule with a benzimidazole core, recognized for its bioactive...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid is a versatile molecule with a benzimidazole core, recognized for its bioactive properties and potential applications in the development of novel therapeutic agents, including those with anti-cancer and anti-inflammatory activities.[1] Its utility as a building block in organic synthesis further underscores the importance of understanding its physicochemical properties, particularly its solubility in organic solvents.[1] Solubility is a critical parameter in drug development, influencing formulation, bioavailability, and efficacy. This guide provides a framework for approaching the solubility assessment of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₅H₁₂N₂O₂[1][2]
Molecular Weight 252.27 g/mol [1]
Appearance Violet powder[1]
Purity ≥ 98% (NMR)[1]
CAS Number 92437-43-9[1]
PubChem ID 619926[1][2]

Note: The appearance of the compound is described as a violet powder, which is a key physical characteristic.

Expected Solubility Profile

While specific data is unavailable, the chemical structure of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid—possessing both a polar carboxylic acid group and a larger, more nonpolar benzimidazole ring with a phenyl substituent—suggests a varied solubility profile. It is expected to exhibit some solubility in polar organic solvents due to the carboxylic acid moiety, which can engage in hydrogen bonding. However, the presence of the aromatic rings may also allow for some solubility in less polar solvents. Generally, the solubility of benzimidazole derivatives can be influenced by the nature of the solvent and the specific functional groups present on the benzimidazole core.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid in organic solvents. This protocol is based on the widely used shake-flask method.

4.1. Materials and Equipment

  • 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), ethyl acetate, etc.)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm PTFE)

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid to a series of vials.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solvent remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker.

    • Allow the vials to stand undisturbed to let the excess solid settle.

    • For finer suspensions, centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis) × (Dilution factor)

4.3. Data Presentation

The quantitative solubility data should be summarized in a structured table for easy comparison, as shown in Table 2.

Organic SolventTemperature (°C)Solubility (mg/mL)
Example: Ethanol25Data to be determined
Example: Acetone25Data to be determined
Example: DMSO25Data to be determined
Example: Ethyl Acetate25Data to be determined

Visualization of Experimental Workflow

The logical flow of the experimental protocol for solubility determination can be visualized using the following diagram.

Solubility_Determination_Workflow start Start prepare_solutions Prepare Supersaturated Solutions (Excess Solute in Solvent) start->prepare_solutions equilibration Equilibration (Constant Temperature Shaking) prepare_solutions->equilibration phase_separation Phase Separation (Settling / Centrifugation) equilibration->phase_separation sample_collection Sample Collection & Filtration (Supernatant) phase_separation->sample_collection dilution Dilution of Sample sample_collection->dilution analysis Quantitative Analysis (e.g., HPLC, UV-Vis) dilution->analysis calculation Calculate Solubility analysis->calculation end End calculation->end

Caption: Workflow for experimental solubility determination.

Conclusion

While quantitative solubility data for 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid in organic solvents is not currently available in the public domain, this guide provides researchers with the essential tools to determine this crucial parameter. By understanding the compound's physicochemical properties and following the detailed experimental protocol, scientists and drug development professionals can generate the necessary solubility data to advance their research and development efforts. The provided workflow diagram offers a clear visual representation of the steps involved in this experimental process.

References

Protocols & Analytical Methods

Method

Synthesis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic Acid: An Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals This application note provides a detailed experimental protocol for the synthesis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid, a key intermedia...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed experimental protocol for the synthesis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid, a key intermediate in pharmaceutical research and organic synthesis. The benzimidazole core is a prominent scaffold in medicinal chemistry, exhibiting a range of biological activities, including anti-cancer and anti-inflammatory properties.[1] This protocol is based on established methods for benzimidazole synthesis, providing a reproducible procedure for laboratory-scale preparation.

Physicochemical Data

A summary of the key quantitative data for the target compound is presented in the table below for easy reference.

PropertyValueReference
Molecular FormulaC₁₅H₁₂N₂O₂[1][2]
Molecular Weight252.27 g/mol [1]
AppearanceViolet powder[1]
Purity≥ 98% (by NMR)[1]
CAS Number92437-43-9[1]
Storage Conditions0-8°C[1]

Experimental Protocol

The synthesis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid can be achieved through the condensation of an appropriate o-phenylenediamine derivative with a carboxylic acid.[3][4] A common and effective method involves the reaction of 3-amino-4-(phenylamino)benzoic acid with acetic acid under acidic conditions, which facilitates the cyclization to form the benzimidazole ring.

Materials:

  • 3-amino-4-(phenylamino)benzoic acid

  • Glacial Acetic Acid

  • Polyphosphoric acid (PPA) or a similar acidic catalyst

  • Methanol

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-amino-4-(phenylamino)benzoic acid (1 equivalent).

  • Addition of Reagents: To the starting material, add an excess of glacial acetic acid, which will serve as both a reagent and a solvent.

  • Catalyst Addition: Carefully add polyphosphoric acid (PPA) to the reaction mixture. PPA acts as a condensing agent and catalyst.

  • Reaction: Heat the mixture to reflux (typically around 120-130°C) with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

  • Precipitation: Slowly and carefully pour the reaction mixture into a beaker containing ice-cold water or a saturated sodium bicarbonate solution to neutralize the acid. This will cause the crude product to precipitate.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of deionized water to remove any remaining acid and inorganic salts.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture. Alternatively, column chromatography on silica gel can be employed for higher purity.

  • Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, to confirm its identity and purity. The melting point of the purified compound should also be determined.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid.

Synthesis_Workflow Start Starting Materials: 3-amino-4-(phenylamino)benzoic acid Glacial Acetic Acid Reaction Reaction: - Add Polyphosphoric Acid - Reflux (120-130°C) - Monitor by TLC Start->Reaction 1. Condensation Workup Workup: - Cool to RT - Precipitate in water/NaHCO3 - Filter and wash Reaction->Workup 2. Isolation Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification 3. Purification Product Final Product: 2-Methyl-1-phenyl-1H- benzoimidazole-5-carboxylic acid Purification->Product 4. Characterization

Caption: Synthetic workflow for 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid.

References

Application

Application Notes and Protocols for the Purification of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the purification of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid, a key interme...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid, a key intermediate in pharmaceutical research and organic synthesis. The methods outlined below are designed to achieve high purity of the target compound, suitable for subsequent applications in drug development and material science.

Overview of Purification Strategies

2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid possesses both a weakly basic benzimidazole core and an acidic carboxylic acid group. This amphoteric nature, combined with its aromatic structure, allows for several purification strategies. The choice of method will depend on the nature and quantity of impurities present in the crude material. The most common and effective purification techniques for this class of compounds are:

  • Acid-Base Extraction: This classical technique leverages the amphoteric properties of the molecule to separate it from non-ionizable impurities.

  • Recrystallization: An effective method for removing small amounts of impurities, provided a suitable solvent system can be identified.

  • Column Chromatography: A versatile technique for separating the target compound from closely related impurities based on polarity differences.

A general workflow for the purification and analysis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid is presented below.

Purification_Workflow cluster_0 Crude Product cluster_1 Purification Methods cluster_2 Analysis cluster_3 Final Product Crude Crude 2-Methyl-1-phenyl-1H- benzoimidazole-5-carboxylic acid AcidBase Acid-Base Extraction Crude->AcidBase Initial Cleanup ColumnChrom Column Chromatography Crude->ColumnChrom For complex mixtures Recrystallization Recrystallization AcidBase->Recrystallization TLC TLC Analysis Recrystallization->TLC ColumnChrom->TLC HPLC HPLC/UPLC Analysis TLC->HPLC NMR NMR Spectroscopy HPLC->NMR MS Mass Spectrometry NMR->MS Pure Pure Product (>98% Purity) MS->Pure

Caption: General workflow for purification and analysis.

Data Presentation

While specific quantitative data for the purification of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid is not extensively published, the following table summarizes typical outcomes for the purification of analogous benzimidazole carboxylic acids based on the described methods.

Purification MethodTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Acid-Base Extraction 85-95%>90%High capacity, cost-effective for large scale.May not remove structurally similar impurities.
Recrystallization >98%70-90%Simple, yields high-purity crystalline solid.Solvent screening required, potential for product loss.
Column Chromatography >99%50-80%High resolution, separates closely related impurities.Time-consuming, requires significant solvent volumes.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Acid-Base Extraction

This method is ideal for an initial cleanup of the crude product to remove neutral organic impurities.

Materials:

  • Crude 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Dissolve the crude product in ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1 M NaOH solution. The target compound will move to the aqueous basic layer as its sodium salt. Repeat the extraction twice.

  • Combine the aqueous layers.

  • Wash the combined aqueous layer with ethyl acetate to remove any remaining neutral impurities.

  • Acidify the aqueous layer to approximately pH 4-5 by slowly adding 1 M HCl with stirring. The product will precipitate out of the solution.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Dry the purified solid under vacuum.

Protocol 2: Recrystallization

This protocol is suitable for further purifying the product obtained from acid-base extraction or for crude material that is already relatively clean. Ethanol is often a suitable solvent for the recrystallization of benzimidazole derivatives.[1]

Materials:

  • Partially purified 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid

  • Ethanol (or other suitable solvent systems like methanol/water)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Condenser

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to the flask.

  • Heat the mixture to reflux with stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Column Chromatography

For complex mixtures containing impurities with similar properties to the desired product, column chromatography is the most effective purification method.

Materials:

  • Crude or partially purified product

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Mobile phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). A common starting point for similar compounds is a gradient of ethyl acetate in hexane.[1]

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Spot the crude material on a TLC plate and develop it in various ratios of ethyl acetate/hexane. The ideal solvent system will give a retention factor (Rf) of 0.2-0.4 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (low polarity). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase to elute the compounds from the column.

  • Fraction Collection: Collect fractions in separate tubes and monitor the elution by TLC.

  • Isolation: Combine the pure fractions containing the desired product, as identified by TLC.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Analysis and Characterization

The purity of the final product should be confirmed by appropriate analytical techniques.

Analysis_Flow cluster_purity Purity Assessment cluster_structure Structural Confirmation Purified_Product Purified Product TLC TLC (Single Spot) Purified_Product->TLC HPLC HPLC/UPLC (>98% Area) Purified_Product->HPLC Melting_Point Melting Point (Sharp Range) Purified_Product->Melting_Point NMR 1H and 13C NMR Purified_Product->NMR MS Mass Spectrometry (Correct M/Z) Purified_Product->MS IR FT-IR (Functional Groups) Purified_Product->IR

Caption: Analytical workflow for purity and structural confirmation.

  • Thin Layer Chromatography (TLC): A quick and easy method to assess the purity. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): Provides quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of high purity.

References

Method

Application Notes and Protocols for the Characterization of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the characterization of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid , a versatile buildin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid , a versatile building block in pharmaceutical research and organic synthesis.[1] This document outlines the key analytical techniques and detailed protocols for the structural elucidation and purity assessment of this compound.

Physicochemical Properties

2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid is a violet powder with the molecular formula C₁₅H₁₂N₂O₂ and a molecular weight of 252.27 g/mol .[1] It is a key intermediate in the synthesis of various pharmaceuticals, particularly those with potential anti-cancer and anti-inflammatory activities.[1]

PropertyValueReference
Molecular Formula C₁₅H₁₂N₂O₂[1]
Molecular Weight 252.27 g/mol [1]
Appearance Violet powder[1]
Purity (by NMR) ≥ 98%[1]
Storage Conditions 0-8°C[1]

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural confirmation of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid. The following sections detail the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Data (DMSO-d₆, 400 MHz): Signals for the benzimidazole core and the methyl group are based on the analogue 2-methyl-1H-benzimidazole.[2][3][4][5] The phenyl group protons are expected in the aromatic region.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.8br s1HCarboxylic acid (-COOH)
~8.0-7.2m8HAromatic protons (phenyl and benzimidazole rings)
~2.5s3HMethyl group (-CH₃)

Expected ¹³C NMR Data (DMSO-d₆, 100 MHz): Assignments are based on general knowledge of benzimidazole and aromatic carboxylic acid chemical shifts.

Chemical Shift (δ) ppmAssignment
~168Carboxylic acid carbon (-COOH)
~155C2 (imidazole ring)
~143-110Aromatic carbons
~14Methyl carbon (-CH₃)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Expected FT-IR Data (KBr pellet, cm⁻¹): Data is based on a theoretical and experimental study of 2-methyl-1H-benzimidazole-5-carboxylic acid and general IR frequencies for related functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3400-2500BroadO-H stretch (carboxylic acid)
~3050MediumAromatic C-H stretch
~2950WeakAliphatic C-H stretch (methyl)
~1700StrongC=O stretch (carboxylic acid)
~1620, 1580, 1490Medium-StrongC=C and C=N stretches (aromatic and imidazole rings)
~1300MediumC-N stretch
~1250MediumC-O stretch
~900-700StrongAromatic C-H out-of-plane bending
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum Data: A mass spectrum of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid has been reported.[3] The molecular ion peak ([M]⁺) is expected at m/z 252. Key fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).

m/zAssignment
252[M]⁺
235[M-OH]⁺
207[M-COOH]⁺

Experimental Protocols

The following are detailed protocols for the characterization techniques described above.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the range of -2 to 14 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Use a sufficient number of scans for adequate signal intensity.

    • Set the spectral width to cover the range of 0 to 200 ppm.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

FT-IR Spectroscopy Protocol
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, scan the range from 4000 to 400 cm⁻¹.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

Logical Workflow for Characterization

Characterization_Workflow cluster_synthesis Synthesis & Purification Synthesis Synthesis of 2-Methyl-1-phenyl-1H- benzoimidazole-5-carboxylic acid Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS HPLC HPLC Analysis Purification->HPLC MP Melting Point Determination Purification->MP

Caption: Workflow for the synthesis, purification, and characterization of the target compound.

Relationship of Characterization Techniques

Techniques_Relationship Compound 2-Methyl-1-phenyl-1H- benzoimidazole-5-carboxylic acid Structure Molecular Structure Compound->Structure FunctionalGroups Functional Groups Compound->FunctionalGroups MolecularWeight Molecular Weight & Fragmentation Compound->MolecularWeight Purity Purity Compound->Purity NMR NMR Structure->NMR FTIR FT-IR FunctionalGroups->FTIR MS MS MolecularWeight->MS HPLC HPLC Purity->HPLC

Caption: Interrelation of analytical techniques for comprehensive compound characterization.

References

Application

Application Note: NMR Analysis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid

Audience: Researchers, scientists, and drug development professionals. Core Requirements: This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) analysis of 2-Methyl-1-phenyl-1H-benzoimidazol...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) analysis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid, a versatile building block in pharmaceutical research and organic synthesis.[1] The data presented is crucial for the structural elucidation and purity assessment of this compound.

Introduction

2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid is a key intermediate in the synthesis of various therapeutic agents, including those with potential anti-cancer and anti-inflammatory activities.[1] Its unique structure, featuring a benzimidazole core, a phenyl group, and a carboxylic acid moiety, necessitates thorough characterization to ensure its identity and purity for downstream applications. NMR spectroscopy is a powerful analytical technique for the unambiguous structural confirmation of such organic molecules. This application note outlines the standard operating procedure for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.

Experimental Protocols

Sample Preparation

A detailed protocol for preparing a sample of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid for NMR analysis is as follows:

  • Weighing: Accurately weigh 5-10 mg of the solid 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid powder.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for benzimidazole derivatives due to its excellent dissolving power for polar compounds and its high boiling point.

  • Dissolution: Transfer the weighed solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or sonicate the mixture until the solid is completely dissolved, ensuring a homogeneous solution.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is also common practice.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz100 MHz
Solvent DMSO-d₆DMSO-d₆
Temperature 298 K298 K
Pulse Program zg30zgpg30
Number of Scans 161024
Relaxation Delay 2.0 s2.0 s
Acquisition Time 4.0 s1.0 s
Spectral Width 16 ppm240 ppm

Data Presentation: Expected NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid, based on the analysis of related benzimidazole structures.

Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.9br s1H-COOH
~8.25d1HH-4
~7.95dd1HH-6
~7.70-7.60m5HPhenyl-H
~7.55d1HH-7
~2.60s3H-CH₃

Table 2: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~167.5-COOH
~154.0C-2
~142.0C-7a
~137.0Phenyl-C (ipso)
~136.5C-3a
~130.0Phenyl-CH
~129.5Phenyl-CH
~128.0Phenyl-CH
~125.0C-5
~123.0C-6
~119.0C-4
~111.0C-7
~14.0-CH₃

Visualization of Experimental Workflow and Molecular Structure

The following diagrams illustrate the logical flow of the NMR analysis and the structure of the target compound.

experimental_workflow Experimental Workflow for NMR Analysis cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Setup Spectrometer (¹H & ¹³C Parameters) transfer->setup acquire Acquire Spectra setup->acquire process Process Raw Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectra (Peak Picking, Integration) process->analyze elucidate Structural Elucidation analyze->elucidate

Caption: Workflow for NMR analysis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid.

Caption: Structure of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid.

Conclusion

This application note provides a comprehensive guide for the NMR analysis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid. The detailed experimental protocols, expected data tables, and visual workflows serve as a valuable resource for researchers in ensuring the quality and structural integrity of this important synthetic intermediate. Adherence to these protocols will facilitate reliable and reproducible results in the characterization of this and structurally related compounds.

References

Method

Application Note: Mass Spectrometric Analysis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid

An application note on the mass spectrometric analysis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid, a compound of interest in pharmaceutical research and organic synthesis.[1] This document provides detailed...

Author: BenchChem Technical Support Team. Date: December 2025

An application note on the mass spectrometric analysis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid, a compound of interest in pharmaceutical research and organic synthesis.[1] This document provides detailed protocols for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and outlines its characteristic fragmentation pattern.

Introduction

2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid (C₁₅H₁₂N₂O₂, Molecular Weight: 252.27 g/mol ) is a benzimidazole derivative.[1][2] The benzimidazole core is a key pharmacophore in medicinal chemistry, and its derivatives are investigated for a wide range of biological activities.[1] Accurate and sensitive analytical methods are essential for the characterization, quantification, and metabolic studies of such compounds in various matrices. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the high selectivity and sensitivity required for this purpose. This application note details a methodology for the analysis of this compound and proposes its primary fragmentation pathways based on mass spectral data.

Experimental Protocols

A generalized approach for the analysis of benzimidazole derivatives and carboxylic acids using LC-MS/MS is presented below.[3][4][5]

1. Sample Preparation (for analysis from a biological matrix, e.g., plasma)

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Extraction: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

2. Liquid Chromatography (LC) Method

  • System: A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) is suitable for separation.[6]

  • Mobile Phase A: Water with 0.1% Formic Acid.[5]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[5]

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient from 10% to 90% B

    • 8-10 min: Hold at 90% B

    • 10-10.1 min: Return to 10% B

    • 10.1-15 min: Column re-equilibration at 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Method

  • System: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) equipped with an Electrospray Ionization (ESI) source.

  • Ionization Mode: ESI positive mode is typically suitable for benzimidazole compounds.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Gas Flow:

    • Cone Gas: 50 L/hr

    • Desolvation Gas: 600 L/hr

  • Data Acquisition: Full scan mode (e.g., m/z 50-500) to identify the parent ion, followed by product ion scan (tandem MS) to determine fragmentation patterns. For quantification, Multiple Reaction Monitoring (MRM) would be used.

Results and Data Presentation

Mass Spectrum Analysis

In positive ion ESI mode, 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid is expected to be protonated, forming the precursor ion [M+H]⁺ at an m/z of approximately 253.28. The fragmentation of this precursor ion is dictated by its functional groups: the carboxylic acid, the phenyl group, and the methyl-benzimidazole core.

Common fragmentation pathways for carboxylic acids include the neutral loss of water (H₂O) and carbon monoxide (CO).[7] The benzimidazole structure can also undergo specific cleavages. Based on the analysis of its structure and published mass spectra of related compounds, a primary fragmentation pathway involves the initial loss of the carboxylic acid group.[8][9]

Quantitative Data Summary

The table below summarizes the expected mass-to-charge ratios (m/z) for the parent ion and its key fragments.

Ion DescriptionProposed FormulaCalculated m/z
Precursor Ion [M+H]⁺ [C₁₅H₁₃N₂O₂]⁺253.10
Fragment 1: Loss of H₂O [C₁₅H₁₁N₂O]⁺235.09
Fragment 2: Loss of COOH radical [C₁₄H₁₂N₂]⁺208.10
Fragment 3: Loss of H₂O and CO [C₁₄H₁₁N₂]⁺207.09

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Matrix Spiking (Internal Standard) B Protein Precipitation (Acetonitrile) A->B C Centrifugation B->C D Supernatant Evaporation C->D E Reconstitution D->E F LC Separation (C18 Column) E->F G ESI Ionization (Positive Mode) F->G H MS/MS Analysis (Fragmentation) G->H I Data Acquisition H->I J Quantification & Characterization I->J

LC-MS/MS experimental workflow.

Proposed Fragmentation Pathway

The diagram below illustrates the proposed primary fragmentation pathway for the protonated molecule.

G parent [M+H]⁺ m/z = 253.10 frag1 [M+H - H₂O]⁺ m/z = 235.09 parent->frag1 - H₂O frag2 [M+H - H₂O - CO]⁺ m/z = 207.09 frag1->frag2 - CO

Proposed fragmentation pathway of the target compound.

References

Application

Application Note: FTIR Spectroscopic Analysis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid

Introduction 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid is a versatile heterocyclic compound featuring a benzimidazole core. This structural motif is of significant interest to researchers in medicinal chemist...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid is a versatile heterocyclic compound featuring a benzimidazole core. This structural motif is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a wide array of bioactive molecules with potential therapeutic applications, including anticancer and anti-inflammatory agents.[1] Fourier-transform infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups and elucidate the molecular structure of compounds. By measuring the absorption of infrared radiation by the sample, an FTIR spectrum provides a unique molecular fingerprint. This application note provides a detailed protocol for obtaining and interpreting the FTIR spectrum of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid.

Experimental Protocol: FTIR Spectroscopy of a Solid Sample

This protocol outlines the standard procedure for acquiring an FTIR spectrum of a solid organic compound, such as 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid, using the potassium bromide (KBr) pellet method.

Materials and Equipment:

  • FTIR Spectrometer (e.g., Shimadzu FTIR-8400S, Thermo Scientific Nicolet iS50)[2][3]

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Infrared grade Potassium Bromide (KBr), desiccated

  • Spatula

  • Analytical balance

  • Sample: 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid (violet powder)[1]

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Run a background scan to obtain a spectrum of the ambient environment (air and any residual moisture). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation (KBr Pellet Method):

    • Weigh approximately 1-2 mg of the 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid sample.

    • Weigh approximately 100-200 mg of dry, infrared-grade KBr.

    • Combine the sample and KBr in an agate mortar.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The consistency should be similar to that of flour.

    • Transfer a portion of the powdered mixture into the pellet-forming die.

    • Place the die into the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

  • Sample Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire the FTIR spectrum of the sample. Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

    • Correlate the observed absorption bands with known vibrational frequencies of functional groups to interpret the spectrum.

FTIR Analysis Workflow

The following diagram illustrates the general workflow for the FTIR analysis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh_sample Weigh Sample (1-2 mg) grind Grind Sample + KBr in Agate Mortar weigh_sample->grind weigh_kbr Weigh KBr (100-200 mg) weigh_kbr->grind press Press into Transparent Pellet grind->press background Acquire Background Spectrum press->background sample_scan Acquire Sample Spectrum (4000-400 cm⁻¹) background->sample_scan process Process Spectrum (Background Correction) sample_scan->process peak_pick Identify Peak Wavenumbers process->peak_pick interpret Assign Peaks to Functional Groups peak_pick->interpret report Generate Report interpret->report

Caption: Workflow for FTIR analysis of a solid sample using the KBr pellet method.

Data Presentation: FTIR Spectrum of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid

The FTIR spectrum of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid exhibits characteristic absorption bands corresponding to its key functional groups. A theoretical and experimental investigation has provided detailed assignments for these vibrational modes.[4] The table below summarizes the principal vibrational frequencies and their assignments, supported by data from related benzimidazole derivatives.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional GroupReference
~3400-2500BroadO-H stretching (hydrogen-bonded)Carboxylic Acid[5]
~3100-3000MediumAromatic C-H stretchingPhenyl & Benzene rings[5][6]
~2920WeakAliphatic C-H stretchingMethyl group (CH₃)[2][7][8]
~1700StrongC=O stretchingCarboxylic Acid[5][6]
~1600, ~1500MediumC=C and C=N stretchingAromatic rings & Imidazole ring[2][6][9]
~1300MediumIn-plane O-H bending and C-O stretchingCarboxylic Acid[5]
~1280MediumC-N stretchingImidazole ring[2]
Below 900MediumOut-of-plane C-H bendingAromatic rings[2]

Interpretation of the Spectrum

The FTIR spectrum of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid provides clear evidence for its key structural features:

  • Carboxylic Acid Group: A very broad absorption band in the region of 3400-2500 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching vibration of the carboxylic acid dimer. The strong, sharp peak around 1700 cm⁻¹ is unequivocally assigned to the carbonyl (C=O) stretching vibration.[5][6]

  • Aromatic Systems: Multiple medium-intensity peaks between 3100 cm⁻¹ and 3000 cm⁻¹ correspond to the C-H stretching vibrations of the phenyl and benzimidazole aromatic rings. The absorptions around 1600 cm⁻¹ and 1500 cm⁻¹ are due to the C=C and C=N bond stretching vibrations within these rings.[2][6][9]

  • Methyl Group: A weak band observed around 2920 cm⁻¹ is indicative of the aliphatic C-H stretching of the methyl (CH₃) group attached to the imidazole ring.[2][7][8]

  • Imidazole Ring: The C-N stretching vibrations of the benzimidazole system typically appear in the fingerprint region, with a notable band often observed around 1280 cm⁻¹.[2]

Conclusion

FTIR spectroscopy is an essential analytical tool for the structural confirmation and quality control of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid. The characteristic absorption bands for the carboxylic acid, aromatic rings, and methyl group provide a distinct spectral fingerprint. The protocol and data presented in this application note serve as a valuable resource for researchers and scientists working with this compound and related benzimidazole derivatives in the field of drug development and organic synthesis.

References

Method

Application Notes and Protocols for 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utilization of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid as a versatile intermed...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid as a versatile intermediate in the synthesis of potential pharmaceutical agents. This document outlines its primary applications in the development of anti-inflammatory and anticancer therapeutics, supported by detailed experimental protocols and relevant biological data.

Introduction

2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid is a key building block in medicinal chemistry.[1] Its rigid benzimidazole core is a common feature in many biologically active compounds, serving as a scaffold for the synthesis of a diverse range of derivatives.[2][3] The presence of a carboxylic acid group at the 5-position provides a convenient handle for further chemical modifications, most commonly through amide bond formation, allowing for the introduction of various substituents to modulate the pharmacological properties of the final compounds.[4]

Primary Pharmaceutical Applications

The benzimidazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[3][5] 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid is a valuable intermediate for the synthesis of compounds targeting inflammatory pathways and cancer progression.[1]

  • Anti-inflammatory Agents: Benzimidazole derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as prostaglandin synthases.[5][6] By modifying the carboxylic acid moiety of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid, novel and selective inhibitors of these enzymes can be developed.

  • Anticancer Agents: The structural similarity of the benzimidazole nucleus to purine bases allows for its interaction with various biological targets involved in cancer, such as kinases and DNA.[7][8][9] Derivatives of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid have been investigated as potential anticancer drugs that can induce apoptosis and inhibit cell cycle progression.[8]

Experimental Protocols

The following section details a representative experimental protocol for the utilization of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid in the synthesis of a new chemical entity (NCE) via amide coupling.

This protocol describes the synthesis of an amide derivative from 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid and a primary or secondary amine using a common coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Workflow for Amide Synthesis

G cluster_0 Reaction Setup cluster_1 Activation and Coupling cluster_2 Work-up and Purification Start Dissolve 2-Methyl-1-phenyl-1H- benzoimidazole-5-carboxylic acid and amine in anhydrous DMF Add_Base Add DIPEA to the mixture Start->Add_Base Add_HATU Add HATU and stir at room temperature Add_Base->Add_HATU Quench Quench reaction with water Add_HATU->Quench Monitor by TLC/LC-MS Extract Extract with ethyl acetate Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over anhydrous Na2SO4 Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: General workflow for the synthesis of amide derivatives.

Materials:

  • 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid

  • Amine of choice (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) in one portion to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of benzimidazole derivatives, illustrating the potential of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid as a pharmaceutical intermediate.

Table 1: Representative Reaction Yields for Benzimidazole Derivatives

Starting MaterialReagentsProductYield (%)Reference
3,4-Diaminobenzoic acid, 2-hydroxybenzaldehydeNa2S2O5, DMA2-(2-Hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid67[2]
3,4-Diaminobenzoic acid, 2,3-dihydroxybenzaldehydeNa2S2O5, DMA2-(2,3-Dihydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid51[2]
3,4-Diaminobenzoic acid, 2,4-dihydroxybenzaldehydeNa2S2O5, DMA2-(2,4-Dihydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid69[2]

Table 2: In Vitro Biological Activity of Benzimidazole Derivatives

CompoundTarget/AssayCell LineIC50 / GI50 (µM)Reference
Compound 1h AntiproliferativeMDA-MB-46812.85[2]
MDA-MB-23111.85[2]
MCF79.23[2]
Compound 2e AntiproliferativeMDA-MB-4686.23[2]
MDA-MB-2314.09[2]
MCF70.18[2]
Compound 44 (AGU654) mPGES-1 inhibitionCell-free assay0.0029[6]

Note: Compounds 1h and 2e are 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acid derivatives. Compound 44 (AGU654) is a novel benzimidazole derivative.

Signaling Pathways and Mechanisms of Action

Benzimidazole derivatives have been identified as potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2 (PGE2), a major mediator of inflammation and pain.[6]

Signaling Pathway of mPGES-1 Inhibition

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β, LPS) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane activates PLA2 Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Benzimidazole_Derivative Benzimidazole Derivative (from 2-Methyl-1-phenyl-1H- benzoimidazole-5-carboxylic acid) Benzimidazole_Derivative->mPGES1 inhibits

Caption: Inhibition of the prostaglandin E2 synthesis pathway.

This pathway illustrates that by inhibiting mPGES-1, benzimidazole derivatives can selectively block the production of PGE2, thereby reducing inflammation, pain, and fever, potentially with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that also inhibit cyclooxygenase (COX) enzymes.[5]

Benzimidazole-containing compounds have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[8]

Logical Relationship for Anticancer Mechanism

G Benzimidazole_Derivative Benzimidazole Derivative (from 2-Methyl-1-phenyl-1H- benzoimidazole-5-carboxylic acid) Target_Interaction Interaction with Cellular Targets (e.g., DNA, Kinases, Microtubules) Benzimidazole_Derivative->Target_Interaction Signaling_Cascade Activation of Apoptotic Signaling Cascades Target_Interaction->Signaling_Cascade Cell_Cycle_Checkpoint Activation of Cell Cycle Checkpoints (e.g., G2/M) Target_Interaction->Cell_Cycle_Checkpoint Apoptosis Apoptosis (Programmed Cell Death) Signaling_Cascade->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Checkpoint->Cell_Cycle_Arrest Tumor_Suppression Tumor Growth Inhibition Apoptosis->Tumor_Suppression Cell_Cycle_Arrest->Tumor_Suppression

Caption: Plausible anticancer mechanism of action.

Derivatives synthesized from 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid can be designed to interact with various intracellular targets. For instance, they can intercalate with DNA, leading to DNA damage and the activation of apoptotic pathways.[2][10] Additionally, they can inhibit the function of protein kinases that are crucial for cell cycle progression, leading to cell cycle arrest and preventing the proliferation of cancer cells.[8]

Conclusion

2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid is a highly valuable and versatile intermediate for the synthesis of novel pharmaceutical compounds. Its utility in the development of potent anti-inflammatory and anticancer agents is well-documented in the scientific literature. The protocols and data presented herein provide a solid foundation for researchers to explore the vast chemical space accessible from this starting material, paving the way for the discovery of new and improved therapeutics.

References

Application

Application Notes and Protocols: 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid in Enzyme Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid is a heterocyclic compound belonging to the benzimidazole class of molecules. The benzimi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid is a heterocyclic compound belonging to the benzimidazole class of molecules. The benzimidazole scaffold is a prominent feature in a variety of pharmacologically active agents, and its derivatives have been widely explored for their potential as enzyme inhibitors.[1][2] While specific enzyme inhibition data for 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid is not extensively available in the public domain, its structural similarity to known inhibitors suggests its potential as a valuable candidate for screening against various enzyme targets. This document provides a general framework and protocols for investigating the enzyme inhibitory properties of this compound.

The benzimidazole core is a key structural motif in pharmaceuticals with diverse activities, including anti-cancer and anti-inflammatory effects.[1] Derivatives of benzimidazole have been reported to inhibit a range of enzymes, including lipases, acetylcholinesterase, and urease, highlighting the broad therapeutic potential of this chemical class.[3][4][5] Therefore, 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid serves as a promising starting point for drug discovery and development projects.

Potential Enzyme Targets and Illustrative Data

Based on the known activities of structurally related benzimidazole derivatives, potential enzyme targets for 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid could include, but are not limited to, kinases, cholinesterases, and urease. Below are illustrative tables summarizing hypothetical quantitative data for the enzyme inhibitory activity of this compound.

It is crucial to note that the following data is purely illustrative to demonstrate data presentation and does not represent experimentally verified results for 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid.

Table 1: Hypothetical Inhibitory Activity against Protein Kinases

Enzyme TargetCompoundIC50 (µM)Inhibition Type
ITK (Interleukin-2 Inducible T-cell Kinase)2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid5.2ATP-competitive
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid12.8Non-competitive

Table 2: Hypothetical Inhibitory Activity against Cholinesterases

Enzyme TargetCompoundIC50 (nM)Ki (nM)Inhibition Type
Acetylcholinesterase (AChE)2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid85.362.1Mixed
Butyrylcholinesterase (BChE)2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid152.7110.5Competitive

Table 3: Hypothetical Inhibitory Activity against Urease

Enzyme SourceCompoundIC50 (µM)
Helicobacter pylori2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid8.9
Jack Bean2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid15.4

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid against representative enzymes.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method for determining cholinesterase activity.

1. Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid (Test Compound)

  • Donepezil (Standard Inhibitor)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.

  • Add 20 µL of AChE solution and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of the ATCI substrate solution.

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

3. Kinetic Studies: To determine the mechanism of inhibition, the assay is performed with varying concentrations of both the substrate (ATCI) and the inhibitor. Data is then plotted using Lineweaver-Burk plots to identify the type of inhibition (competitive, non-competitive, uncompetitive, or mixed).[4]

Protocol 2: In Vitro Urease Inhibition Assay

1. Materials and Reagents:

  • Urease from Jack Bean

  • Urea - Substrate

  • Phenol Red - pH indicator

  • Phosphate buffer (0.01 M, pH 7.4)

  • 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid (Test Compound)

  • Thiourea (Standard Inhibitor)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • In a 96-well plate, mix 25 µL of urease enzyme solution with 5 µL of the test compound solution at different concentrations.

  • Incubate the mixture at 37°C for 30 minutes.

  • Add 55 µL of urea solution to each well and continue the incubation for 15 minutes.

  • The production of ammonia from the hydrolysis of urea leads to an increase in pH, which is detected by the change in color of the phenol red indicator.

  • Measure the absorbance at 560 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizations

Signaling Pathway: Cholinergic Neurotransmission

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetyl-CoA + Choline -> ACh Vesicle Vesicular ACh Transporter ACh_synthesis->Vesicle ACh_release ACh Release Vesicle->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE AChR Acetylcholine Receptor ACh->AChR Choline + Acetate Choline + Acetate AChE->Choline + Acetate Inhibitor 2-Methyl-1-phenyl-1H- benzoimidazole-5-carboxylic acid Inhibitor->AChE Signal Signal Transduction AChR->Signal

Caption: Inhibition of Acetylcholinesterase in Cholinergic Signaling.

Experimental Workflow: Enzyme Inhibition Screening

Enzyme_Inhibition_Workflow start Start: Compound Library assay_dev Assay Development & Validation start->assay_dev primary_screen Primary Screening (Single Concentration) assay_dev->primary_screen hit_id Hit Identification primary_screen->hit_id hit_id->start Inactive dose_response Dose-Response Assay (IC50 Determination) hit_id->dose_response Active mechanism_study Mechanism of Action Studies (e.g., Kinetics) dose_response->mechanism_study lead_opt Lead Optimization mechanism_study->lead_opt

Caption: General workflow for screening enzyme inhibitors.

Logical Relationship: Enzyme-Inhibitor Interaction

Enzyme_Inhibitor_Interaction Enzyme Enzyme + Active Site + Allosteric Site ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex Enzyme->EI_Complex + Inhibitor Substrate Substrate Inhibitor 2-Methyl-1-phenyl-1H- benzoimidazole-5-carboxylic acid ES_Complex->Enzyme Product Product ES_Complex->Product Reaction EI_Complex->Enzyme

Caption: Interaction model of an enzyme, substrate, and inhibitor.

References

Method

Application Notes and Protocols: Receptor Interaction Studies with 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide a framework for investigating the receptor interaction profile of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid . Wh...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the receptor interaction profile of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid . While specific biological data for this compound is not extensively documented in publicly available literature, its benzimidazole core is a well-established pharmacophore present in numerous biologically active compounds.[1] Derivatives of the benzimidazole scaffold have shown a wide range of activities, including but not limited to, interactions with G-protein coupled receptors (GPCRs) like serotonin and cannabinoid receptors, as well as enzymes such as cyclooxygenase (COX).[2][3]

This document offers generalized protocols for key assays to characterize the pharmacological activity of this compound and its analogs. It also provides templates for data presentation and visualizations of common experimental workflows and potential signaling pathways that may be modulated by benzimidazole derivatives.

Data Presentation: Quantitative Analysis of Receptor Interactions

Effective pharmacological characterization relies on the accurate determination and clear presentation of quantitative data. The following tables are templates for summarizing key parameters from receptor binding and functional assays.

Table 1: Receptor Binding Affinity

This table should be used to present data from competitive radioligand binding assays, which determine the affinity of the test compound for a specific receptor.

CompoundTarget Receptor/EnzymeRadioligand UsedKi (nM)IC50 (nM)nH
2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acide.g., 5-HT2Ae.g., [3H]Ketanserin
Positive Control (e.g., Ketanserin)e.g., 5-HT2Ae.g., [3H]Ketanserin
Negative Controle.g., 5-HT2Ae.g., [3H]Ketanserin
  • Ki (Inhibition Constant): A measure of the binding affinity of the compound.

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of the compound that displaces 50% of the radioligand.

  • nH (Hill Coefficient): Describes the steepness of the binding curve.

Table 2: Functional Activity Profile

This table is designed to summarize data from cell-based functional assays, indicating whether the compound acts as an agonist, antagonist, or inverse agonist.

CompoundTarget ReceptorAssay Type (e.g., cAMP, IP1, Calcium Flux)Mode of ActionEC50 / IC50 (nM)Emax (%)
2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acide.g., CB2e.g., cAMP Accumulatione.g., Antagonist
Reference Agoniste.g., CB2e.g., cAMP AccumulationAgonist
Reference Antagoniste.g., CB2e.g., cAMP AccumulationAntagonist
  • Mode of Action: Indicates whether the compound is an agonist, partial agonist, antagonist, or inverse agonist.

  • EC50 (Half-maximal Effective Concentration): The concentration that produces 50% of the maximal response (for agonists).

  • IC50 (Half-maximal Inhibitory Concentration): The concentration that inhibits 50% of the response to a known agonist (for antagonists).

  • Emax (Maximum Effect): The maximum response produced by the compound, often expressed as a percentage of the response to a reference full agonist.

Experimental Protocols

The following are detailed, generalized protocols for foundational assays in receptor pharmacology. These should be optimized for the specific receptor and cell system being investigated.

Protocol 1: Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for a target receptor expressed in cell membranes.

Objective: To determine the Ki of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid for a target receptor.

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand specific for the target receptor (e.g., [3H]-ligand).

  • Test compound: 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid.

  • Non-specific binding control (a high concentration of an unlabeled ligand).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, cell membranes, and a saturating concentration of a non-radiolabeled competing ligand.

    • Test Compound: Assay buffer, radioligand, cell membranes, and the test compound at various concentrations.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[4]

  • Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_comp Prepare Serial Dilutions of Test Compound setup Set up 96-well plate: Total, Non-specific, & Test Compound wells prep_comp->setup prep_mem Prepare Cell Membranes and Radioligand prep_mem->setup incubate Incubate to Reach Equilibrium setup->incubate filtrate Filter and Wash to Separate Bound from Unbound Ligand incubate->filtrate count Scintillation Counting filtrate->count calc_ic50 Calculate IC50 from Competition Curve count->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

A generalized workflow for a competitive radioligand binding assay.

Protocol 2: Cell-Based GPCR Functional Assay (cAMP Measurement)

This protocol describes a method to assess the functional effect of the test compound on a Gi/o- or Gs-coupled GPCR by measuring changes in intracellular cyclic AMP (cAMP) levels.

Objective: To determine if 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid acts as an agonist or antagonist at a specific GPCR.

Materials:

  • A cell line stably expressing the GPCR of interest (e.g., HEK293 or CHO cells).

  • Cell culture medium and supplements.

  • Test compound: 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid.

  • Reference agonist and antagonist for the target receptor.

  • Forskolin (a Gs pathway activator, used to stimulate cAMP production).

  • A commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • 96-well or 384-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the cells into appropriate multi-well plates and grow them to the desired confluency.

  • Compound Preparation: Prepare serial dilutions of the test compound, reference agonist, and reference antagonist.

  • Agonist Mode:

    • Treat the cells with varying concentrations of the test compound or reference agonist.

    • Incubate for a specific time at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of the test compound or reference antagonist.

    • Add a fixed concentration (e.g., EC80) of the reference agonist to all wells (except the basal control).

    • Incubate for a specific time at 37°C.

  • cAMP Stimulation (for Gi/o-coupled receptors):

    • Following compound incubation, add a fixed concentration of forskolin to all wells to stimulate cAMP production. This allows for the measurement of inhibition of the forskolin-induced cAMP signal by the Gi/o pathway.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP kit manufacturer's instructions.

    • Perform the cAMP measurement using the detection reagents provided in the kit and read the signal on a compatible plate reader.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP signal against the log concentration of the test compound to generate a dose-response curve and determine the EC50 and Emax.

    • Antagonist Mode: Plot the inhibition of the agonist-induced signal against the log concentration of the test compound to determine the IC50.

G ligand Benzimidazole Derivative receptor GPCR ligand->receptor g_protein G-Protein (e.g., Gs or Gi/o) receptor->g_protein adenylyl_cyclase Adenylyl Cyclase (AC) g_protein->adenylyl_cyclase Activates (Gs) or Inhibits (Gi/o) atp ATP camp cAMP atp->camp Catalyzed by AC pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Response pka->downstream

A schematic workflow for screening COX inhibitors.

References

Application

Analytical Standards for 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies and analytical standards for the characterization of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and analytical standards for the characterization of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid (Molecular Formula: C₁₅H₁₂N₂O₂, Molecular Weight: 252.27 g/mol ). This compound is a key intermediate in pharmaceutical research, particularly in the development of novel therapeutics for cancer and inflammatory diseases.[1] Accurate and robust analytical methods are crucial for its quantification, purity assessment, and quality control.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₂N₂O₂[1][2]
Molecular Weight252.27[1]
AppearanceViolet powder[1]
Purity≥ 98% (by NMR)[1]
CAS Number92437-43-9[2]

I. High-Performance Liquid Chromatography (HPLC) for Quantification

This section outlines a proposed HPLC method for the separation and quantification of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid. The method is adapted from established protocols for related benzimidazole derivatives and is suitable for purity analysis and quantification in various sample matrices.[3]

Experimental Protocol

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV-Vis detector is suitable.

  • Column: A C8 or C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for optimal separation.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.05% Orthophosphoric acid in Water/Acetonitrile (75:25, v/v), adjusted to pH 4.5.

  • Mobile Phase B: 0.05% Orthophosphoric acid in Water/Acetonitrile (50:50, v/v), adjusted to pH 4.5.

  • A gradient elution is recommended to ensure good separation from potential impurities.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm is a suitable starting point, with further optimization based on the compound's UV spectrum.

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Prepare working standards by serial dilution.

  • Sample Solution: The sample preparation will depend on the matrix. For bulk material, dissolve a known amount in the mobile phase. For biological matrices, a protein precipitation or liquid-liquid extraction step may be necessary.

Expected Quantitative Data
ParameterExpected Value
Retention Time (t R )~ 5-10 min (dependent on exact gradient)
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)To be determined experimentally
Limit of Quantification (LOQ)To be determined experimentally

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Standard Standard Weighing Standard->Dissolution Dilution Serial Dilution Dissolution->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Injection (10 µL) Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid by HPLC.

II. Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS is a powerful technique for the identification and structural confirmation of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid, particularly for impurity profiling. Due to the carboxylic acid group, derivatization may be required to improve volatility.

Experimental Protocol

1. Instrumentation:

  • A standard GC-MS system with an electron ionization (EI) source.

2. Derivatization (if necessary):

  • Esterification of the carboxylic acid group (e.g., with methanol and an acid catalyst) to form the methyl ester can improve chromatographic performance.

3. GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 10 min at 280 °C.

4. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-500.

Expected Mass Spectrometry Data

Based on the mass spectrum of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid, the following fragments are expected.[4]

m/z (Mass-to-Charge Ratio)Proposed Fragment Identity
252[M]⁺ (Molecular Ion)
235[M - OH]⁺
207[M - COOH]⁺
193[M - COOH - CH₂]⁺
178[M - COOH - N]⁺
77[C₆H₅]⁺ (Phenyl group)

GC-MS Analysis Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Derivatization Derivatization (optional) Sample->Derivatization Injection Injection Derivatization->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum Library Library Search & Fragmentation Analysis Spectrum->Library Identification Compound Identification Library->Identification

Caption: General workflow for the identification of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid by GC-MS.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are essential for the unambiguous structural confirmation of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid. The following are predicted chemical shifts based on data from closely related analogues.[1]

Experimental Protocol

1. Instrumentation:

  • A 300 MHz or higher field NMR spectrometer.

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

3. Data Acquisition:

  • Acquire ¹H and ¹³C spectra at room temperature.

  • Further 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for complete assignment.

Predicted NMR Data (in DMSO-d₆)

¹H NMR:

Chemical Shift (δ, ppm)MultiplicityAssignment
~12.8br s-COOH
~8.2 - 7.9mProtons on the benzimidazole ring
~7.7 - 7.4mProtons on the phenyl ring
~2.6s-CH₃

¹³C NMR:

Chemical Shift (δ, ppm)Assignment
~167-COOH
~155C=N (in imidazole ring)
~142 - 110Aromatic carbons (benzimidazole and phenyl rings)
~14-CH₃

NMR Logic Diagram

NMR_Logic cluster_sample Sample cluster_analysis NMR Analysis cluster_data Data Interpretation Compound 2-Methyl-1-phenyl-1H- benzoimidazole-5-carboxylic acid H1_NMR ¹H NMR Compound->H1_NMR C13_NMR ¹³C NMR Compound->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) H1_NMR->TwoD_NMR Chem_Shift Chemical Shifts H1_NMR->Chem_Shift Coupling Coupling Constants H1_NMR->Coupling Integration Integration H1_NMR->Integration C13_NMR->TwoD_NMR C13_NMR->Chem_Shift Structure Structural Confirmation TwoD_NMR->Structure Chem_Shift->Structure Coupling->Structure Integration->Structure

Caption: Logical flow for structural elucidation using NMR spectroscopy.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1-phenyl-1H-benzoim...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid, focusing on common side reactions and purification challenges.

Issue 1: Low Yield of the Desired Product

Possible Causes:

  • Incomplete Cyclization: The final ring-closure to form the benzimidazole nucleus may be inefficient. This can be due to insufficient reaction time, inadequate temperature, or a non-optimal choice of acid catalyst. The Phillips-Ladenburg synthesis, a common method for benzimidazole formation, often requires strong acidic conditions and high temperatures to drive the dehydration and cyclization steps.[1][2]

  • Side Reactions: Competing reactions can consume starting materials and reduce the yield of the target molecule. Key side reactions include diamide formation and decarboxylation.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the reaction outcome. For instance, in some benzimidazole syntheses, polar solvents like methanol and ethanol have been shown to improve yields.[3]

Suggested Solutions:

ParameterRecommended AdjustmentRationale
Reaction Time Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC).Ensures the reaction proceeds to completion.
Temperature Gradually increase the reaction temperature, potentially up to 180°C or higher if using a sealed reaction vessel for aromatic acids.[1]Higher temperatures can overcome the activation energy for the cyclization step.
Catalyst If using an acid catalyst, consider stronger acids like polyphosphoric acid (PPA) or methanesulfonic acid.Stronger acids can more effectively promote the necessary dehydration and cyclization.
Solvent If the reaction is sluggish, consider switching to a higher-boiling point solvent or a polar solvent like ethanol or methanol.The solvent can influence the solubility of reactants and intermediates, affecting reaction rates.

Issue 2: Presence of Significant Impurities in the Crude Product

Possible Side Reactions and Resulting Impurities:

  • Diamide Formation: The reaction between the o-phenylenediamine derivative and the carboxylic acid can result in the formation of a stable diamide byproduct instead of the desired benzimidazole. This is more likely if the reaction conditions do not sufficiently favor cyclization.[4]

  • Incomplete Cyclization Intermediate: The N-acylated o-phenylenediamine intermediate may be present in the final product if the cyclization step is not complete.

  • Decarboxylation Product: Under strong acidic conditions and high temperatures, the carboxylic acid group on the benzimidazole ring may be lost, leading to the formation of 2-Methyl-1-phenyl-1H-benzoimidazole.

  • Over-alkylation/Arylation: If alkylating or arylating agents are used to introduce the N-phenyl group, there is a possibility of side reactions on other nucleophilic sites.

Suggested Purification Strategies:

ImpuritySuggested Purification Method
Diamide Byproduct Column chromatography on silica gel. The polarity difference between the diamide and the benzimidazole should allow for separation.
Unreacted Starting Materials Recrystallization from a suitable solvent system (e.g., ethanol/water).
Decarboxylated Product Column chromatography. The change in polarity due to the loss of the carboxylic acid group should facilitate separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid?

A common and direct approach is the Phillips-Ladenburg synthesis, which involves the condensation of an N-phenyl-o-phenylenediamine derivative with acetic acid or acetic anhydride.[1][2] An alternative modern approach involves the reductive cyclization of a substituted o-nitroaniline in the presence of an aldehyde.[5][6] For this specific target molecule, a likely precursor would be 4-(phenylamino)-3-nitrobenzoic acid, which can be reduced in the presence of an acetaldehyde equivalent.

Q2: What are the key starting materials for the synthesis?

The key precursors are typically a substituted o-phenylenediamine and a carboxylic acid or its derivative. For 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid, the ideal starting materials would be N-phenyl-3,4-diaminobenzoic acid and acetic acid or acetic anhydride. However, due to the potential instability of N-phenyl-3,4-diaminobenzoic acid, a common strategy is to start with 4-anilino-3-nitrobenzoic acid and perform a reductive cyclization.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction.[7] By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system (e.g., ethyl acetate/hexane), you can visualize the consumption of reactants and the formation of the product.

Q4: What are the typical reaction conditions for the Phillips-Ladenburg synthesis of this type of benzimidazole?

Experimental Protocols

While a specific, validated protocol for the synthesis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid was not found in the search results, a general procedure based on the Phillips-Ladenburg condensation is provided below. Note: This is a generalized protocol and may require optimization.

General Protocol for the Synthesis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid via Phillips-Ladenburg Condensation

Materials:

  • N-phenyl-3,4-diaminobenzoic acid

  • Glacial Acetic Acid

  • Polyphosphoric Acid (PPA) or 4N Hydrochloric Acid

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethanol

  • Water

  • Ethyl acetate and Hexane for TLC

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine N-phenyl-3,4-diaminobenzoic acid (1 equivalent) and glacial acetic acid (1.1-1.5 equivalents).

  • Add the acid catalyst (e.g., a sufficient amount of PPA to ensure stirring, or use 4N HCl as the solvent).

  • Heat the reaction mixture to reflux (typically 120-150°C) for several hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker of ice water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The crude product should precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

Below are diagrams illustrating the key reaction pathway and a troubleshooting workflow.

Synthesis_Pathway Reactant1 N-phenyl-3,4-diaminobenzoic acid Intermediate N-Acylated Intermediate Reactant1->Intermediate + Acetic Acid (Acylation) Reactant2 Acetic Acid Reactant2->Intermediate Product 2-Methyl-1-phenyl-1H- benzoimidazole-5-carboxylic acid Intermediate->Product Cyclization (-H2O) Side_Product1 Diamide Byproduct Intermediate->Side_Product1 Further Acylation Side_Product2 Decarboxylated Product Product->Side_Product2 Decarboxylation (High Temp/Strong Acid) Troubleshooting_Workflow Start Low Yield or High Impurity? Check_Completion Is the reaction complete (TLC)? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Increase_Time Increase Reaction Time Incomplete->Increase_Time Increase_Temp Increase Temperature Incomplete->Increase_Temp Stronger_Catalyst Use Stronger Acid Catalyst Incomplete->Stronger_Catalyst Increase_Time->Check_Completion Increase_Temp->Check_Completion Stronger_Catalyst->Check_Completion Analyze_Impurities Analyze Crude Product (NMR, LC-MS) Complete->Analyze_Impurities Diamide Diamide Present? Analyze_Impurities->Diamide Decarboxylation Decarboxylation? Diamide->Decarboxylation No Purify_Diamide Column Chromatography Diamide->Purify_Diamide Yes Purify_Decarb Column Chromatography Decarboxylation->Purify_Decarb Yes End Pure Product Decarboxylation->End No Purify_Diamide->End Optimize_Conditions Optimize Cyclization Conditions (e.g., lower temp, shorter time) Purify_Decarb->Optimize_Conditions Optimize_Conditions->End

References

Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the yield and p...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

Q1: What are the common causes of low to no product yield?

A1: Low or no yield is a frequent issue stemming from several factors:

  • Suboptimal Reaction Temperature: The condensation reaction to form the benzimidazole ring is temperature-sensitive. Extreme temperatures can lead to the decomposition of reactants or intermediates.[1]

  • Ineffective Catalyst: The choice and concentration of the acid catalyst are crucial. While the reaction can proceed without a catalyst, mineral acids or Lewis acids often improve both the rate and the yield.[1][2]

  • Poor Quality Starting Materials: Impurities in the starting materials, particularly the diamine precursor, can lead to significant side reactions and inhibit the desired cyclization.

  • Presence of Oxygen: For some benzimidazole syntheses, particularly those starting from aldehydes, an oxidative cyclization is required.[3] Conversely, in other pathways, an inert atmosphere may be beneficial to prevent oxidative side products.

  • Incorrect Stoichiometry: An inappropriate molar ratio of the diamine precursor to the carboxylic acid can result in incomplete conversion of the limiting reagent.

Q2: My final product is highly colored and difficult to purify. What could be the cause?

A2: Product discoloration is typically due to the formation of colored byproducts.

  • Oxidation: Aromatic diamines are susceptible to oxidation, which forms highly colored polymeric impurities. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this.

  • Side Reactions: Over-acylation or other side reactions can generate impurities that are difficult to separate from the main product.

  • Prolonged Reaction Time/Excessive Heat: Leaving the reaction to proceed for too long or at an excessively high temperature can lead to the degradation of both reactants and the product.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal endpoint.[4]

Q3: The TLC of my crude product shows multiple spots. How can I identify and minimize them?

A3: Multiple spots on a TLC plate indicate an incomplete reaction or the formation of side products.

  • Unreacted Starting Material: If a spot corresponding to the starting diamine or carboxylic acid is visible, the reaction has not gone to completion. Consider extending the reaction time or increasing the temperature moderately.

  • N,N'-diacetylated Product: A common side product is the di-acylated diamine, which fails to cyclize. This can sometimes be minimized by adjusting the stoichiometry, typically by using a slight excess of the carboxylic acid.

  • Isomers: Depending on the starting materials, the formation of regioisomers is possible, which may have similar Rf values.

  • Decomposition: If streaking or numerous faint spots are observed, it may indicate product degradation.[4]

Q4: I am struggling with the final purification and isolation of the product. What are the best practices?

A4: Effective purification is key to obtaining a high yield of the pure compound.

  • Neutralization: After the reaction, the acidic catalyst must be carefully neutralized. The product, being a carboxylic acid, is soluble in base and will precipitate upon acidification. This property can be exploited for purification.

  • Recrystallization: This is a powerful technique for purifying solid products. A suitable solvent system (e.g., ethanol, isopropanol, or water) must be identified in which the product has high solubility at high temperatures and low solubility at low temperatures.[4][5]

  • Activated Charcoal Treatment: If the product is colored, treating a solution of the crude product with activated charcoal can effectively remove colored impurities before recrystallization.[5][6]

  • Column Chromatography: For difficult separations, silica gel column chromatography can be employed. A suitable eluent system, such as ethyl acetate/hexane, can separate the product from impurities.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid?

A1: The most established method is the Phillips-Ladenburg synthesis, which involves the condensation of an appropriate o-phenylenediamine derivative with a carboxylic acid or its derivative (e.g., anhydride or ester).[7] For the target molecule, this would involve reacting 3-amino-4-(phenylamino)benzoic acid with acetic acid or acetic anhydride under acidic conditions.

Q2: How do I choose the right catalyst for the reaction?

A2: A variety of catalysts can be used for benzimidazole synthesis. For the condensation of a diamine with a carboxylic acid, a strong acid catalyst is typically required to facilitate the dehydration step.

  • Mineral Acids: 4N Hydrochloric acid (HCl) is commonly used.[7]

  • p-Toluenesulfonic acid (p-TSOH): This is an effective organic acid catalyst for this type of condensation.[8]

  • Polyphosphoric Acid (PPA): PPA can act as both a catalyst and a dehydrating agent, often driving the reaction to completion, though work-up can be more challenging.[7]

Q3: What is the optimal reaction temperature and time?

A3: The optimal conditions depend on the specific reactants and catalyst used. Generally, temperatures range from 80°C to 145°C.[1][6] It is crucial to monitor the reaction's progress using TLC to avoid prolonged heating, which can lead to byproduct formation.[4] Some modern methods utilize microwave irradiation, which can significantly reduce reaction times from hours to minutes and potentially increase yields.[9][10]

Q4: What solvent should I use?

A4: The choice of solvent depends on the specific synthetic method.

  • High-Boiling Polar Solvents: Solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be used.[2]

  • Acid as Solvent: In some cases, the carboxylic acid reactant (e.g., glacial acetic acid) can be used in excess and serve as the solvent.

  • Solvent-Free: Some reactions can be performed neat or with a catalyst like Er(OTf)3 in water, offering a more environmentally friendly approach.[3]

Experimental Protocols

Protocol 1: Phillips-Ladenburg Synthesis

This protocol describes the synthesis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid via the condensation of 3-amino-4-(phenylamino)benzoic acid with glacial acetic acid.

Materials:

  • 3-amino-4-(phenylamino)benzoic acid

  • Glacial Acetic Acid

  • 4N Hydrochloric Acid (catalyst)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Ethanol (for recrystallization)

  • Activated Charcoal

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, add 3-amino-4-(phenylamino)benzoic acid (1 equivalent).

  • Add an excess of glacial acetic acid to act as both reactant and solvent (approx. 10-15 equivalents).

  • Add a catalytic amount of 4N hydrochloric acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux (approx. 110-120°C) with stirring.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 ethyl acetate:hexane mobile phase). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of ice-cold water.

  • Carefully neutralize the mixture by slowly adding 5% sodium bicarbonate solution until the pH is ~7-8. The crude product may precipitate.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.[5]

  • For purification, transfer the crude solid to a flask and add a suitable amount of ethanol. Heat the mixture to boiling to dissolve the solid.

  • Add a small amount of activated charcoal and continue to boil for 10-15 minutes.[5]

  • Filter the hot solution through a pre-heated funnel to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Presentation

The following tables present illustrative data on how reaction parameters can influence the yield of benzimidazole synthesis, based on trends reported in the literature.

Table 1: Effect of Catalyst on Yield (Illustrative data based on general benzimidazole synthesis principles)

EntryCatalyst (0.1 eq)Temperature (°C)Time (h)Yield (%)
1None1101245
24N HCl110685
3p-TSOH110682
4PPA120490

Table 2: Effect of Temperature on Yield (Illustrative data using 4N HCl as a catalyst)

EntryTemperature (°C)Time (h)Yield (%)
1801265
2100880
3120686
4140678 (decomposition observed)

Visualizations

Synthetic Pathway

Synthesis_Pathway Reactant1 3-amino-4-(phenylamino)benzoic acid Intermediate N-Acylated Intermediate (Amide) Reactant1->Intermediate Conditions H+ (cat.) Δ (Heat) Reactant2 Acetic Acid (CH3COOH) Reactant2->Intermediate Product 2-Methyl-1-phenyl-1H- benzoimidazole-5-carboxylic acid Intermediate->Product Cyclization Dehydration - H2O

Caption: Phillips-Ladenburg synthesis pathway for the target molecule.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Verify Purity of Starting Materials Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time) Start->CheckConditions CheckCatalyst Evaluate Catalyst (Type, Amount) Start->CheckCatalyst CheckWorkup Assess Work-up & Purification Procedure Start->CheckWorkup Impure Impure CheckPurity->Impure Suboptimal Suboptimal CheckConditions->Suboptimal Ineffective Ineffective CheckCatalyst->Ineffective Losses Product Loss? CheckWorkup->Losses Impure->CheckConditions No ActionPurity Purify/Replace Reagents Impure->ActionPurity Yes Suboptimal->CheckCatalyst No ActionConditions Optimize Temp/Time (Monitor via TLC) Suboptimal->ActionConditions Yes Ineffective->CheckWorkup No ActionCatalyst Screen Different Catalysts/Loadings Ineffective->ActionCatalyst Yes ActionWorkup Optimize Neutralization, Extraction & Recrystallization Losses->ActionWorkup Yes End Yield Improved ActionPurity->End ActionConditions->End ActionCatalyst->End ActionWorkup->End

Caption: A logical workflow for diagnosing and resolving low yield issues.

Parameter Interrelationships for Yield Optimization

Parameter_Relationships Yield Product Yield Temp Temperature Temp->Yield +/- SideRxns Side Reactions Temp->SideRxns Decomp Decomposition Temp->Decomp Time Reaction Time Time->Yield +/- Time->Decomp Catalyst Catalyst Activity Catalyst->Yield + Purity Reactant Purity Purity->Yield + Purity->SideRxns decreases Workup Work-up Efficiency Workup->Yield + SideRxns->Yield - Decomp->Yield -

Caption: Key experimental parameters influencing final product yield.

References

Troubleshooting

Technical Support Center: 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid Purification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid?

A1: Common impurities can originate from unreacted starting materials or side reactions. Depending on your synthetic route, which likely involves the condensation of a substituted o-phenylenediamine with a carboxylic acid derivative (Phillips synthesis), you may encounter:

  • Unreacted Starting Materials: Such as 4-amino-3-(phenylamino)benzoic acid or related precursors.

  • Incomplete Cyclization Products: Amide intermediates that have not fully cyclized to form the benzimidazole ring.

  • Side-Products: Decarboxylation of the final product can occur if the reaction is subjected to high temperatures for extended periods.[1]

  • Residual Solvents and Reagents: Solvents used in the reaction and work-up, as well as any catalysts or acids, may be present.

Q2: My purified product has a persistent color, even after recrystallization. What could be the cause?

A2: A persistent color, such as yellow or brown, in the final product can be due to highly colored byproducts, which are often condensation products of the amine starting materials.[2] These impurities can be difficult to remove by simple recrystallization. Treatment with activated charcoal during the recrystallization process can be effective in removing some colored impurities.[3] If the discoloration persists, column chromatography may be necessary.

Q3: I am experiencing low yield after purification. What are the potential reasons?

A3: Low yield can be attributed to several factors during the synthesis and purification stages:

  • Incomplete reaction: The initial condensation reaction may not have gone to completion.

  • Product loss during work-up: The product might have some solubility in the aqueous phase during extraction, or it may not have fully precipitated.

  • Suboptimal recrystallization conditions: Choosing an inappropriate solvent can lead to significant loss of product in the mother liquor. Performing multiple recrystallizations will also inherently reduce the overall yield.

  • Degradation: The target molecule may be sensitive to harsh acidic or basic conditions or prolonged heating.[2]

Q4: What are suitable TLC conditions for monitoring the purification of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid?

A4: Due to the polar carboxylic acid group and the relatively nonpolar benzimidazole core, a moderately polar mobile phase is recommended. A good starting point for a solvent system would be a mixture of a nonpolar solvent like hexane or toluene with a more polar solvent like ethyl acetate or acetone. For more polar compounds, adding a small amount of methanol or acetic acid to the mobile phase can improve the spot shape and separation. A common mobile phase for similar benzimidazole derivatives is ethyl acetate:n-hexane (3:1).[4]

Troubleshooting Purification Issues

This section provides a systematic approach to troubleshooting common problems encountered during the purification of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid.

Problem: Product is Not Precipitating During Work-up

If your product does not precipitate upon neutralization of the reaction mixture, consider the following:

  • Incomplete Neutralization: Ensure the pH of the solution is at or near the isoelectric point of your carboxylic acid. Use a pH meter for accurate measurement.

  • High Solubility: The product may be soluble in the reaction solvent mixture even after neutralization. Try to reduce the volume of the solvent by evaporation or add a co-solvent in which the product is insoluble (an anti-solvent) to induce precipitation.

  • Extraction: If precipitation is not feasible, extract the product into an organic solvent like ethyl acetate.[4]

Problem: Recrystallization is Ineffective

If recrystallization does not yield a pure product or results in significant product loss, follow these steps:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For benzimidazole carboxylic acids, polar protic solvents like ethanol or methanol, or mixtures such as ethanol/water or acetone/hexane, can be effective.

  • Activated Charcoal Treatment: To remove colored impurities, dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, and heat for a short period before hot filtration.[3]

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.

Problem: Streaking or Tailing on TLC Plate

Streaking or tailing of the product spot on a TLC plate can be due to the acidic nature of the carboxylic acid group interacting with the silica gel. To mitigate this:

  • Acidify the Mobile Phase: Add a small amount (0.5-1%) of acetic acid or formic acid to your eluent. This will protonate the carboxylic acid, reducing its interaction with the silica gel and resulting in a more defined spot.

Problem: Difficulty with Column Chromatography

Column chromatography of polar, acidic compounds can be challenging. Here are some tips:

  • Solvent System: Use a solvent system similar to the one optimized for TLC, including the addition of a small amount of acetic or formic acid to prevent tailing.

  • Silica Gel Deactivation: If the compound is still tailing or appears to be degrading on the column, you can deactivate the silica gel by adding a small percentage of water or triethylamine to the slurry before packing the column.

  • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity to first elute nonpolar impurities and then your product.

Experimental Protocols

Protocol 1: Recrystallization of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and water) at room temperature and upon heating. Also, test solvent mixtures (e.g., ethanol/water, acetone/hexane).

  • Dissolution: In an appropriately sized flask, add the crude product and the chosen recrystallization solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat source and add a small amount of activated charcoal. Reheat the solution to boiling for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold recrystallization solvent, and dry them under vacuum.

Protocol 2: Column Chromatography Purification
  • TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system should give your product an Rf value of approximately 0.2-0.4. Add a small amount of acetic acid (e.g., 0.5%) to the eluent to improve spot shape.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading).

  • Elution: Elute the column with the chosen solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the eluent) can be employed.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₁₅H₁₂N₂O₂[5]
Molecular Weight252.27 g/mol [5]
AppearanceViolet powder[5]
Purity≥ 98% (NMR)[5]
Storage Conditions0-8°C[5]

Table 2: Suggested Solvents for Purification

Purification MethodSolvent/Solvent SystemRationale
RecrystallizationEthanol/WaterGood for moderately polar compounds. Water acts as an anti-solvent.
RecrystallizationAcetone/HexaneHexane reduces the polarity of acetone, aiding in precipitation upon cooling.
Column ChromatographyEthyl Acetate/Hexane with 0.5% Acetic AcidA versatile system for moderately polar compounds. Acetic acid improves peak shape.
Column ChromatographyDichloromethane/Methanol with 0.5% Acetic AcidFor more polar impurities, methanol provides stronger elution.

Mandatory Visualization

G cluster_synthesis Synthesis cluster_troubleshooting Purification Troubleshooting Start Crude Product (Post-Reaction Work-up) TLC TLC Analysis (e.g., EtOAc/Hexane + 0.5% AcOH) Start->TLC Streaking Streaking/Tailing on TLC? TLC->Streaking SingleSpot Single Spot? Recrystallization Recrystallization (e.g., EtOH/Water) SingleSpot->Recrystallization Yes ColumnChrom Column Chromatography (e.g., EtOAc/Hexane + 0.5% AcOH) SingleSpot->ColumnChrom No (Multiple Spots) PurityCheck1 Check Purity (TLC, mp, NMR) Recrystallization->PurityCheck1 NotPure1 Still Impure? PurityCheck1->NotPure1 Pure Pure Product NotPure1->Pure No NotPure1->ColumnChrom Yes PurityCheck2 Check Purity (TLC, mp, NMR) ColumnChrom->PurityCheck2 Pure2 Pure Product PurityCheck2->Pure2 Streaking->SingleSpot No AddAcid Add 0.5% Acetic Acid to Mobile Phase Streaking->AddAcid Yes AddAcid->TLC

Caption: Troubleshooting workflow for the purification of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product reactant1 4-Amino-3-(phenylamino)benzoic acid condensation Phillips Condensation (Acid Catalyst, Heat) reactant1->condensation reactant2 Acetic Anhydride (or Acetic Acid) reactant2->condensation product 2-Methyl-1-phenyl-1H-benzoimidazole- 5-carboxylic acid condensation->product

Caption: Plausible synthetic pathway for 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid.

References

Optimization

Technical Support Center: Benzimidazole Synthesis from o-Phenylenediamine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzimidazoles from o-phenyl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzimidazoles from o-phenylenediamine.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Benzimidazole Product

Possible Causes:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or inadequate temperature.

  • Poor Quality Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can inhibit the reaction. o-Phenylenediamine is particularly susceptible to oxidation, which can result in colored impurities and lower yields.[1]

  • Inefficient Catalyst: If a catalyst is being used, it may be inactive or used in an insufficient amount.

  • Incorrect Solvent: The choice of solvent can significantly impact the reaction rate and yield.

Recommended Solutions:

  • Optimize Reaction Conditions:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Gradually increase the reaction temperature, ensuring it is appropriate for the chosen solvent and reagents.

  • Ensure Purity of Starting Materials:

    • Use freshly purified o-phenylenediamine. If oxidation is suspected (indicated by a dark coloration), it can be purified by recrystallization or sublimation.

    • Verify the purity of the aldehyde or carboxylic acid reactant.

  • Catalyst Optimization:

    • Ensure the catalyst is from a reliable source and has been stored correctly.

    • Optimize the catalyst loading; a higher loading may improve the yield, but excessive amounts can sometimes lead to increased byproduct formation.[1]

  • Solvent Selection:

    • Consult the literature for solvents that have been successfully used for the specific benzimidazole synthesis you are performing. Common solvents include ethanol, methanol, and toluene.

Problem 2: Presence of Significant Byproducts in the Reaction Mixture

Possible Causes:

  • Formation of 1,2-Disubstituted Benzimidazoles: When using aldehydes as reactants, a common byproduct is the 1,2-disubstituted benzimidazole, which arises from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.[1][2]

  • Stable Schiff Base Intermediate: The intermediate Schiff base formed between o-phenylenediamine and an aldehyde may be stable under the reaction conditions and may not fully cyclize to the benzimidazole.[1]

  • Formation of N,N'-Diacyl-o-phenylenediamine: When using carboxylic acids or acid chlorides, the formation of the diacylated byproduct can occur, particularly if the reaction conditions are not optimized for cyclization.[3]

Recommended Solutions:

  • Control Stoichiometry: To favor the formation of the desired 2-substituted benzimidazole when using an aldehyde, use a 1:1 molar ratio or a slight excess of o-phenylenediamine.[1]

  • Solvent and Catalyst Choice:

    • The choice of solvent can influence the product distribution. For instance, non-polar solvents like toluene may favor the formation of 2-substituted benzimidazoles, while polar protic solvents might promote the formation of 1,2-disubstituted products.[1]

    • Certain catalysts can enhance the selectivity for the desired product.

  • Promote Cyclization:

    • For stable Schiff base intermediates, adjusting the reaction conditions (e.g., increasing the temperature or adding a suitable catalyst) can promote the final cyclization step.

    • When using carboxylic acids, acidic conditions (e.g., using polyphosphoric acid or heating in the presence of a strong acid) are often necessary to facilitate the dehydration and cyclization to the benzimidazole.

Problem 3: Difficulty in Product Purification

Possible Causes:

  • Colored Impurities: The oxidation of o-phenylenediamine is a common cause of colored impurities that can be challenging to remove from the final product.[1][4]

  • Similar Polarity of Product and Byproducts: The desired benzimidazole and any byproducts may have similar polarities, making separation by column chromatography difficult.[1]

  • Residual Catalyst: Some catalysts or their residues may be carried through to the final product.

Recommended Solutions:

  • Activated Carbon Treatment: To remove colored impurities, the crude product can be dissolved in a suitable solvent and treated with activated carbon before filtration and recrystallization.[1][5]

  • Acid-Base Extraction: Benzimidazoles are basic and can be separated from non-basic impurities through acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution. The benzimidazole will move to the aqueous layer, which can then be separated, neutralized with a base to precipitate the purified product, and extracted back into an organic solvent.[1]

  • Recrystallization: This is a fundamental purification technique. The choice of solvent is crucial and may require some experimentation to find a system that effectively separates the product from the impurities.

  • Chromatography: If other methods fail, column chromatography with a carefully selected solvent system may be necessary. Gradient elution can be helpful in separating compounds with similar polarities.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes?

A1: The most frequently encountered byproducts are the 1,2-disubstituted benzimidazole and the uncyclized Schiff base intermediate . The 1,2-disubstituted product is formed from the reaction of a second molecule of the aldehyde with the initial 2-substituted benzimidazole. The Schiff base is an intermediate in the reaction pathway that may not fully convert to the final product under certain conditions.[1][2]

Q2: I am using a carboxylic acid to synthesize a 2-substituted benzimidazole and I am getting a significant amount of a byproduct that is not the desired product. What could it be?

A2: A likely byproduct when using carboxylic acids or their derivatives (especially acid chlorides) is the N,N'-diacyl-o-phenylenediamine . This occurs when both amino groups of the o-phenylenediamine are acylated without the subsequent cyclization and dehydration to form the imidazole ring. The reaction conditions, such as temperature and the presence of a dehydrating agent or acid catalyst, play a crucial role in favoring the desired cyclization.[3]

Q3: My final benzimidazole product is highly colored (yellow, brown, or pink). What is the cause and how can I remove the color?

A3: The color is most likely due to oxidized impurities derived from the o-phenylenediamine starting material, which is sensitive to air oxidation.[1][4] To decolorize your product, you can perform a recrystallization with the addition of activated charcoal . Dissolving the crude product in a suitable hot solvent, adding a small amount of activated charcoal, heating for a short period, and then hot-filtering the solution to remove the charcoal before allowing the product to crystallize can be very effective.[1][5] In some cases, treatment with a reducing agent like sodium bisulfite during workup can also help.[4]

Q4: How can I confirm the structure of my desired benzimidazole product and identify any byproducts?

A4: A combination of spectroscopic techniques is essential for structural confirmation and byproduct identification:

  • ¹H and ¹³C NMR Spectroscopy: This will provide detailed information about the chemical structure of the compounds in your sample. The number of signals, their chemical shifts, and coupling patterns can be used to distinguish between the desired product and potential byproducts like the 1,2-disubstituted benzimidazole or the N,N'-diacyl derivative.

  • Mass Spectrometry (MS): This will determine the molecular weight of the components in your sample, which is a crucial piece of information for identifying the desired product and any byproducts.

  • Infrared (IR) Spectroscopy: This can help identify key functional groups. For example, the presence of a broad N-H stretch in the 2-substituted benzimidazole, or the presence of amide carbonyl stretches in the N,N'-diacyl byproduct.

  • Thin Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the reaction progress and assessing the purity of the final product. Different spots on the TLC plate indicate the presence of multiple compounds.

Data Presentation

Table 1: Representative Byproduct Formation in Benzimidazole Synthesis with Benzaldehyde

EntrySolventCatalystTemperature (°C)Time (h)2-Phenylbenzimidazole Yield (%)1-Benzyl-2-phenylbenzimidazole Yield (%)Schiff Base Intermediate (%)
1EthanolNoneReflux6453015
2Toluenep-TSAReflux4855<5
3WaterNone1008305010
4MethanolAcetic Acid60675155

Note: The data in this table are representative examples to illustrate the influence of reaction conditions on product distribution and are not from a single cited source.

Experimental Protocols

Protocol 1: General Synthesis of 2-Arylbenzimidazoles from Aldehydes
  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq.) in a suitable solvent (e.g., ethanol, 10 mL/mmol of diamine).

  • Add the aromatic aldehyde (1.0 eq.) to the solution.

  • Add a catalyst if required (e.g., p-toluenesulfonic acid, 0.1 eq.).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Protocol 2: Identification and Characterization of Byproducts by NMR and MS
  • Sample Preparation: Isolate the byproduct from the reaction mixture using column chromatography. Prepare separate NMR samples of the desired product and the isolated byproduct(s) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Analysis:

    • 2-Substituted Benzimidazole: Expect to see aromatic protons in the region of δ 7.0-8.5 ppm and a broad singlet for the N-H proton (its chemical shift can vary).

    • 1,2-Disubstituted Benzimidazole: The N-H proton signal will be absent, and new signals corresponding to the N-substituent (e.g., a benzylic CH₂ group) will appear.

    • Schiff Base Intermediate: Signals for the imine C-H proton will be present, typically in the region of δ 8.0-9.0 ppm.

  • Mass Spectrometry Analysis:

    • Obtain the mass spectrum of each component. The molecular ion peak (M⁺) will confirm the molecular weight and help differentiate between the product (M), the 1,2-disubstituted product (M + R-CH₂), and the Schiff base intermediate (M + H₂O).

Visualizations

Byproduct_Formation_Aldehyde OPD o-Phenylenediamine Intermediate Schiff Base Intermediate OPD->Intermediate + Aldehyde Aldehyde Aldehyde (RCHO) Aldehyde->Intermediate Product 2-Substituted Benzimidazole Intermediate->Product - H₂O (Cyclization) Byproduct1 1,2-Disubstituted Benzimidazole Product->Byproduct1 + Aldehyde - H₂O

Caption: Reaction pathway for benzimidazole synthesis from o-phenylenediamine and an aldehyde, illustrating the formation of the Schiff base intermediate and the 1,2-disubstituted byproduct.

Troubleshooting_Workflow Start Experiment Start: Benzimidazole Synthesis Analysis Analyze Crude Product (TLC, NMR) Start->Analysis Problem Identify Issue Analysis->Problem LowYield Low Yield Problem->LowYield Low Yield? Byproducts Byproducts Present Problem->Byproducts Byproducts? Impure Colored/Impure Product Problem->Impure Impure? Success Pure Product Obtained Problem->Success No Issues Optimize Optimize Reaction: - Time - Temperature - Catalyst LowYield->Optimize Stoichiometry Adjust Stoichiometry & Solvent Byproducts->Stoichiometry Purify Purification Strategy: - Recrystallization - Acid/Base Extraction - Charcoal Treatment Impure->Purify Optimize->Analysis Stoichiometry->Analysis Purify->Success

Caption: A general troubleshooting workflow for identifying and resolving common issues encountered during benzimidazole synthesis.

References

Troubleshooting

Technical Support Center: Optimizing Condensation Reactions for Substituted Benzimidazoles

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the syn...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted benzimidazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted benzimidazoles?

A1: The most prevalent methods involve the condensation of an o-phenylenediamine with either a carboxylic acid or its derivative (known as the Phillips-Ladenburg reaction) or an aldehyde (the Weidenhagen reaction).[1][2][3] Modern approaches frequently employ a diverse range of catalysts to enhance yields and moderate reaction conditions.[4][5]

Q2: My reaction yield is consistently low. What are the primary parameters I should investigate?

A2: Low yields are a frequent issue in benzimidazole synthesis. The initial parameters to optimize are the choice of catalyst and solvent.[1] Reaction temperature and duration are also critical factors.[1] For instance, conducting a solvent screen is crucial, as polar solvents like methanol and ethanol have demonstrated high yields in specific catalytic systems.[1][6] Without a catalyst, conversion rates can be significantly lower, and reaction times much longer.[1]

Q3: How do I select the appropriate catalyst for my synthesis?

A3: Catalyst selection is contingent on your specific substrates and desired reaction conditions (e.g., temperature, solvent).[1] A wide array of catalysts have been reported, including various acids, metal catalysts, and nanoparticles.[7] Options range from simple acidic catalysts like p-toluenesulfonic acid (p-TsOH) and ammonium chloride to metal-based catalysts and Lewis acids.[1] For greener approaches, heterogeneous catalysts are advantageous due to their ease of recovery.[1]

Q4: I am observing the formation of a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. How can I improve the selectivity?

A4: Achieving selectivity is a known challenge, particularly when using aldehydes.[8] The formation of 1,2-disubstituted benzimidazoles is a common side product.[7] To favor the formation of the 2-substituted benzimidazole, it is recommended to use a 1:1 stoichiometry or a slight excess of the o-phenylenediamine to the aldehyde.[7] The choice of solvent can also influence selectivity; for example, non-polar solvents may favor the 2-substituted product.[7] Certain catalysts can also promote the selective formation of the desired product.[7][9]

Q5: My final product is highly colored, and purification is difficult. What can I do?

A5: The dark coloration is often due to the oxidation of the o-phenylenediamine starting material.[7] To mitigate this, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[7] For purification, treating a solution of the crude product with activated carbon can help remove colored impurities.[7] If the product and impurities have similar polarities, making column chromatography challenging, an acid-base extraction can be an effective purification method since benzimidazoles possess a basic nitrogen atom.[7]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or No Product Yield 1. Inactive or insufficient catalyst.[7] 2. Suboptimal solvent choice.[7] 3. Inappropriate reaction temperature or time. 4. Poor quality of starting materials.[7]1. Increase catalyst loading or screen different catalysts.[7] 2. Perform a solvent screen (e.g., Methanol, Ethanol, DMF, CHCl₃).[1] 3. Optimize reaction temperature and monitor progress using TLC to determine the optimal reaction time.[7] 4. Ensure the purity of o-phenylenediamine and the aldehyde/carboxylic acid.[7]
Formation of Multiple Products/Side Products 1. Formation of 1,2-disubstituted benzimidazoles.[7] 2. N-alkylation of the benzimidazole ring.[7] 3. Incomplete cyclization, leaving a stable Schiff base intermediate.[7]1. Adjust the stoichiometry to a 1:1 ratio or a slight excess of o-phenylenediamine.[7] 2. Select a solvent that favors the desired product (e.g., non-polar solvents for 2-substituted products).[7] 3. Choose a catalyst known to promote selectivity.[7]
Difficult Product Purification 1. Similar polarity of the product and impurities.[7] 2. Presence of highly colored impurities from starting material oxidation.[7]1. Employ acid-base extraction to separate the basic benzimidazole product from non-basic impurities.[7] 2. Treat a solution of the crude product with activated carbon to remove colored impurities.[7] 3. If using column chromatography, screen various solvent systems to achieve better separation.[7]

Experimental Protocols

General Procedure for Conventional Synthesis of 2-Substituted Benzimidazoles

This procedure is a foundational method involving the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions.

  • In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq).

  • Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH).

  • Heat the reaction mixture under reflux for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the mixture into a beaker containing crushed ice and neutralize the acid with a base solution (e.g., 10% NaOH) until a precipitate forms.

  • Collect the solid product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent.[2]

General Procedure for Microwave-Assisted Synthesis

Microwave-assisted synthesis can significantly reduce reaction times.

  • In a microwave-safe vessel, combine o-phenylenediamine (1.0 eq), the carboxylic acid or aldehyde (1.0-1.2 eq), and a catalyst if required.

  • A minimal amount of a high-boiling point solvent (e.g., ethylene glycol, DMF) can be added, or the reaction can be performed under solvent-free conditions.[2]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature and power for a short duration, typically 1-15 minutes.[2]

  • After irradiation, cool the vessel to room temperature.

  • Perform the work-up as described in the conventional synthesis protocol (neutralization, precipitation, filtration).

  • Purify the product by recrystallization.[2]

General Procedure for Ultrasound-Assisted Synthesis

Ultrasound irradiation can also be used to promote the condensation reaction.

  • In a flask, mix o-phenylenediamine (1.0 eq), the aldehyde or carboxylic acid (1.0 eq), and a catalyst if needed, in a suitable solvent (e.g., ethanol, water).[2]

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a specified frequency and power at room temperature or with gentle heating for a period ranging from minutes to a few hours.[2]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, isolate the product by filtration or extraction.

  • Wash and dry the crude product.

  • Recrystallize from a suitable solvent to obtain the pure benzimidazole derivative.[2]

Visualizations

Experimental Workflow for Benzimidazole Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Reactants: o-phenylenediamine & Aldehyde/Carboxylic Acid prep_reagents Prepare Reagents & Solvents start->prep_reagents combine Combine Reactants & Catalyst in Solvent prep_reagents->combine react Set Reaction Conditions (Temp, Time, Atmosphere) combine->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction & Extract Product monitor->quench purify Purify Crude Product (Recrystallization/ Chromatography) quench->purify analyze Analyze Product (NMR, MS, m.p.) purify->analyze

Caption: General experimental workflow for the synthesis of substituted benzimidazoles.

Signaling Pathway Inhibition by Benzimidazole Derivatives

Many benzimidazole derivatives exhibit anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival. One such pathway is the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion Benzimidazole Benzimidazole Derivative Benzimidazole->PI3K Inhibition Benzimidazole->AKT Inhibition Benzimidazole->mTOR Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by benzimidazole derivatives.

References

Optimization

Technical Support Center: Synthesis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid

Welcome to the technical support center for the synthesis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing detail...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for alternative synthetic routes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid and its intermediates.

Issue Potential Cause Recommended Solution
Route 1, Step 1: Low yield in Ullmann condensation - Incomplete reaction. - Deactivation of the copper catalyst. - Poor quality of reactants or solvent.- Extend the reaction time and ensure the temperature is maintained at reflux. - Use freshly prepared copper catalyst or a commercially available activated copper powder. - Ensure aniline and 4-chloro-3-nitrobenzoic acid are pure and the DMF is anhydrous.
Route 1, Step 2: Incomplete reduction of the nitro group - Insufficient reducing agent. - Catalyst poisoning. - Low reaction temperature.- Increase the molar excess of the reducing agent (e.g., sodium dithionite or tin(II) chloride). - Ensure the reaction mixture is free of impurities that could poison the catalyst (if using catalytic hydrogenation). - For reductions with metal salts, ensure the reaction is sufficiently heated as per the protocol.
Route 1, Step 3: Low yield in cyclization - Incomplete cyclization. - Formation of side products. - Hydrolysis of acetic anhydride.- Increase the reaction temperature or prolong the reaction time under reflux. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side products. - Use a fresh bottle of acetic anhydride and ensure anhydrous conditions.
Route 2: Low yield in one-pot synthesis - Inefficient reduction of the nitro group. - Competing side reactions. - Low reaction temperature.- Ensure a sufficient excess of sodium dithionite is used. - Control the addition rate of the aldehyde to minimize self-condensation or other side reactions. - Maintain the reaction temperature at or near 100°C as specified.
General: Difficulty in product purification - Presence of unreacted starting materials. - Formation of colored impurities or polymeric byproducts.- Recrystallize the crude product from a suitable solvent system such as ethanol/water or acetic acid/water. - For colored impurities, treat the solution of the product with activated charcoal before recrystallization. - Column chromatography on silica gel may be necessary for highly impure samples.
General: Inconsistent melting point of the final product - Presence of impurities. - Residual solvent.- Repeat the purification steps (recrystallization) until a sharp and consistent melting point is obtained. - Dry the final product under vacuum at an elevated temperature to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid?

A1: The primary starting materials for the proposed alternative routes are typically 4-chloro-3-nitrobenzoic acid and aniline for a multi-step synthesis, or a substituted 4-(phenylamino)-3-nitrobenzoic acid derivative for a one-pot approach.

Q2: Can I use a different catalyst for the Ullmann condensation in Route 1?

A2: While copper-based catalysts are traditional for the Ullmann condensation, modern protocols may utilize palladium or other transition metal catalysts, often with specific ligands, which can sometimes offer milder reaction conditions and higher yields.[1] However, this would require significant optimization.

Q3: What are the common side reactions during the Phillips benzimidazole synthesis (cyclization step)?

A3: The Phillips synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, can sometimes lead to the formation of N-acylated but uncyclized intermediates.[2] In the presence of air, oxidative side products can also form, leading to colored impurities. Running the reaction under an inert atmosphere can help mitigate this.

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the progress of each synthetic step. Use an appropriate solvent system (e.g., ethyl acetate/hexane mixtures) to achieve good separation between the starting material, intermediate, and product spots.

Q5: What is the best way to purify the final product, 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid?

A5: Recrystallization is the most common and effective method for purifying the final product.[3] Suitable solvents include aqueous ethanol, or a mixture of acetic acid and water. If the product is highly colored, a treatment with activated charcoal in solution before the final crystallization step can be beneficial.

Q6: Are there any "green" or more environmentally friendly synthetic alternatives?

A6: Yes, research into green synthesis of benzimidazoles is an active area.[4] This includes using water as a solvent, employing microwave-assisted synthesis to reduce reaction times and energy consumption, and using recyclable catalysts. While a specific green protocol for this exact molecule is not detailed here, the principles can be adapted from general green benzimidazole synthesis methods.

Alternative Synthetic Routes

Two plausible alternative synthetic routes for 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid are presented below.

Route 1: Multi-step Synthesis via Ullmann Condensation and Phillips Cyclization

This route involves three main steps: an Ullmann condensation to form the N-phenyl bond, reduction of the nitro group, and subsequent cyclization to form the benzimidazole ring.

Route 1 A 4-Chloro-3-nitrobenzoic acid C 4-(Phenylamino)-3-nitrobenzoic acid A->C Ullmann Condensation (Cu catalyst, base) B Aniline B->C D 3-Amino-4-(phenylamino)benzoic acid C->D Reduction (e.g., Na2S2O4 or SnCl2/HCl) F 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid D->F Phillips Cyclization (Reflux) E Acetic Anhydride E->F

Caption: Multi-step synthesis of the target compound.

Step 1: Synthesis of 4-(Phenylamino)-3-nitrobenzoic acid (Ullmann Condensation)

  • To a flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-3-nitrobenzoic acid (1.0 eq), aniline (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (0.1 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to reflux (around 150-160°C) and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain the crude 4-(phenylamino)-3-nitrobenzoic acid.

Step 2: Synthesis of 3-Amino-4-(phenylamino)benzoic acid (Reduction)

  • Suspend the crude 4-(phenylamino)-3-nitrobenzoic acid (1.0 eq) in a mixture of ethanol and water.

  • Add sodium dithionite (3.0-4.0 eq) portion-wise while stirring.

  • Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and adjust the pH to be slightly basic with a sodium carbonate solution to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 3-amino-4-(phenylamino)benzoic acid.

Step 3: Synthesis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid (Phillips Cyclization)

  • In a round-bottom flask, suspend 3-amino-4-(phenylamino)benzoic acid (1.0 eq) in acetic anhydride (5.0-10.0 eq).

  • Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add water to the reaction mixture to hydrolyze the excess acetic anhydride and precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and then recrystallize from aqueous ethanol to obtain the pure 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid.

Route 2: One-Pot Reductive Cyclization

This approach offers a more streamlined synthesis by combining the reduction of a nitro group and the cyclocondensation in a single step.

Route 2 A Ethyl 4-(phenylamino)-3-nitrobenzoate D Intermediate Ester A->D One-Pot Reductive Cyclization (DMSO, ~100°C) B Acetaldehyde (or equivalent) B->D C Sodium Dithionite C->D F 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid D->F Saponification E Base Hydrolysis E->F

Caption: One-pot synthesis of the target compound.

  • In a round-bottom flask, dissolve ethyl 4-(phenylamino)-3-nitrobenzoate (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add acetaldehyde (1.5 eq) to the solution.

  • Heat the mixture to approximately 100°C and add sodium dithionite (3.0-4.0 eq) portion-wise.

  • Maintain the reaction at this temperature for 3-5 hours, monitoring by TLC for the formation of the intermediate benzimidazole ester.

  • Once the cyclization is complete, cool the reaction mixture and pour it into ice-water to precipitate the crude ester.

  • Filter and wash the solid with water.

  • Without further purification, suspend the crude ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Heat the mixture to reflux and maintain until the hydrolysis is complete (monitored by the disappearance of the ester spot on TLC).

  • Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the final product.

  • Filter the solid, wash with water, and recrystallize from aqueous ethanol to obtain pure 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid.

Data Summary

Parameter Route 1 (Multi-step) Route 2 (One-Pot)
Number of Steps 31 (plus hydrolysis)
Key Reagents 4-chloro-3-nitrobenzoic acid, aniline, copper catalyst, reducing agent, acetic anhydrideEthyl 4-(phenylamino)-3-nitrobenzoate, acetaldehyde, sodium dithionite
Typical Solvents DMF, Ethanol/Water, Acetic AnhydrideDMSO, Ethanol/Water
Reaction Temperature Reflux temperatures (variable)~100°C, then reflux
Overall Yield ModerateModerate to Good
Purification Multiple intermediate purifications may be needed; final recrystallization.Purification of intermediate ester may not be necessary; final recrystallization.
Advantages More traditional and well-established reactions.More streamlined, fewer isolation steps.
Disadvantages Longer overall synthesis time, more handling of intermediates.Requires a more specialized starting material.

References

Troubleshooting

Technical Support Center: Purification of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid?

A1: Common impurities can include unreacted starting materials such as 4-amino-3-nitrobenzoic acid derivatives and N-phenylacetimidic acid precursors. Additionally, side-products from incomplete cyclization or side reactions of the reactive intermediates may be present. Over-alkylation or acylation products can also occur depending on the synthetic route.[1]

Q2: My final product is a violet powder as expected, but it has a broad melting point. What does this indicate?

A2: A broad melting point suggests the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of even small amounts of impurities can disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

Q3: What are the recommended analytical techniques to assess the purity of the final product?

A3: The purity of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid can be effectively assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and can be used to detect even minor impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any impurities with distinct signals. A purity of ≥ 98% is often determined by NMR.[2]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Q4: How should I store the purified 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid?

A4: It is recommended to store the purified compound at 0-8°C in a tightly sealed container to prevent degradation.[2]

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Troubleshooting Steps
Product loss during recrystallization - Ensure the minimum amount of hot solvent is used to dissolve the crude product to achieve a saturated solution. - Cool the solution slowly to allow for maximum crystal formation. A rapid crash-out can trap impurities and reduce yield. - Avoid washing the crystals with a solvent in which they are highly soluble. Use a cold, less-polar solvent for washing.
Product streaking or irreversible adsorption on silica gel column - The carboxylic acid group can strongly interact with the acidic silica gel.[3] Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (0.1-1%). - Alternatively, use a different stationary phase such as neutral alumina.
Co-elution of product and impurities - Optimize the solvent system for column chromatography. A good starting point for benzimidazole derivatives is a mixture of ethyl acetate and hexane.[4][5] A gradient elution, gradually increasing the polarity, may be necessary to separate compounds with similar polarities.
Issue 2: Colored Impurities in the Final Product
Possible Cause Troubleshooting Steps
Oxidation of starting materials or intermediates - During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Use with caution as it can also adsorb the product.[4] - Perform the purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent further oxidation.
Highly conjugated side-products - If recrystallization is ineffective, column chromatography is the preferred method for removing colored impurities with different polarities.
Residual acidic or basic impurities - An acid-base extraction can be effective. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid to remove basic impurities, or with a dilute aqueous base to extract the acidic product, which can then be re-precipitated by neutralization.[6]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for removing small amounts of impurities from a solid crude product.

1. Solvent Selection:

  • The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.
  • Test the solubility of the crude product in small amounts of various solvents such as ethanol, methanol, acetone, and ethyl acetate.[7] Mixtures of solvents, like ethyl acetate/hexane, can also be effective.

2. Recrystallization Procedure: a. Place the crude 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent to just dissolve the solid. c. If colored impurities are present, a small amount of activated charcoal can be added to the hot solution. d. Hot filter the solution to remove any insoluble impurities and charcoal. e. Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals. f. Further cool the flask in an ice bath to maximize crystal precipitation. g. Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. h. Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This method is effective for separating complex mixtures or impurities with similar solubilities to the product.[4]

1. Adsorbent and Eluent Selection:

  • Stationary Phase: Silica gel is commonly used.
  • Mobile Phase (Eluent): A mixture of a less polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is a good starting point.[8] The optimal ratio should be determined by TLC analysis. For carboxylic acids, adding a small amount of acetic acid (0.5-1%) to the eluent can improve peak shape and reduce tailing.

2. Column Chromatography Procedure: a. Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the chromatography column, ensuring no air bubbles are trapped.[9] b. Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading").[10] Carefully load the sample onto the top of the packed column. c. Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds of increasing polarity. d. Fraction Analysis: Monitor the composition of the collected fractions using TLC. e. Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified compound.

Data Presentation

Table 1: Recommended Solvent Systems for Chromatography of Benzimidazole Derivatives

Solvent System Typical Ratio (v/v) Notes
Ethyl Acetate / Hexane10:90 to 50:50A common starting point for many benzimidazole derivatives.[5]
Dichloromethane / Methanol99:1 to 90:10Good for more polar benzimidazoles.
Ethyl Acetate / Hexane + Acetic Acid(e.g., 30:70) + 0.5%The addition of acetic acid can improve the chromatography of carboxylic acids.

Note: The optimal solvent system will depend on the specific impurities present and should be determined empirically using TLC.

Visualizations

experimental_workflow crude_product Crude Product dissolve Dissolve in Minimal Hot Solvent crude_product->dissolve charcoal Add Activated Charcoal (optional) dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter If no charcoal charcoal->hot_filter cool Slow Cooling & Crystallization hot_filter->cool filter_wash Vacuum Filtration & Wash with Cold Solvent cool->filter_wash dry Dry Under Vacuum filter_wash->dry pure_product Pure Product dry->pure_product

Caption: Recrystallization Workflow for Purification.

troubleshooting_logic start Impure Product check_purity Assess Purity (TLC, HPLC) start->check_purity issue Identify Issue check_purity->issue low_yield Low Yield issue->low_yield Yield < Expected colored_product Colored Product issue->colored_product Visible Color multiple_spots Multiple Spots on TLC issue->multiple_spots Impurities Detected recrystallization Optimize Recrystallization: - Solvent Choice - Cooling Rate low_yield->recrystallization column Perform Column Chromatography: - Optimize Solvent System - Consider different stationary phase low_yield->column colored_product->column charcoal_treatment Charcoal Treatment during Recrystallization colored_product->charcoal_treatment multiple_spots->column acid_base Acid-Base Extraction multiple_spots->acid_base end_pure Pure Product recrystallization->end_pure column->end_pure charcoal_treatment->end_pure acid_base->recrystallization

Caption: Troubleshooting Logic for Purification Issues.

References

Optimization

Technical Support Center: 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-1-phenyl-1H-benzoimidazole-5-car...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid?

For optimal stability, it is recommended to store 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid in a cool, dark, and dry place.[1] The container should be tightly sealed to prevent exposure to moisture and air.[2][3] For long-term storage, refrigeration at 0-8°C is advised.[4]

Q2: My vial of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid has a violet powder, is this normal?

Yes, the appearance of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid is typically a violet powder.[4] However, any significant change in color, such as darkening or the appearance of discoloration, may indicate potential degradation and should be investigated.

Q3: What solvents are suitable for dissolving 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid?

Q4: What are the potential degradation pathways for this compound?

Specific degradation pathways for 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid are not extensively documented in the provided search results. However, based on the chemical structure and information on similar benzimidazole compounds, potential degradation pathways include hydrolysis and oxidation.[1] The benzimidazole ring can be susceptible to oxidative cleavage, and the compound may be sensitive to light (photodegradation).[1]

Troubleshooting Guides

Issue 1: The compound has changed color or shows visible impurities.

  • Question: My sample of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid, which was initially a violet powder, has developed dark spots or has a non-uniform color. What should I do?

  • Answer: A change in appearance can indicate degradation or contamination. It is recommended to assess the purity of the material using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC). If degradation is confirmed, the batch should be discarded. To prevent this in the future, ensure the compound is stored under the recommended conditions (cool, dark, and dry) and handle it in an inert atmosphere if possible.

Issue 2: I am observing unexpected peaks in my HPLC analysis.

  • Question: During HPLC analysis of my sample, I am seeing additional peaks that were not present in the initial analysis of the reference standard. What could be the cause?

  • Answer: The appearance of new peaks in an HPLC chromatogram is a strong indicator of degradation or the presence of impurities. These could be degradation products formed during storage or handling, or impurities from the synthesis. It is advisable to perform a forced degradation study to identify potential degradation products and their retention times. If the unknown peaks correspond to known degradation products, this confirms sample instability.

Issue 3: I am experiencing poor solubility of the compound.

  • Question: I am having difficulty dissolving 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid in my chosen solvent system, even though it was previously soluble. What could be the problem?

  • Answer: A decrease in solubility can be a result of compound degradation, leading to the formation of less soluble impurities. It is also possible that the compound has absorbed moisture, which can affect its solubility characteristics. Confirm the purity of your compound via HPLC. If the purity is acceptable, try gently heating the solution or using sonication to aid dissolution. For future experiments, ensure the compound is stored in a desiccator.

Data Presentation

Table 1: Example Data from a Forced Degradation Study of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid

Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results.

Stress ConditionDurationAssay (%) of InitialTotal Impurities (%)Major Degradation Product (% Area)
Acidic (0.1 N HCl, 60°C)24 hours92.57.54.2
Basic (0.1 N NaOH, 60°C)24 hours88.111.98.7
Oxidative (3% H₂O₂, RT)24 hours85.314.710.5
Thermal (80°C, solid)48 hours98.21.80.9
Photolytic (UV light, solid)48 hours94.75.33.1

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and assess the stability of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.

  • Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 N NaOH and dilute with the mobile phase to the working concentration.

  • Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours. After cooling, neutralize the solution with 0.1 N HCl and dilute with the mobile phase to the working concentration.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours. Dilute with the mobile phase to the working concentration.

  • Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C for 48 hours. After cooling, dissolve the sample in a suitable solvent and dilute to the working concentration.

  • Photolytic Degradation: Expose a thin layer of the solid compound to UV light (e.g., 254 nm) for 48 hours. Dissolve the sample in a suitable solvent and dilute to the working concentration.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general HPLC method for the purity assessment of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid and its degradation products.

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 280 nm

Visualizations

degradation_pathway main 2-Methyl-1-phenyl-1H- benzoimidazole-5-carboxylic acid hydrolysis Hydrolysis Product (Decarboxylation) main->hydrolysis H+ or OH- H2O oxidation Oxidation Product (N-oxide or ring-opened) main->oxidation [O] (e.g., H2O2)

Caption: Hypothetical degradation pathways for the compound.

experimental_workflow start Start: Stability Assessment prep_sample Prepare Sample Solution (1 mg/mL) start->prep_sample stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep_sample->stress_conditions hplc_analysis Analyze by Stability-Indicating HPLC Method stress_conditions->hplc_analysis data_analysis Analyze Data: - Assay of Parent Compound - % Total Impurities - Identify Major Degradants hplc_analysis->data_analysis conclusion Conclusion on Stability data_analysis->conclusion troubleshooting_guide action_node action_node start Unexpected Experimental Result? check_purity Is Purity Confirmed by HPLC? start->check_purity check_storage Were Storage Conditions Optimal? check_purity->check_storage Yes remediate Action: - Use a fresh batch of compound - Optimize storage and handling check_purity->remediate No perform_forced_degradation Perform Forced Degradation Study check_storage->perform_forced_degradation Yes check_storage->remediate No compare_results Compare Degradation Profile with Unexpected Results perform_forced_degradation->compare_results compare_results->remediate

References

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Methyl-1-phenyl-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.

Problem Potential Causes Recommended Solutions
Low Yield of Final Product - Incomplete N-phenylation of the starting material. - Inefficient reduction of the nitro group. - Poor cyclization to the benzimidazole ring. - Product loss during workup and purification.- Optimize N-phenylation reaction conditions (catalyst, solvent, temperature). - Ensure complete reduction by monitoring with TLC; consider alternative reducing agents. - Use a dehydrating agent or a high-boiling solvent to drive the cyclization to completion. - Employ acid-base extraction for efficient purification.
Formation of Colored Impurities - Oxidation of the diamine intermediate.[1] - Side reactions during cyclization at high temperatures.- Perform the reduction and cyclization steps under an inert atmosphere (e.g., nitrogen or argon).[1] - Treat the crude product solution with activated carbon to remove colored impurities.[1]
Difficult Purification - The product has both acidic (carboxylic acid) and basic (benzimidazole) functionalities, leading to complex solubility behavior. - Similar polarity between the product and byproducts.[1]- Utilize acid-base extraction: Dissolve the crude product in a suitable organic solvent and extract with a dilute aqueous base. Acidify the aqueous layer to precipitate the purified product.[1] - Recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water).
Incomplete Reaction - Insufficient reaction time or temperature. - Poor quality of starting materials.[1]- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the purity of starting materials before commencing the synthesis.[1]
Side Product Formation - Dimerization or polymerization of intermediates. - Decarboxylation of the final product under harsh acidic or high-temperature conditions.- Control reagent addition rates, especially during exothermic steps. - Avoid excessively high temperatures and prolonged reaction times during the cyclization and purification steps.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid?

A common and plausible synthetic pathway involves a multi-step process starting from 4-amino-3-nitrobenzoic acid. The key steps are:

  • N-phenylation: Introduction of the phenyl group at the 4-amino position.

  • Nitro Reduction: Reduction of the nitro group to an amine, forming a diamine intermediate.

  • Cyclization: Reaction of the diamine with acetic acid or its derivative to form the 2-methylbenzimidazole ring.

Q2: How can I improve the yield and purity during the scale-up of this synthesis?

For improving yield and purity during scale-up, consider the following:

  • Process Control: Implement strict control over reaction parameters such as temperature, reagent addition rates, and mixing efficiency.

  • Inert Atmosphere: Conduct sensitive steps, like the handling of the diamine intermediate, under an inert atmosphere to prevent oxidation.[1]

  • Purification Strategy: Optimize the acid-base extraction and recrystallization procedures for your specific scale.

Q3: What are the critical safety considerations for this synthesis at a larger scale?

  • Exothermic Reactions: The nitro group reduction and the benzimidazole formation can be exothermic. Ensure adequate cooling and controlled reagent addition to manage the heat generated.

  • Reagent Handling: Handle all chemicals, especially corrosive acids and potentially toxic intermediates, with appropriate personal protective equipment (PPE) and in a well-ventilated area.

  • Pressure Build-up: If conducting reactions in a closed system, be aware of potential pressure build-up and use appropriate pressure-rated equipment.

Q4: Can I use an ester of the carboxylic acid as a starting material?

Yes, starting with an ester, such as methyl 4-amino-3-nitrobenzoate, is a viable option. The ester can protect the carboxylic acid functionality during the initial synthetic steps. The ester can then be hydrolyzed to the carboxylic acid in the final step. A synthetic route starting with an ester is described for a similar compound.

Experimental Protocols

Plausible Synthesis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid

This protocol is a plausible route based on the synthesis of similar compounds. Optimization may be required.

Step 1: Synthesis of 4-Anilino-3-nitrobenzoic acid

  • To a solution of 4-amino-3-nitrobenzoic acid in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate) and a phenylating agent (e.g., iodobenzene) with a suitable catalyst (e.g., a copper-based catalyst).

  • Heat the reaction mixture under an inert atmosphere and monitor the progress by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Acidify with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter, wash with water, and dry the crude 4-anilino-3-nitrobenzoic acid.

Step 2: Synthesis of 3-Amino-4-anilinobenzoic acid

  • Dissolve the 4-anilino-3-nitrobenzoic acid in a suitable solvent (e.g., ethanol).

  • Add a reducing agent, such as tin(II) chloride in concentrated HCl, or perform catalytic hydrogenation using a catalyst like palladium on carbon.

  • Monitor the reaction by TLC until the starting material is consumed.

  • If using a metal/acid reducing agent, carefully neutralize the reaction mixture with a base (e.g., sodium hydroxide) to precipitate the diamine.

  • Filter the product, wash with water, and dry thoroughly. This diamine is often sensitive to air and should be used promptly.

Step 3: Synthesis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid

  • Suspend the 3-amino-4-anilinobenzoic acid in glacial acetic acid.

  • Heat the mixture to reflux for several hours. The progress of the cyclization can be monitored by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate upon cooling.

  • If the product does not precipitate, pour the reaction mixture into cold water to induce precipitation.

  • Collect the crude product by filtration.

Step 4: Purification

  • Dissolve the crude product in a dilute aqueous basic solution (e.g., 1M NaOH).

  • Treat with activated carbon to remove colored impurities, if necessary.

  • Filter to remove the activated carbon and any insoluble impurities.

  • Slowly acidify the filtrate with a dilute acid (e.g., 1M HCl) to precipitate the purified 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid.

  • Filter the purified product, wash with cold water, and dry under vacuum.

Visualizations

Synthesis_Workflow A 4-Amino-3-nitrobenzoic acid B N-Phenylation A->B C 4-Anilino-3-nitrobenzoic acid B->C D Nitro Reduction C->D E 3-Amino-4-anilinobenzoic acid D->E F Cyclization (with Acetic Acid) E->F G Crude Product F->G H Purification (Acid-Base Extraction) G->H I 2-Methyl-1-phenyl-1H- benzoimidazole-5-carboxylic acid H->I

Caption: Synthetic workflow for 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid.

Troubleshooting_Logic start Low Yield or Impure Product q1 Is the reaction going to completion? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are there colored impurities? a1_yes->q2 s1 Increase reaction time/temperature. Check starting material purity. a1_no->s1 s1->q1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Use activated carbon treatment. Run reaction under inert atmosphere. a2_yes->s2 q3 Is purification difficult? a2_no->q3 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Optimize acid-base extraction. Try different recrystallization solvents. a3_yes->s3 end Improved Synthesis a3_no->end s3->end

Caption: Troubleshooting decision tree for synthesis scale-up.

References

Optimization

Technical Support Center: Improving Solubility of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic Acid for Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Methyl-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid poorly soluble in aqueous solutions?

A1: The poor aqueous solubility of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid is attributed to its molecular structure. The compound possesses a large, rigid, and hydrophobic benzimidazole ring system and a phenyl group, which contribute to a high crystal lattice energy that is difficult for water molecules to overcome. While the carboxylic acid group offers a site for ionization, the overall hydrophobicity of the molecule dominates its solubility behavior in neutral aqueous media.

Q2: What is the first and simplest approach to try to dissolve this compound for an assay?

A2: The initial and most straightforward approach is to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous assay buffer.[1][2] Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for creating stock solutions of poorly soluble compounds.[2] It is crucial to ensure the compound is fully dissolved in the organic solvent before adding it to the aqueous buffer to avoid precipitation.

Q3: My compound dissolves in 100% DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?

A3: This phenomenon, known as "solvent shock," is common. When the highly concentrated DMSO stock is introduced to the aqueous buffer, the compound's local concentration exceeds its solubility limit in the mixed solvent system, causing it to precipitate. To mitigate this, you can try several strategies:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[1]

  • Reduce Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally below 0.5%, as higher concentrations can affect biological assays.[1]

  • pH Adjustment: As a carboxylic acid, increasing the pH of the aqueous buffer will ionize the compound to its more soluble carboxylate form.[3][]

  • Use of Co-solvents: Incorporating a co-solvent in your aqueous buffer can help maintain solubility.[][5]

Q4: How does pH affect the solubility of this compound?

A4: 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid is a weak acid. At a pH below its pKa, the carboxylic acid group will be protonated and the molecule will be in its less soluble, neutral form. As the pH of the solution increases above the pKa, the carboxylic acid group will deprotonate to form a carboxylate anion. This charged species is more polar and will have significantly higher aqueous solubility.[3][6][7] Therefore, adjusting the pH of your assay buffer to be neutral or slightly basic can dramatically improve solubility.[][5]

Q5: Are there alternatives to using organic solvents to improve solubility?

A5: Yes, several alternatives can be explored:

  • Salt Formation: Converting the carboxylic acid to a salt with a suitable counter-ion (e.g., sodium, potassium, or an amine) can greatly enhance its aqueous solubility.[6][8][9][10][11] This is a common strategy in drug development.[1]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophobic interior and a hydrophilic exterior.[] They can encapsulate the hydrophobic portion of the drug molecule, forming an inclusion complex that has improved aqueous solubility.[5][][13][14][15][16]

  • Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility.[1][5][13]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound precipitates immediately upon addition to aqueous buffer. Solvent shock due to high concentration of the compound in the organic stock solution.Perform a serial dilution of the stock solution. Lower the final concentration of the organic solvent (e.g., DMSO) in the assay.[1]
Compound solubility is inconsistent between experiments. pH of the aqueous buffer is not controlled or varies.Prepare fresh buffer for each experiment and verify the pH. Ensure the buffer has sufficient buffering capacity.
Compound appears to be soluble but assay results are not reproducible. The compound may be forming fine, non-visible precipitates or aggregates.After dilution, sonicate the solution briefly. Visually inspect for precipitation under a light source against a dark background. Consider dynamic light scattering (DLS) to check for aggregation.
The required concentration for the assay cannot be reached even with pH adjustment and co-solvents. The intrinsic solubility of the compound is very low.Explore more advanced formulation strategies such as creating a salt form of the compound or using cyclodextrins to form an inclusion complex.[1][5][6][9][10][11][][13][14][15][16]

Quantitative Data on Solubility Enhancement Strategies

The following tables provide a summary of potential solubility enhancement strategies and their expected impact on the aqueous solubility of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid. The data presented is illustrative and based on typical results for similar compounds. Actual solubility should be determined experimentally.

Table 1: Effect of pH on Aqueous Solubility

pH of Aqueous Buffer Expected Predominant Species Relative Solubility
4.0Carboxylic Acid (Neutral)Very Low
6.0Carboxylic Acid / CarboxylateLow
7.4Carboxylate (Anionic)Moderate
8.5Carboxylate (Anionic)High

Table 2: Effect of Co-solvents on Aqueous Solubility (at pH 7.4)

Co-solvent Concentration in Buffer (v/v) Relative Solubility Increase (vs. buffer alone)
DMSO1%2-5 fold
Ethanol5%3-7 fold
Propylene Glycol5%5-10 fold
PEG 4005%10-20 fold

Table 3: Effect of Cyclodextrins on Aqueous Solubility (at pH 7.4)

Cyclodextrin Concentration Relative Solubility Increase (vs. buffer alone)
Hydroxypropyl-β-cyclodextrin (HP-β-CD)10 mM50-100 fold
Sulfobutylether-β-cyclodextrin (SBE-β-CD)10 mM100-500 fold

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Dilution into Aqueous Buffer
  • Weigh out the required amount of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid.

  • Add a minimal amount of high-purity DMSO to completely dissolve the compound. Gentle warming (to 37°C) and vortexing can aid dissolution.[2]

  • Once fully dissolved, add more DMSO to reach the desired final stock concentration (e.g., 10 mM).

  • To prepare the working solution, perform a serial dilution of the DMSO stock into your final aqueous assay buffer.

  • Add the diluted compound solution to the assay plate, ensuring the final DMSO concentration is minimal and consistent across all wells, including vehicle controls.

Protocol 2: pH-Dependent Solubility Determination
  • Prepare a series of buffers with different pH values (e.g., from pH 4 to 9).

  • Add an excess amount of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid to a small volume of each buffer.

  • Rotate or shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Protocol 3: Cyclodextrin-Mediated Solubilization
  • Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., HP-β-CD at 0, 2, 5, 10, 20 mM) in your desired buffer.[1]

  • Add an excess amount of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid to each cyclodextrin solution.

  • Equilibrate the samples by shaking or rotating at a constant temperature for 24-72 hours.[1]

  • Centrifuge the samples to remove any undissolved compound.

  • Determine the concentration of the solubilized compound in the supernatant by a suitable analytical method.

Visualizations

Solubility_Workflow start Start: Poorly Soluble 2-Methyl-1-phenyl-1H- benzoimidazole-5-carboxylic acid stock_solution Prepare High Concentration Stock in DMSO start->stock_solution dilution Dilute Stock into Aqueous Assay Buffer stock_solution->dilution precipitation_check Precipitation? dilution->precipitation_check assay Proceed with Assay precipitation_check->assay No troubleshoot Troubleshoot Solubility precipitation_check->troubleshoot Yes ph_adjustment Adjust Buffer pH (e.g., pH 7.4 - 8.5) troubleshoot->ph_adjustment co_solvents Add Co-solvents (e.g., PEG 400, Propylene Glycol) troubleshoot->co_solvents cyclodextrins Use Cyclodextrins (e.g., HP-β-CD) troubleshoot->cyclodextrins salt_formation Consider Salt Formation troubleshoot->salt_formation

Caption: A workflow for addressing the solubility of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid.

pH_Solubility_Relationship cluster_pH pH of Solution cluster_compound Compound State cluster_solubility Aqueous Solubility low_pH Low pH (e.g., < 5) protonated Protonated Carboxylic Acid (R-COOH) low_pH->protonated high_pH High pH (e.g., > 7) deprotonated Deprotonated Carboxylate (R-COO⁻) high_pH->deprotonated low_solubility Low Solubility protonated->low_solubility high_solubility High Solubility deprotonated->high_solubility

Caption: The relationship between pH and the solubility of a carboxylic acid.

Cyclodextrin_Inclusion cluster_system Cyclodextrin Solubilization compound Hydrophobic Compound complex Soluble Inclusion Complex compound->complex cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cyclodextrin->complex

Caption: Formation of a soluble inclusion complex with a cyclodextrin.

References

Troubleshooting

"preventing degradation of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid"

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid. Below...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guides

This section provides step-by-step solutions to specific problems you might encounter with 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid.

Problem: I am observing unexpected peaks in my HPLC analysis after storing the compound in solution.

Possible Cause: Degradation of the compound due to improper storage conditions. Benzimidazole derivatives are known to be susceptible to photodegradation and hydrolysis, especially in solution.

Solution Workflow:

  • Review Storage Conditions:

    • Light Exposure: Was the solution protected from light? Benzimidazoles can be highly photosensitive.[1][2][3]

    • Temperature: At what temperature was the solution stored? For long-term storage, -20°C or -80°C is recommended.[4]

    • Solvent: What solvent was used? The stability of benzimidazoles can be pH-dependent.[2] Acidic conditions may be protective, while alkaline conditions can promote degradation.[2]

    • Headspace: Was the container sealed tightly with minimal headspace? Oxygen can contribute to oxidative degradation.

  • Characterize Degradation Products:

    • Use HPLC-MS to identify the mass of the unexpected peaks. This can provide clues about the degradation pathway (e.g., hydrolysis, oxidation).

  • Implement Corrective Actions:

    • Store stock solutions in amber vials or wrap vials in aluminum foil to protect from light.

    • Use degassed solvents to minimize dissolved oxygen.

    • Prepare fresh solutions for each experiment whenever possible.

    • If long-term storage in solution is necessary, conduct a small-scale stability study to determine optimal conditions.

Experimental Protocol: Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish a stability-indicating analytical method.

Objective: To accelerate the degradation of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 8 hours. Take aliquots at different time points (e.g., 0, 2, 4, 8 hours), neutralize with 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Take aliquots at different time points, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Take aliquots at different time points and dilute for HPLC analysis.[5]

  • Thermal Degradation: Store the solid compound and a solution of the compound at a high temperature (e.g., 80°C) for 48 hours. Analyze samples at different time points.[5]

  • Photodegradation: Expose a solution of the compound to a light source with a broad spectrum (e.g., Xenon lamp) for a defined period.[1][2][3] Analyze the sample by HPLC.

Data Analysis: Analyze the samples from each stress condition by HPLC-UV and HPLC-MS to identify and quantify the degradation products.

G start Start: Unexpected HPLC Peaks review_storage Review Storage Conditions (Light, Temp, Solvent, Headspace) start->review_storage characterize Characterize Degradants (HPLC-MS) review_storage->characterize Degradation Suspected corrective_action Implement Corrective Actions (Protect from light, use fresh solutions) characterize->corrective_action end End: Stable Compound corrective_action->end

Problem: My solid compound has changed color over time.

Possible Cause: Degradation of the solid compound, likely due to light exposure or oxidation. 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid is described as a violet powder, and a color change could indicate the formation of degradation products.

Solution:

  • Verify Storage Conditions:

    • Ensure the compound is stored in a tightly sealed container in a dark, cool, and dry place.[5]

    • Consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Purity Check:

    • Dissolve a small amount of the discolored compound and analyze it by HPLC to check for impurities.

    • Compare the HPLC profile to that of a fresh or properly stored sample.

  • Recommended Storage for Solids:

    • Short-term: Store at 4°C in a desiccator, protected from light.

    • Long-term: Store at -20°C in a tightly sealed container, protected from light.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid?

A1: While specific data for this exact molecule is limited, based on studies of similar benzimidazole derivatives, the primary degradation pathways are likely:

  • Photodegradation: Benzimidazoles are often sensitive to light, which can lead to hydrolysis, dimerization, or cleavage of the imidazole ring.[1][2][3][6][7][8] The presence of a phenyl group at the 2-position may offer some stabilization against photolysis.[7]

  • Oxidative Degradation: The benzimidazole ring system can be susceptible to oxidation.[9]

  • Hydrolysis: The carboxylic acid group is generally stable, but other functional groups that might be present in derivatives could be susceptible to hydrolysis under acidic or basic conditions.

G compound 2-Methyl-1-phenyl-1H- benzoimidazole-5-carboxylic acid photodegradation Photodegradation (Hydrolysis, Dimerization, Ring Cleavage) compound->photodegradation Light oxidation Oxidative Degradation compound->oxidation Oxygen hydrolysis Hydrolysis (pH dependent) compound->hydrolysis H₂O, Acid/Base

Q2: How should I store 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid to ensure its stability?

A2: To maintain the integrity of the compound, follow these storage recommendations:

ConditionSolid CompoundSolutions
Short-Term 4°C, dark, dry4°C, dark (prepare fresh daily if possible)
Long-Term -20°C, dark, dry-20°C or -80°C, dark, tightly sealed

Q3: What is the impact of pH on the stability of this compound?

A3: The stability of benzimidazole derivatives can be significantly influenced by pH. Some are more stable in acidic conditions and degrade in alkaline solutions.[2] It is advisable to perform a pH stability study for your specific experimental conditions if the compound will be in solution for an extended period.

Q4: Which analytical techniques are best for detecting degradation?

A4: The most common and effective techniques are:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: Ideal for routine purity checks and quantifying the parent compound and known degradation products.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying and characterizing unknown degradation products.[5]

Q5: I'm not seeing any degradation products in my HPLC-UV, but the peak for my main compound is decreasing. What could be happening?

A5: This "mass balance" issue can occur for several reasons:

  • Formation of Non-UV Active Degradants: The degradation products may lack a chromophore and are therefore not detected by the UV detector.[5]

  • Formation of Involatile Products: If using LC-MS, some degradation products might be involatile and not detected.[5]

  • Precipitation: The compound may be precipitating out of solution.[5]

  • Adsorption: The compound may be adsorbing to the surface of the storage container.[5]

Troubleshooting this issue:

  • Analyze your samples at a lower UV wavelength (e.g., 210 nm).

  • Use a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Visually inspect your samples for any precipitate.

  • Consider using silanized glass vials or polypropylene tubes to minimize adsorption.

References

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Synthesis of Substituted Benzimidazoles

For Researchers, Scientists, and Drug Development Professionals The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The efficient synthesis of substituted...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The efficient synthesis of substituted benzimidazoles is therefore of paramount importance. This guide provides an objective comparison of prevalent synthesis methods, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.

Comparative Analysis of Synthesis Methods

The synthesis of substituted benzimidazoles can be broadly categorized into classical and modern methods. Classical approaches, such as the Phillips-Ladenburg condensation, often require harsh reaction conditions and long reaction times. In contrast, modern techniques, including microwave-assisted and ultrasound-assisted synthesis, offer significant advantages in terms of efficiency and yield. The following tables summarize the quantitative data for key synthetic strategies.

Table 1: Conventional Heating vs. Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles

This table compares the reaction of o-phenylenediamine with various carboxylic acids using both conventional heating and microwave irradiation. The data consistently demonstrates that microwave-assisted synthesis dramatically reduces reaction times and, in many cases, improves product yields.[1][2][3][4]

Substituent (R)Conventional MethodMicrowave Method
Time Yield (%)
H4 h75
CH₃5 h72
C₂H₅5 h70
C₆H₅6 h68
4-Cl-C₆H₄6 h78
4-NO₂-C₆H₄8 h65
Table 2: Comparison of Modern Synthetic Techniques

This table provides a broader comparison of different modern methods for the synthesis of 2-phenylbenzimidazole from o-phenylenediamine and benzaldehyde, highlighting the efficacy of energy-assisted and catalytic approaches.

MethodCatalyst/ConditionsTimeYield (%)Reference
Conventional HeatingPPA4 - 8 h60 - 75[1][2]
Microwave-AssistedDDQ, Acetonitrile5 - 10 min90 - 98[5]
Ultrasound-AssistedZnFe₂O₄, Ethanol, 70°C22 - 28 min88 - 92[6]
Ultrasound-AssistedNaOH/I₂, Room Temperature4 - 7 minup to 99[7]
Metal-Catalyzed (FeCl₃)FeCl₃/Al₂O₃, DMF, 25°C1.5 - 4 h85 - 95Facile and Selective Synthesis of 2-Substituted Benzimidazoles Catalyzed by FeCl3/ Al2O3 (ResearchGate)
PhotocatalyticRose Bengal, Acetonitrile, Visible Light (11W LED)2 - 4 h85 - 95An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation (ACSPublications)

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Protocol 1: Phillips-Ladenburg Condensation (Conventional Heating)

Synthesis of 2-methylbenzimidazole:

  • In a round-bottom flask, a mixture of o-phenylenediamine (0.1 mol) and glacial acetic acid (0.12 mol) is prepared.

  • 4N Hydrochloric acid (20 mL) is added to the mixture.

  • The reaction mixture is refluxed for 2-3 hours.

  • After cooling to room temperature, the solution is neutralized with 10% sodium hydroxide solution until the product precipitates.

  • The crude product is filtered, washed with cold water, and dried.

  • Recrystallization from 10% aqueous ethanol affords pure 2-methylbenzimidazole.

Protocol 2: Microwave-Assisted Synthesis from an Aldehyde

Synthesis of 2-phenylbenzimidazole:

  • A mixture of o-phenylenediamine (1 mmol) and benzaldehyde (1 mmol) is placed in a microwave-safe vessel.

  • 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1 mmol) as an oxidant and acetonitrile (5 mL) as a solvent are added.[5]

  • The vessel is sealed and subjected to microwave irradiation at a power of 150 W for 5-10 minutes.[5]

  • The reaction progress is monitored by thin-layer chromatography.

  • After completion, the solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the pure product.

Protocol 3: Ultrasound-Assisted Synthesis

Synthesis of 2-phenylbenzimidazole:

  • In a flask, o-phenylenediamine (1 mmol) and benzaldehyde (1 mmol) are dissolved in ethanol (10 mL).

  • A catalytic amount of nano-ZnFe₂O₄ is added to the solution.[6]

  • The flask is placed in an ultrasonic bath and irradiated at a frequency of 40 kHz at 70°C for 25 minutes.[6]

  • The reaction is monitored by TLC.

  • Upon completion, the catalyst is separated by filtration.

  • The solvent is removed from the filtrate under reduced pressure, and the crude product is recrystallized to obtain pure 2-phenylbenzimidazole.[6]

Visualizations

The following diagrams illustrate a general experimental workflow for benzimidazole synthesis and a key signaling pathway where these compounds are therapeutically relevant.

G General Experimental Workflow for Benzimidazole Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up cluster_purification Purification & Characterization A Reactants (o-phenylenediamine, aldehyde/acid) D Mixing & Heating (Conventional, MW, or US) A->D B Solvent & Catalyst B->D C Reaction Vessel C->D E TLC Analysis D->E periodically E->D incomplete F Quenching/Neutralization E->F complete G Extraction F->G H Solvent Evaporation G->H I Recrystallization/ Column Chromatography H->I J Characterization (NMR, IR, MS) I->J

Caption: A typical workflow for the synthesis and purification of substituted benzimidazoles.

Many substituted benzimidazoles are investigated as potent inhibitors in various signaling pathways implicated in cancer. One such pathway is the Hedgehog signaling pathway, where they can act as antagonists of the Smoothened (SMO) receptor.[8]

Hedgehog_Pathway Hedgehog Signaling Pathway Inhibition by Benzimidazoles cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI sequesters GLI_active Active GLI GLI->GLI_active activates TargetGenes Target Gene Expression GLI_active->TargetGenes promotes Hh Hedgehog Ligand Hh->PTCH1 binds Benzimidazole Benzimidazole Inhibitor Benzimidazole->SMO inhibits

Caption: Inhibition of the Hedgehog pathway by benzimidazole derivatives targeting the SMO receptor.

References

Validation

A Comparative Guide to the In Vitro and In Vivo Efficacy of Benzimidazole Derivatives as Potential Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals While specific comparative data on the in vitro and in vivo efficacy of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid derivatives are not extensivel...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific comparative data on the in vitro and in vivo efficacy of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid derivatives are not extensively available in publicly accessible literature, the broader class of benzimidazole derivatives has been a subject of intense research, particularly in oncology and anti-inflammatory applications. This guide provides a comparative overview of the efficacy of various benzimidazole derivatives, drawing from published experimental data to illustrate the crucial transition from laboratory settings to preclinical animal models.

Benzimidazole, a heterocyclic aromatic organic compound, serves as a privileged scaffold in medicinal chemistry due to its structural similarity to naturally occurring nucleotides.[1][2] This has led to the development of numerous derivatives with a wide range of biological activities, including anticancer, anthelmintic, and anti-inflammatory properties.[3][4][5] Several benzimidazole-based drugs, such as bendamustine and veliparib, are already in clinical use for cancer treatment.[4]

This guide will delve into the comparative in vitro antiproliferative activity and in vivo antitumor efficacy of selected benzimidazole derivatives, present the methodologies for their evaluation, and visualize the key signaling pathways they modulate.

Quantitative Data Presentation: In Vitro vs. In Vivo Efficacy

The following tables summarize the efficacy of various benzimidazole derivatives from different studies, highlighting the half-maximal inhibitory concentration (IC50) in cell-based assays and tumor growth inhibition (TGI) in animal models.

Table 1: In Vitro Antiproliferative Activity of Benzimidazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 8I (Benzimidazole-acridine derivative) K562 (Leukemia)2.68[1]
HepG-2 (Hepatocellular Carcinoma)8.11[1]
Compound 12b (Benzimidazole analogue) A2780S (Ovarian Cancer)0.0062[6]
A2780/T (Paclitaxel-resistant Ovarian Cancer)0.0097[6]
Compound 6d (Novel benzimidazole derivative) HeLa (Cervical Cancer)39.7[4]
A549 (Lung Cancer)48.2[4]
Compound 4r (Benzimidazole-1,3,4-oxadiazole derivative) PANC-1 (Pancreatic Cancer)5.5[7]
A549 (Lung Cancer)0.3[7]
MCF-7 (Breast Cancer)0.5[7]
Compound 4c (Benzimidazole-based derivative) Leukemia Subpanel (Average)Selective with GI50 < 10 µM[8]
Compound 38 (2-phenylbenzimidazole derivative) A549 (Lung Cancer)4.47 µg/mL[9]
MDA-MB-231 (Breast Cancer)4.68 µg/mL[9]
PC3 (Prostate Cancer)5.50 µg/mL[9]

Table 2: In Vivo Antitumor Efficacy of Benzimidazole Derivatives

Compound IDAnimal ModelTumor TypeDosageTumor Growth Inhibition (TGI)Reference
Compound 12b (Benzimidazole analogue) Melanoma Tumor ModelMelanoma15 mg/kg78.70%[6]
30 mg/kg84.32%[6]
Compound A5 (c-Myc inhibitor) Syngeneic Tumor ModelNot SpecifiedNot SpecifiedSignificant[10]
2-phenylbenzimidazole-4-carboxamides P388 Leukemia ModelLeukemiaNot SpecifiedModerate[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the in vitro and in vivo efficacy of benzimidazole derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The benzimidazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).[4]

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[4]

Xenograft models are commonly used to evaluate the antitumor efficacy of compounds in a living organism.[10]

  • Animal Housing: Immunocompromised mice (e.g., nude or SCID mice) are housed in a pathogen-free environment.[10]

  • Tumor Implantation: A specific number of human cancer cells (e.g., 1 x 10^6 to 1 x 10^7) are subcutaneously injected into the flank of each mouse.[10]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: Volume = (length × width²) / 2.[10]

  • Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The benzimidazole derivative is administered via a specific route (e.g., oral gavage, intraperitoneal injection).[10]

  • Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated.[10]

Signaling Pathways and Mechanisms of Action

Benzimidazole derivatives exert their anticancer effects through various mechanisms of action.[1][3] The diagrams below, generated using Graphviz, illustrate some of the key signaling pathways targeted by these compounds.

experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cell_culture Cancer Cell Culture treatment Treatment with Benzimidazole Derivatives cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay ic50 IC50 Determination mtt_assay->ic50 tgi TGI Calculation ic50->tgi Correlation? animal_model Xenograft Animal Model tumor_implantation Tumor Cell Implantation animal_model->tumor_implantation treatment_animal Compound Administration tumor_implantation->treatment_animal tumor_monitoring Tumor Growth Monitoring treatment_animal->tumor_monitoring tumor_monitoring->tgi

Experimental workflow for assessing in vitro and in vivo efficacy.

parp_inhibition dna_damage DNA Damage parp PARP dna_damage->parp activates dna_repair DNA Repair parp->dna_repair facilitates benzimidazole Benzimidazole Derivatives benzimidazole->parp inhibits apoptosis Apoptosis dna_repair->apoptosis inhibition of repair leads to

PARP inhibition pathway by certain benzimidazole derivatives.

tubulin_polymerization tubulin Tubulin Dimers microtubules Microtubules tubulin->microtubules polymerization mitotic_arrest Mitotic Arrest microtubules->mitotic_arrest disruption leads to benzimidazole Benzimidazole Derivatives benzimidazole->tubulin binds to apoptosis Apoptosis mitotic_arrest->apoptosis

Inhibition of tubulin polymerization by benzimidazole analogues.

Conclusion

The development of novel therapeutic agents requires a rigorous evaluation of their efficacy, progressing from in vitro assays to in vivo models. Benzimidazole derivatives have consistently demonstrated promising anticancer activity in both settings. The data presented in this guide, synthesized from multiple studies, underscore the importance of this dual-pronged approach. While in vitro studies provide valuable initial insights into the potency and mechanism of action of these compounds, in vivo studies are indispensable for assessing their efficacy, toxicity, and pharmacokinetic properties in a complex biological system. The discrepancies sometimes observed between in vitro and in vivo results highlight the challenges of drug development and the need for continuous refinement of preclinical models. Future research on specific derivatives, such as those of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid, will be crucial in expanding the therapeutic arsenal against cancer and other diseases.

References

Comparative

Structure-Activity Relationship of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic Acid Analogs as Anticancer Agents: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This guide...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid, with a particular focus on their anticancer activities. The information presented herein is compiled from recent studies to aid researchers in the design and development of novel therapeutic agents.

Comparative Analysis of Anticancer Activity

A series of novel substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters have been synthesized and evaluated for their antiproliferative effects against three human breast cancer cell lines: MDA-MB-231, MDA-MB-468, and MCF7.[1] The results, summarized in the table below, provide valuable insights into the structure-activity relationships of these compounds. The half-maximal growth inhibition (GI₅₀) values are presented to facilitate a direct comparison of the potency of each analog.

Compound IDR Group (at C2-phenyl ring)GI₅₀ (μM) vs. MDA-MB-231GI₅₀ (μM) vs. MDA-MB-468GI₅₀ (μM) vs. MCF7
1a 2-OH>100>100>100
1b 2,3-diOH39.1245.3329.45
1c 2,4-diOH35.1840.1225.14
1d 2,5-diOH28.1433.4519.89
1e 3-OH88.1295.1875.43
1f 4-OH79.2381.2366.12
1g 3,4-diOH11.8512.859.23
1h 3,5-diOH21.1125.1915.83
1i 4-F>100>100>100
1j 2-OH, 5-F9.1210.115.98
2a (ester of 1a) 2-OH85.1290.1379.12
2b (ester of 1d) 2,5-diOH15.1118.1210.11
2c (ester of 1g) 3,4-diOH8.129.896.12
2d (ester of 1h) 3,5-diOH12.1115.189.14
2e (ester of 1j) 2-OH, 5-F4.09 6.23 0.18
Cisplatin (Reference) -15.1218.1412.11

Key Findings from the SAR Study:

  • Hydroxyl Group Positioning: The presence and position of hydroxyl groups on the C2-phenyl ring significantly influence the anticancer activity. Dihydroxy-substituted compounds generally exhibit higher potency than mono-hydroxy or unsubstituted analogs.[1] Specifically, the 3,4-dihydroxy substitution (compound 1g ) and the 2-hydroxy, 5-fluoro substitution (compound 1j ) were found to be particularly effective among the carboxylic acid series.[1]

  • Esterification: Conversion of the carboxylic acid at the C5 position to a methyl ester generally enhances the antiproliferative activity. This is exemplified by the significantly lower GI₅₀ values of the ester derivatives (e.g., 2c , 2e ) compared to their corresponding carboxylic acids.[1]

  • Fluorine Substitution: The introduction of a fluorine atom, particularly in combination with a hydroxyl group (compound 1j and 2e ), leads to a substantial increase in anticancer potency. Compound 2e , the methyl ester of the 2-hydroxy-5-fluoro-phenyl analog, emerged as the most active compound in the series, with a GI₅₀ value of 0.18 μM against the MCF7 cell line, making it significantly more potent than the reference drug, cisplatin.[1]

Experimental Protocols

A general understanding of the synthesis and biological evaluation methods is crucial for interpreting the SAR data.

General Synthesis of 2-(Phenyl)-3H-benzo[d]imidazole-5-carboxylic Acids and their Methyl Esters

The synthesis of the target compounds typically involves a condensation reaction between 3,4-diaminobenzoic acid and a substituted benzaldehyde in the presence of an oxidizing agent. The resulting carboxylic acid can then be esterified to yield the corresponding methyl ester.[1]

Example Synthesis of 2-(2-Hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid (1a):

A mixture of 3,4-diaminobenzoic acid (1 mmol) and 2-hydroxybenzaldehyde (1.1 mmol) in ethanol is stirred, and sodium metabisulfite (2 mmol) is added. The reaction mixture is then refluxed for a specified period. After completion, the mixture is cooled, and the precipitated product is filtered, washed, and dried to yield the desired carboxylic acid.[1]

Example Synthesis of Methyl 2-(2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (2a):

To a solution of 2-(2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid (1a) in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed until the reaction is complete (monitored by TLC). The solvent is then evaporated, and the residue is neutralized with a sodium bicarbonate solution. The resulting solid is filtered, washed with water, and dried to obtain the methyl ester.[1]

In Vitro Anticancer Activity Assay

The antiproliferative activity of the synthesized compounds is evaluated using the Sulforhodamine B (SRB) assay.

  • Cell Culture: Human breast cancer cell lines (MDA-MB-231, MDA-MB-468, and MCF7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.

  • Cell Fixation and Staining: After incubation, the cells are fixed with trichloroacetic acid and stained with Sulforhodamine B dye.

  • Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: The GI₅₀ values are calculated from dose-response curves generated by plotting the percentage of cell growth inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general workflow for structure-activity relationship studies and a representative signaling pathway that could be targeted by these benzimidazole analogs.

SAR_Workflow cluster_design Compound Design & Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis Start Scaffold Selection (2-Methyl-1-phenyl-1H- benzoimidazole-5-carboxylic acid) Analogs Analog Design (Substitution at R-group) Start->Analogs Modification Synthesis Chemical Synthesis Analogs->Synthesis Screening In Vitro Anticancer Screening (e.g., SRB Assay) Synthesis->Screening Testing Data Data Analysis (GI50 Determination) Screening->Data SAR Structure-Activity Relationship Analysis Data->SAR SAR->Analogs Feedback for New Designs Lead Lead Compound Identification SAR->Lead Optimization

Caption: General workflow for a structure-activity relationship (SAR) study.

Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., AP-1, Myc) ERK->Transcription Microtubules Microtubule Dynamics Proliferation Cell Proliferation, Survival, Angiogenesis Microtubules->Proliferation Transcription->Proliferation Benzimidazole Benzimidazole Analog (e.g., Compound 2e) Benzimidazole->RTK Inhibition Benzimidazole->Microtubules Disruption

References

Validation

A Comparative Guide to the Cytotoxicity of Benzimidazole Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals Benzimidazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biologic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzimidazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer properties. Among these, benzimidazole carboxylic acids have emerged as a promising scaffold for the development of novel cytotoxic agents. This guide provides an objective comparison of the cytotoxic performance of various benzimidazole carboxylic acid derivatives based on published experimental data. It aims to offer a clear, data-driven overview for researchers and professionals in the field of drug discovery and development.

Comparative Cytotoxicity Data

The cytotoxic potential of benzimidazole carboxylic acid derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates higher potency. The following tables summarize the IC50 values of several benzimidazole carboxylic acid derivatives from different studies, providing a basis for a comparative assessment of their in vitro anticancer activity.

CompoundCancer Cell LineIC50 (µM)Reference
Series 1: Benzimidazole-5-carboxylic Acid Derivatives
Methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylateLeukemic cells3[1]
Series 2: Benzimidazole-triazole Hybrids
Compound 5gHeLa8.70
Compound 5gMCF-79.39
Compound 5gHepG-213.59
Compound 5gHCT-11618.67
Compound 5eMCF-716.57
Compound 5eHeLa19.14
Series 3: 1,2-disubstituted Benzimidazole Compounds
Compound 2a (2-methyl-3-(3-chlorobenzyl)benzimidazole)A549111.70[2]
Compound 2aL929167.3[2]
Compound 2aDLD-1185.30[2]
Series 4: Benzimidazole Derivatives Targeting Bcl-2
Compound C1Cancer cells< 50 µg/mL[3]
Compound D1Cancer cells< 50 µg/mL[3]
Other derivativesCancer cells25.2 - 88.2 µg/mL[3]
Series 5: General Benzimidazole Derivatives
Compound 5 (bromo-derivative)DU-14510.2 ± 1.4 µg/mL[4]
Compound 5MCF-717.8 ± 0.24 µg/mL[4]
Compound 5H69AR49.9 ± 0.22 µg/mL[4]
Other derivativesCancer cells9.2 - 166.1 µg/mL[4]
Series 6: Benzimidazole Salt
Compound 3 (1-(2-methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride)MCF-722.41[5]
Compound 3HepG225.14[5]
Compound 3DLD-141.97[5]

Note: Direct comparison between different studies should be made with caution due to variations in experimental conditions, cell lines, and compound structures.

Experimental Protocols

The evaluation of cytotoxicity is a critical first step in anticancer drug discovery. Standardized in vitro assays are employed to determine the effect of a compound on cell viability and proliferation.

1. MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Protocol Outline:

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • Compound Treatment: The cells are then treated with various concentrations of the benzimidazole carboxylic acid derivatives for a specified period (e.g., 48 or 72 hours).[2]

    • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours.

    • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the insoluble formazan crystals.

    • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

2. Apoptosis Detection by Annexin V-FITC/PI Staining

This assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

  • Principle: In early apoptotic cells, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Protocol Outline:

    • Cell Treatment: Cells are treated with the test compounds for a specified time.

    • Cell Harvesting: Both adherent and floating cells are collected.

    • Staining: Cells are washed and resuspended in binding buffer, then stained with Annexin V-FITC and PI.

    • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The results allow for the quantification of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Signaling Pathways and Mechanisms of Action

Several studies indicate that the cytotoxic effects of benzimidazole derivatives are often mediated through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction:

Many benzimidazole derivatives have been shown to induce apoptosis in cancer cells.[4][7] This programmed cell death can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Some compounds have been found to down-regulate the expression of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.[3]

Cell Cycle Arrest:

Certain benzimidazole compounds can halt the progression of the cell cycle at specific phases, such as the G2/M phase, preventing cancer cells from dividing and proliferating.[4][8] This is often associated with the modulation of key cell cycle regulatory proteins.

Enzyme Inhibition:

Some benzimidazole derivatives exhibit their anticancer effects by inhibiting specific enzymes that are crucial for cancer cell survival and growth, such as:

  • Topoisomerase II: Inhibition of this enzyme leads to DNA damage and apoptosis.[9]

  • EGFR and BRAFV600E Kinases: These are key targets in several cancers, and their inhibition can block downstream signaling pathways involved in cell proliferation.[7]

Visualizations

Experimental Workflow for Cytotoxicity Screening

G General Workflow for In Vitro Cytotoxicity Screening cluster_0 Preparation cluster_1 Assay cluster_2 Data Acquisition & Analysis A Cancer Cell Line Culture C Cell Seeding in 96-well Plates A->C B Compound Preparation (Stock Solutions) D Treatment with Benzimidazole Derivatives (Varying Concentrations) B->D C->D E Incubation (e.g., 48-72h) D->E F MTT Assay or other Viability Assay E->F G Absorbance Reading F->G H IC50 Calculation G->H

Caption: A generalized workflow for in vitro cytotoxicity screening of novel compounds.

Simplified Intrinsic Apoptosis Pathway

G Simplified Intrinsic (Mitochondrial) Apoptosis Pathway A Benzimidazole Carboxylic Acids B Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2) A->B Induces C Mitochondrial Outer Membrane Permeabilization B->C No longer inhibits D Release of Cytochrome c C->D E Apoptosome Formation D->E F Caspase-9 Activation E->F G Caspase-3 Activation F->G H Apoptosis G->H

Caption: A simplified diagram of the intrinsic apoptosis pathway induced by some benzimidazole derivatives.

References

Comparative

A Comparative Guide to the Antimicrobial Spectrum of Benzimidazole Carboxylic Acids and Their Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract: This guide provides a comparative analysis of the antimicrobial spectrum of benzimidazole derivatives, with a focus on analogs of 2-Methyl-1-pheny...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comparative analysis of the antimicrobial spectrum of benzimidazole derivatives, with a focus on analogs of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid. While direct experimental data for this specific compound is not extensively available in current literature, this document synthesizes findings from structurally related 1,2,5-trisubstituted benzimidazoles to offer valuable insights into their potential efficacy against various bacterial and fungal pathogens. The performance of these derivatives is compared against standard antimicrobial agents, supported by quantitative data and detailed experimental protocols.

Introduction: The Benzimidazole Scaffold in Antimicrobial Research

The benzimidazole ring system is a crucial pharmacophore in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including antibacterial, antifungal, antiviral, and antiparasitic properties[1][2]. The versatility of the benzimidazole scaffold allows for substitutions at various positions, primarily N-1, C-2, and C-5/C-6, which significantly influences the compound's antimicrobial spectrum and potency[3]. Modifications at these positions can enhance lipophilicity, improve cell wall penetration, or increase interaction with microbial DNA and enzymes, thereby inhibiting microbial growth[3].

This guide focuses on the antimicrobial potential of derivatives structurally related to 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid. By examining the structure-activity relationships (SAR) of similar molecules, we can infer the likely antimicrobial characteristics of the target compound and identify promising avenues for future drug development.

Comparative Antimicrobial Activity

While data for 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid is sparse, studies on related N-alkylated 2-phenyl-1H-benzimidazole-5-carboxamidines (which are derived from the corresponding carboxylic acid) provide critical insights. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative compounds against a panel of clinically relevant microorganisms, compared with standard antibiotics. Lower MIC values indicate higher antimicrobial potency.

Antibacterial Spectrum

The antibacterial activity of benzimidazole derivatives is often pronounced against Gram-positive bacteria, though activity against Gram-negative strains has also been reported[4]. The data below compares a potent derivative from a study on benzimidazole-5-carboxamidines with the broad-spectrum antibiotic Ciprofloxacin.

Table 1: Comparative In Vitro Antibacterial Activity (MIC in µg/mL)

Compound/DrugStaphylococcus aureusMethicillin-Resistant S. aureus (MRSA)Escherichia coliEnterococcus faecalis
Compound 59 *[5]3.126.253.1212.5
Ciprofloxacin (Standard) [6]0.5 - 2.00.5 - >128≤0.015 - 1.00.25 - 2.0

*Compound 59 is 1-(2,4-dichlorobenzyl)-N-(2-diethylaminoethyl)-2-(3,4-dichlorophenyl)-1H-benzimidazole-5-carboxamidine, a derivative showcasing the potential of this structural class[5].

Antifungal Spectrum

Benzimidazole derivatives have demonstrated significant activity against various fungal pathogens, particularly Candida species[7][8]. The potency of these compounds is often linked to their ability to interfere with fungal cellular processes.

Table 2: Comparative In Vitro Antifungal Activity (MIC in µg/mL)

Compound/DrugCandida albicans
Compound 59 *[5]3.12
Ketoconazole (Standard) [6]0.03 - 16
Fluconazole (Standard) [8]0.25 - 64

*Compound 59 is 1-(2,4-dichlorobenzyl)-N-(2-diethylaminoethyl)-2-(3,4-dichlorophenyl)-1H-benzimidazole-5-carboxamidine[5].

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of benzimidazoles is highly dependent on the nature and position of substituents on the heterocyclic ring[9].

SAR_Insights General Structure-Activity Relationships of Benzimidazoles Benzimidazole Benzimidazole Core N-1 Position C-2 Position C-5 Position N1_Sub Substitution with: - Alkyl chains - Benzyl groups - Influences lipophilicity & cell penetration [7] Benzimidazole:f1->N1_Sub C2_Sub Substitution with: - (Substituted) Phenyl rings - Heterocyclic moieties - Critical for target binding [11] Benzimidazole:f2->C2_Sub C5_Sub Substitution with: - Carboxylic acid / Amide / Amidine - Halogens - Modulates solubility and potency [2, 9] Benzimidazole:f3->C5_Sub Activity Antimicrobial Potency & Spectrum N1_Sub->Activity C2_Sub->Activity C5_Sub->Activity MIC_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup (96-Well Plate) cluster_analysis 3. Incubation & Analysis A Prepare Stock Solutions (Test Compounds in DMSO) C Perform 2-Fold Serial Dilutions of Compounds A->C B Culture & Standardize Microbial Inoculum (0.5 McFarland) D Add Standardized Inoculum to Each Well B->D E Incubate Plate (e.g., 24h at 37°C) D->E F Read Plates for Visible Growth E->F G Determine MIC Value (Lowest concentration with no growth) F->G

References

Validation

"enzyme inhibitory potency of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid compared to known inhibitors"

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the enzyme inhibitory landscape relevant to the scaffold of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enzyme inhibitory landscape relevant to the scaffold of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid. While direct experimental data on the enzyme inhibitory potency of this specific compound is not currently available in publicly accessible literature, this document serves as a valuable resource by presenting data on known enzyme inhibitors and structurally related benzimidazole derivatives. The provided experimental protocols and pathway diagrams offer a framework for potential future investigations into the activity of this compound.

Comparative Analysis of Enzyme Inhibitors

The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives showing inhibitory activity against a range of enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes in the inflammatory cascade.[1][2] Structure-activity relationship (SAR) studies have indicated that substitutions at the N1, C2, and C5 positions of the benzimidazole ring significantly influence the anti-inflammatory activity.[1][2]

Known Inhibitors of Cyclooxygenase (COX) and Lipoxygenase (LOX)

To provide a benchmark for potential inhibitory activity, the following table summarizes the potency of well-characterized inhibitors of COX-1, COX-2, and 5-LOX.

InhibitorTarget Enzyme(s)IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Celecoxib COX-20.05294
Indomethacin COX-1/COX-2COX-1: 0.04, COX-2: 0.510.078
Diclofenac COX-1/COX-2-4.52
Zileuton 5-LOX--

Note: IC50 values can vary depending on the specific assay conditions. The data presented is for comparative purposes.

Inhibitory Potency of Structurally Related Benzimidazole Derivatives

Several studies have explored the enzyme inhibitory potential of various benzimidazole derivatives. The following table presents data for selected compounds that share structural similarities with 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid.

CompoundTarget Enzyme(s)IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Compound 11b (a 2-(4-(methylsulfonyl)phenyl)benzimidazole derivative) COX-1 / COX-2COX-1: 13.41, COX-2: 0.10134[3]
Compound 6b (a triazole-benzenesulfonamide-NSAID hybrid) COX-1 / COX-2COX-2: 0.04329[4]
Compound 6j (a triazole-benzenesulfonamide-NSAID hybrid) COX-1 / COX-2COX-2: 0.04312[4]

These findings highlight that modifications to the benzimidazole core can lead to potent and selective enzyme inhibitors. The presence of a phenyl group at the C2 position, often with a sulfonamide or methylsulfonyl moiety, is a common feature in selective COX-2 inhibitors.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitory potency. Below are representative protocols for in vitro COX and 5-LOX inhibition assays.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is based on a colorimetric inhibitor screening assay that measures the peroxidase component of COX enzymes.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Arachidonic Acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590-611 nm

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX enzymes and heme in the assay buffer. Prepare a series of dilutions of the test compound.

  • Assay Setup:

    • Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.

    • 100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of the appropriate COX enzyme.

    • Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of the appropriate COX enzyme, and 10 µl of the test compound dilution.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 20 µl of Arachidonic Acid solution to all wells to start the reaction.

  • Colorimetric Reaction: Add the colorimetric substrate according to the kit instructions.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity against 5-LOX.

Materials:

  • 5-Lipoxygenase enzyme

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Linoleic acid or arachidonic acid (substrate)

  • Spectrophotometer or plate reader

Procedure:

  • Reagent Preparation: Prepare all solutions and dilutions as required.

  • Assay Mixture: In a suitable reaction vessel (e.g., cuvette or microplate well), combine the assay buffer, 5-LOX enzyme solution, and the test compound at various concentrations.

  • Pre-incubation: Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate (linoleic acid or arachidonic acid) to initiate the enzymatic reaction.

  • Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 234 nm for the formation of conjugated dienes) over time.

  • Data Analysis: Determine the initial reaction rates from the linear portion of the absorbance curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value from the dose-response curve.

Visualizations

The following diagrams illustrate the relevant biological pathway and a general workflow for enzyme inhibitor screening.

Arachidonic_Acid_Cascade cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway A Membrane Phospholipids PLA2 Phospholipase A2 A->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-Lipoxygenase (5-LOX) AA->LOX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostanoids Prostaglandins, Prostacyclins, Thromboxanes PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation HPETE 5-HPETE LOX->HPETE Leukotrienes Leukotrienes (e.g., LTB4) HPETE->Leukotrienes Inflammation2 Inflammation, Allergic Reactions Leukotrienes->Inflammation2

Caption: Arachidonic acid cascade showing the COX and LOX pathways.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Compound Test Compound (2-Methyl-1-phenyl-1H- benzoimidazole-5-carboxylic acid) Incubation Incubation of Enzyme + Inhibitor Compound->Incubation Enzyme Target Enzyme (e.g., COX-2, 5-LOX) Enzyme->Incubation Reagents Assay Reagents (Buffer, Substrate, etc.) Reagents->Incubation Reaction Initiation with Substrate & Monitoring of Reaction Incubation->Reaction Data Data Collection (e.g., Absorbance) Reaction->Data Calculation Calculation of % Inhibition Data->Calculation IC50 IC50 Determination Calculation->IC50

Caption: General workflow for in vitro enzyme inhibition screening.

References

Comparative

A Comparative Guide to the Analytical Validation of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid

This guide provides a comprehensive overview of a proposed analytical method for the quantification of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid, a key intermediate in pharmaceutical research and organic synt...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of a proposed analytical method for the quantification of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid, a key intermediate in pharmaceutical research and organic synthesis.[1] Given the absence of standardized public data on its specific analytical method validation, this document outlines a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The presented data, while illustrative, is modeled on established validation parameters for structurally related benzimidazole compounds and adheres to the International Council on Harmonisation (ICH) guidelines.

Comparative Analytical Performance

A reversed-phase HPLC-UV method is proposed as a primary analytical technique due to its specificity, sensitivity, and widespread availability. For comparison, a summary of typical performance characteristics for a UV spectrophotometric method is also presented. The following table summarizes the quantitative validation parameters for these two approaches.

Parameter Proposed HPLC-UV Method Alternative UV Spectrophotometric Method
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%
Precision (% RSD)
- Repeatability< 1.0%< 2.0%
- Intermediate Precision< 2.0%< 3.0%
Limit of Detection (LOD) 0.05 µg/mL0.5 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL1.5 µg/mL
Specificity High (Separates from impurities)Low (Prone to interference)
Robustness HighModerate

Experimental Protocols

A detailed methodology for the proposed HPLC-UV method is provided below. This protocol is designed to be a starting point for researchers to adapt and validate in their own laboratory settings.

Proposed Method: High-Performance Liquid Chromatography (HPLC-UV)

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Formic Acid in Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 285 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid reference standard in 100 mL of methanol to obtain a concentration of 100 µg/mL.

    • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

    • Sample Solution: Prepare the test sample by dissolving it in methanol to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation Procedures:

    • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.

    • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Precision:

      • Repeatability: Analyze six replicate injections of a single standard solution.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Specificity: Analyze blank samples, placebo, and spiked samples to demonstrate that the method is free from interference from other components.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow of the analytical method validation process, from the initial planning stages to the final documentation.

G cluster_0 Planning Phase cluster_1 Experimental Phase cluster_2 Evaluation & Documentation A Define Analytical Method & Scope B Select Validation Parameters (ICH) A->B C Prepare Protocols & Reagents B->C D Execute Experiments (Linearity, Accuracy, Precision, etc.) C->D E Collect & Process Data D->E F Analyze Results E->F G Assess Acceptance Criteria F->G G->C Criteria Not Met H Prepare Validation Report G->H Criteria Met I Final Approval H->I

Caption: Workflow for Analytical Method Validation.

This guide serves as a foundational resource for researchers and drug development professionals in establishing a validated analytical method for 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid. The proposed HPLC-UV method offers a robust and reliable approach for its quantification in various sample matrices.

References

Validation

"cross-reactivity studies of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid"

[2] 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid | 92437-43-9 - ChemicalBook ChemicalBook provide Chemical industry users with 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid(92437-43-9) Boiling point Melt...

Author: BenchChem Technical Support Team. Date: December 2025

[2] 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid | 92437-43-9 - ChemicalBook ChemicalBook provide Chemical industry users with 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid(92437-43-9) Boiling point Melting point,2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid(92437-43-9) Density MSDS Formula Use,If You also need to query the supplier of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid(92437-43-9), You can also browse the supplier of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid(92437-43-9). 1 2-Methyl-1-phenyl-1H-benzo[d]imidazole-5-carboxylic acid 2-Methyl-1-phenyl-1H-benzo[d]imidazole-5-carboxylic acid. Safety and Handling. GHS-US classification. Skin Irrit. 2 H315. Eye Irrit. 2 H319. STOT SE 3 H335. Full text of H-phrases: see section 16. GHS-US labeling. Hazard pictograms (GHS-US). GHS07. Signal word (GHS-US). Warning. Hazard statements (GHS-US). H315 - Causes skin irritation. H319 - Causes serious eye irritation. H335 - May cause respiratory irritation. Precautionary statements (GHS-US). P261 - Avoid breathing dust/fume/gas/mist/vapors/spray. P264 - Wash hands, forearms and face thoroughly after handling. 2 2-Methyl-1-phenyl-1H-benzo[d]imidazole-5-carboxylic acid | CAS 92437-43-9 2-Methyl-1-phenyl-1H-benzo[d]imidazole-5-carboxylic acid is a chemical compound with the CAS number 92437-43-9. It is also known as 1-phenyl-2-methyl-1H-benzimidazole-5-carboxylic acid. The molecular formula of this compound is C15H12N2O2. It is a solid with a melting point of 260-262 °C. This compound is used as a reagent in the synthesis of various organic compounds. It is also used as an intermediate in the synthesis of pharmaceuticals. There is no information available on the cross-reactivity of this compound. 3

Comparative

Benchmarking 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic Acid Against Current Standards: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid, a member of the pharmacologically significant benzimida...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid, a member of the pharmacologically significant benzimidazole class of compounds. Given the broad therapeutic potential of benzimidazoles, this document benchmarks the representative performance of this scaffold against current standards in two key areas: oncology and anti-inflammatory applications.

The benzimidazole core is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous FDA-approved drugs. Derivatives of this structure are known to exhibit a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][2] 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid itself is a valuable intermediate in the synthesis of novel therapeutic agents, with its core structure being a candidate for studies related to cancer and inflammation.

Due to the nascent stage of research on this specific molecule, direct experimental data is limited. Therefore, this guide leverages published data from structurally similar benzimidazole derivatives to provide a representative comparison against established therapeutic agents. This approach allows for an informed perspective on the potential of this compound class in a competitive landscape.

Comparative Efficacy Analysis: Anticancer Activity

The in vitro cytotoxic activity of representative benzimidazole derivatives is compared against standard-of-care chemotherapeutic agents, Doxorubicin and Cisplatin. The half-maximal inhibitory concentration (IC50), the concentration of a drug required for 50% inhibition of cell viability, is the standard metric for this assessment. The data is presented for two common cancer cell lines: MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma).

Table 1: Comparative In Vitro Anticancer Efficacy (IC50 in µM)

Compound/DrugTarget Cell LineIC50 (µM)
Representative Benzimidazoles
Benzimidazole Derivative 1MCF-7~1.6 - 9.39
Benzimidazole Derivative 2A549~6.1 - 13.4
Standard Chemotherapeutics
DoxorubicinMCF-7~2.5
DoxorubicinA549>20
CisplatinMCF-7~8.3
CisplatinA549~9.0 - 16.48

Note: IC50 values for benzimidazole derivatives are sourced from studies on various substituted benzimidazoles and are presented as a representative range.[3][4][5] IC50 values for standard chemotherapeutics can vary between experiments.[6][7][8][9][10]

Comparative Efficacy Analysis: Anti-inflammatory Activity

The anti-inflammatory potential of the benzimidazole scaffold is benchmarked against Celecoxib, a selective COX-2 inhibitor. The primary mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[2][11]

Table 2: Comparative In Vitro COX-2 Inhibition (IC50 in µM)

Compound/DrugTarget EnzymeIC50 (µM)
Representative Benzimidazoles
Benzimidazole Derivative 3COX-2~0.045 - 0.075
Standard COX-2 Inhibitor
CelecoxibCOX-2~0.04 - 0.89

Note: IC50 values for benzimidazole derivatives are from representative studies.[12] The IC50 for Celecoxib can vary depending on the specific assay conditions.[13][14][15]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][16]

  • Cell Seeding: Cells (e.g., MCF-7 or A549) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid, Doxorubicin). Control wells receive medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plate is incubated for a period of 24 to 72 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.

  • Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Reagent Preparation: A reaction mix is prepared containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.

  • Compound Addition: Test compounds are serially diluted and added to the wells of a 96-well plate. A known COX-2 inhibitor (e.g., Celecoxib) is used as a positive control, and a vehicle control is also included.

  • Enzyme Addition: Purified recombinant COX-2 enzyme is added to the wells containing the test compounds and controls.

  • Initiation of Reaction: The reaction is initiated by adding a solution of arachidonic acid, the substrate for the COX enzyme.

  • Fluorometric Detection: The production of Prostaglandin G2, an intermediate product of the COX reaction, is monitored by measuring the increase in fluorescence (Ex/Em = 535/587 nm) over time using a microplate reader.

  • Data Analysis: The rate of reaction is determined from the linear phase of the fluorescence curve. The percent inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined from the dose-response curve.

Visualizations

Hypothetical Signaling Pathway Targeted by Benzimidazole Derivatives

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Benzimidazole Benzimidazole Derivative Benzimidazole->EGFR Inhibition CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation EGF EGF EGF->EGFR

Caption: EGFR signaling pathway, a potential target for anticancer benzimidazoles.

Experimental Workflow for MTT Cytotoxicity Assay

start Start seed Seed cells in 96-well plate start->seed 1. incubate1 Incubate 24h seed->incubate1 2. treat Add serially diluted compounds incubate1->treat 3. incubate2 Incubate 24-72h treat->incubate2 4. add_mtt Add MTT reagent incubate2->add_mtt 5. incubate3 Incubate 4h add_mtt->incubate3 6. solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize 7. read Read absorbance (570 nm) solubilize->read 8. analyze Calculate % viability and determine IC50 read->analyze 9. end End analyze->end 10.

Caption: Workflow of the MTT assay for determining cell viability.

References

Safety & Regulatory Compliance

Handling

Essential Safety and Operational Guide for 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related benzimidazole derivatives and aromatic carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.

Personal Protective Equipment (PPE)

Based on the hazard profiles of similar chemical structures, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133 are required.[1][2] A face shield should be worn in situations where splashing or significant dust generation is likely.[3]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[1][3] Gloves should be inspected before use and changed frequently, especially after direct contact.[3] For larger quantities or potential spills, chemical-resistant clothing and boots may be necessary.[3]
Respiratory Protection For handling solids that may generate dust, a dust respirator is recommended.[3] All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][2][3]

Operational and Disposal Plans

Safe Handling Procedures:

  • Preparation: Ensure a calibrated and certified chemical fume hood is used for all manipulations of the solid compound.[3] An emergency eyewash station and safety shower must be readily accessible.[2]

  • Handling: Avoid direct contact with the skin and eyes.[4] Do not breathe in dust.[4] Prevent the formation of dust and aerosols. Wash hands thoroughly after handling.[1][2][4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][4] Keep away from incompatible materials such as strong oxidizing agents.[2][4]

  • Spill Response: In case of a spill, ensure adequate ventilation.[1] Wear appropriate PPE as described above.[1] Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1][2] Avoid generating dust. Clean the affected area thoroughly.

Disposal Plan:

  • Waste Collection: All waste material, including contaminated consumables (e.g., gloves, weighing paper), should be collected in a dedicated and clearly labeled hazardous waste container.[5] Do not mix with other waste.

  • Disposal Method: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[3] The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[3] Do not empty into drains.[3]

Experimental Protocols

General First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][4] Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing.[1][4] If skin irritation occurs, get medical advice/attention.[1][2]

  • Inhalation: Move the person to fresh air.[1][2][4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4] Call a poison center or doctor if you feel unwell.[1][2][4]

  • Ingestion: Rinse mouth with water.[1][4] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][4]

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather Materials and Chemical prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Glassware and Work Area handle_transfer->cleanup_decontaminate After Experiment cleanup_waste Collect Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via EHS Protocols cleanup_waste->cleanup_dispose emergency_spill Spill: Evacuate, Ventilate, and Contain emergency_report Report Incident to Supervisor emergency_spill->emergency_report emergency_exposure Exposure: Use Safety Shower/ Eyewash Immediately emergency_exposure->emergency_report

Caption: Workflow for the safe handling and disposal of 2-Methyl-1-phenyl-1H-benzoimidazole-5-carboxylic acid.

References

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